molecular formula C10H12O2 B1295665 2-Isopropoxybenzaldehyde CAS No. 22921-58-0

2-Isopropoxybenzaldehyde

Cat. No.: B1295665
CAS No.: 22921-58-0
M. Wt: 164.2 g/mol
InChI Key: ZZJVNPRHHLLANO-UHFFFAOYSA-N
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Description

2-Isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVNPRHHLLANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290511
Record name 2-isopropoxybenzaldehyde
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22921-58-0
Record name 22921-58-0
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Record name 2-isopropoxybenzaldehyde
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Record name 2-ISOPROPOXY-BENZALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxybenzaldehyde is an aromatic aldehyde that is emerging as a versatile intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, namely the ortho-disposed isopropoxy and aldehyde functionalities on a benzene ring, offer a distinct combination of steric and electronic properties that can be strategically exploited for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The presence of the isopropoxy group imparts a degree of lipophilicity to the molecule, rendering it soluble in a wide range of common organic solvents.[1]

Core Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
CAS Number 22921-58-0[2]
Appearance Colorless to pale yellow liquid[1]
Purity ≥98% (typical commercial grade)[3]
Storage Temperature Room temperature, under inert atmosphere[3]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific case, salicylaldehyde (2-hydroxybenzaldehyde) serves as the phenolic starting material and is reacted with an isopropyl halide.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Williamson Ether Synthesis IsopropylHalide Isopropyl Halide (e.g., 2-Bromopropane) IsopropylHalide->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Byproduct Salt Byproduct (e.g., KBr, NaBr)

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isomeric isopropoxybenzaldehydes.[4][5]

Materials:

  • Salicylaldehyde

  • 2-Bromopropane (or 2-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq.) in anhydrous DMF or acetone.

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 eq.). If using sodium hydride (1.1 eq.), extreme caution must be exercised due to its reactivity with moisture and the evolution of hydrogen gas.

  • Addition of Alkylating Agent: Slowly add 2-bromopropane (1.2 - 1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a gentle reflux (for acetone) or to approximately 80 °C (for DMF) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts. If sodium hydride was used, carefully quench the reaction with a small amount of water or isopropanol before proceeding.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the final product as a colorless to pale yellow oil.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the isopropoxy group.

  • Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5 - 10.0 ppm.[6]

  • Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.8 ppm, corresponding to the four protons on the benzene ring. The ortho and para protons to the aldehyde group will be the most deshielded.

  • Isopropyl Methine Proton (CH): A septet (or multiplet) in the region of δ 4.5 - 4.8 ppm, coupled to the six methyl protons.

  • Isopropyl Methyl Protons (CH₃): A doublet at approximately δ 1.3 - 1.4 ppm, corresponding to the six equivalent methyl protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically around δ 190 - 195 ppm.[1]

  • Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110 - 160 ppm. The carbon bearing the isopropoxy group will be significantly shielded compared to the other oxygenated aromatic carbon.

  • Isopropyl Methine Carbon (CH): A signal around δ 70 - 75 ppm.

  • Isopropyl Methyl Carbons (CH₃): A signal in the aliphatic region, typically around δ 20 - 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl and ether functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹.[7]

  • C-O Stretch (Ether): A strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[8]

  • Aldehyde C-H Stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond of an aldehyde.[7]

  • Sp² C-H Stretch (Aromatic): Weak to medium absorptions above 3000 cm⁻¹.

  • Sp³ C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a prominent molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern will be influenced by the presence of the aldehyde and isopropoxy groups.

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to [C₁₀H₁₂O₂]⁺.

  • Loss of a Hydrogen Radical (M-1): A peak at m/z = 163, resulting from the loss of the aldehydic hydrogen.

  • Loss of a Propylene Molecule (M-42): A significant peak at m/z = 122, corresponding to the loss of propene via a McLafferty-type rearrangement, leading to the formation of a salicylaldehyde radical cation.

  • Loss of an Isopropyl Radical (M-43): A peak at m/z = 121, resulting from the cleavage of the C-O bond of the ether.

  • Further Fragmentation: Subsequent fragmentation of the m/z = 121 ion can lead to the loss of CO (m/z = 93) and other characteristic aromatic fragments.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of pharmaceuticals. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to carboxylic acids, and as an electrophile in condensation reactions. The 2-isopropoxy group in this compound can influence the pharmacokinetic and pharmacodynamic properties of a target molecule by modulating its lipophilicity, metabolic stability, and receptor binding interactions.

Role as a Pharmaceutical Intermediate

While specific, named drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. For instance, the core structure is related to that of many beta-blockers, a class of drugs widely used to manage cardiovascular diseases.[1][6] The general synthesis of many beta-blockers involves the reaction of a substituted phenol with epichlorohydrin, followed by reaction with an amine. This compound could potentially be a precursor to novel beta-blockers or other cardiovascular drugs through modification of the aldehyde group into the required ethanolamine side chain.

The following diagram illustrates a conceptual pathway for how this compound could be utilized in the synthesis of a beta-blocker-like scaffold.

Drug_Synthesis_Pathway Start This compound Step1 Reduction to Alcohol Start->Step1 Intermediate1 2-Isopropoxybenzyl Alcohol Step1->Intermediate1 Step2 Conversion to Epoxide Intermediate1->Step2 Intermediate2 (2-Isopropoxybenzyloxy)oxirane Step2->Intermediate2 Step3 Ring-opening with Amine Intermediate2->Step3 Final Beta-Blocker Scaffold Step3->Final

Caption: Conceptual synthetic pathway from this compound to a beta-blocker scaffold.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a chemical fume hood.

GHS Hazard Information
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physical, chemical, and spectroscopic properties. Its synthesis via the Williamson ether synthesis is a robust and scalable method. While its direct application in the synthesis of currently marketed pharmaceuticals is not widely documented, its structural features make it a highly attractive building block for the discovery and development of novel therapeutic agents, particularly in the cardiovascular field. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 48-52.
  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-8.
  • PrepChem. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(9), 1162-1170.
  • ResearchGate. (2015). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved from [Link]

  • Pharma Guideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]

  • Google Patents. (2014). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • Nature. (2022). Repurposing drugs to treat cardiovascular disease in the era of precision medicine. Nature Reviews Cardiology, 19(9), 589-601.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. New Journal of Chemistry, 40, 8056-8063.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IR Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Isopropoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropoxybenzaldehyde is an aromatic organic compound that serves as a versatile intermediate and building block in synthetic chemistry. Characterized by a benzene ring substituted with an aldehyde group and an adjacent isopropoxy group, this compound's unique electronic and steric properties make it a valuable reagent in the synthesis of a wide array of more complex molecules. Its applications span various industries, including pharmaceuticals, fragrances, and agrochemicals.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a robust synthetic protocol, its reactivity profile, and its role in modern chemical research and development.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 2-(propan-2-yloxy)benzaldehyde, possesses the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[3] It is typically encountered as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The presence of both a hydrogen bond acceptor (the ether oxygen) and a reactive aldehyde group on a stable aromatic scaffold underpins its utility in organic synthesis.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 22921-58-0[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 257.3 °C at 760 mmHg[4]
Density 1.036 g/cm³[4]
Refractive Index (n_D) 1.529[4]
Flash Point 107.9 °C[4]

Synthesis of this compound

The most direct and widely utilized method for the preparation of this compound is the Williamson ether synthesis. This classical S_N2 reaction involves the O-alkylation of a phenol with an alkyl halide.[5] In this specific case, the phenolic hydroxyl group of salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide to form the desired ether linkage.

G cluster_reactants Reactants cluster_process Process cluster_products Products Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis (SN2 Reaction) Salicylaldehyde->Reaction IsopropylHalide Isopropyl Halide (e.g., 2-Bromopropane) IsopropylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Deprotonation Product This compound Reaction->Product Salt Salt Byproduct (e.g., KBr) Reaction->Salt

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Salicylaldehyde

  • 2-Bromopropane (or 2-Iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous acetone or DMF to create a stirrable slurry (approx. 0.5 M concentration of salicylaldehyde).

  • Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or maintain at an elevated temperature (for DMF, 60-80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed (typically 4-12 hours).

  • Work-up (Quenching and Extraction):

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct, washing the filter cake with a small amount of acetone or the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by its aldehyde functional group, making it a valuable precursor for a variety of chemical transformations.

G cluster_reactions Key Transformations cluster_products Product Classes Start This compound Oxidation Oxidation (e.g., KMnO₄, H₂O₂) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (Amine, NaBH(OAc)₃) Start->ReductiveAmination Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Acid 2-Isopropoxybenzoic Acid Oxidation->Acid Alcohol 2-Isopropoxybenzyl Alcohol Reduction->Alcohol Amine 2-Isopropoxybenzylamine ReductiveAmination->Amine Alkene 2-Isopropoxystyrene Derivative Wittig->Alkene

Caption: Common reactions of the aldehyde group in this compound.

In the context of drug discovery and development, substituted benzaldehydes are crucial intermediates.[6] They serve as foundational scaffolds for building more complex active pharmaceutical ingredients (APIs).[6] The aldehyde provides a reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, essential for assembling the core structures of many therapeutic agents.

While specific blockbuster drugs directly derived from this compound are not prominently documented, its utility lies in its role as a versatile building block.[2] Medicinal chemists can employ it in the synthesis of compound libraries for screening against various biological targets. The isopropoxy group can influence the pharmacokinetic properties of a final compound, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Analytical Characterization

Quality control and characterization of this compound are typically performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) at a downfield chemical shift (δ 9.5-10.5 ppm). The isopropyl group will present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The aromatic protons will appear in the δ 6.8-7.8 ppm region, with splitting patterns dictated by their substitution.

    • ¹³C NMR: The carbon spectrum will feature a distinctive peak for the aldehyde carbonyl carbon around δ 190 ppm. The carbons of the isopropyl group and the aromatic ring will appear in their respective characteristic regions.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-O stretching for the ether and C-H stretching for the aromatic and aliphatic groups will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 164.

  • Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause an allergic skin reaction.[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its aldehyde group make it an important building block for researchers in academia and industry. For drug development professionals, it represents a readily available scaffold for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

  • 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). BenchChem. Retrieved January 11, 2026, from an article discussing the role of substituted benzaldehydes in pharmaceutical synthesis.

Sources

2-Isopropoxybenzaldehyde structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isopropoxybenzaldehyde: Structure, Synthesis, and Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable aromatic aldehyde intermediate in the fields of pharmaceutical development, fragrance synthesis, and materials science. We will delve into its structural and nomenclatural details, explore robust synthetic methodologies with an emphasis on the underlying chemical principles, and outline rigorous characterization protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound.

Molecular Structure and Nomenclature

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO) and an isopropoxy group (-OCH(CH₃)₂) at the ortho (1 and 2) positions.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(propan-2-yloxy)benzaldehyde .[1]

Common synonyms and identifiers include:

  • This compound[1][2]

  • o-Isopropoxybenzaldehyde

  • Salicylaldehyde isopropyl ether

  • CAS Number: 22921-58-0[1][2][3]

Chemical Structure and Properties

The core structure consists of a benzaldehyde scaffold with the bulky isopropoxy group positioned adjacent to the formyl group. This steric arrangement can influence the reactivity of the aldehyde and the conformational preferences of the molecule.

Williamson_Synthesis_Workflow Reactants Reactants: - Salicylaldehyde - 2-Bromopropane - K₂CO₃ (Base) Reaction Step 1: Deprotonation (Formation of Phenoxide) Reactants->Reaction Solvent Solvent: Acetonitrile (MeCN) or DMF Solvent->Reaction SN2 Step 2: Sₙ2 Attack (Ether Formation) Reaction->SN2 Nucleophilic Phenoxide Workup Aqueous Workup: - Filtration - Extraction (e.g., with Ethyl Acetate) - Washing SN2->Workup Crude Product Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is critical for the overall success of the synthesis.

Materials and Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 2-Bromopropane (1.2-1.5 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5-3.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde, acetonitrile (to make a ~0.15 M solution), and powdered anhydrous potassium carbonate.

  • Base Activation: Stir the suspension vigorously at room temperature for 15-20 minutes. The formation of the potassium phenoxide salt is often indicated by a color change to yellow.

  • Alkylating Agent Addition: Add 2-bromopropane to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for MeCN, ~82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of salicylaldehyde.

  • Workup - Filtration: After cooling to room temperature, filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Combine the filtrate and washings. Remove the bulk of the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 1M NaOH (to remove any unreacted salicylaldehyde), water, and finally, saturated brine solution. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: For high purity, the resulting oil should be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 Singlet (s) 1H Aldehyde proton (-H O)
~7.8 Doublet of doublets (dd) 1H Aromatic proton (Ar-H ) ortho to -CHO
~7.5 Triplet of doublets (td) 1H Aromatic proton (Ar-H ) para to -CHO
~7.0 Multiplet (m) 2H Remaining two Aromatic protons (Ar-H )
~4.7 Septet (sept) 1H Isopropyl methine proton (-OCH (CH₃)₂)

| ~1.4 | Doublet (d) | 6H | Isopropyl methyl protons (-OCH(CH₃ )₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [4] Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
~2980-2930 Medium C-H stretch (sp³ - isopropyl)
~2870, ~2770 Medium C-H stretch (aldehyde)
~1690-1680 Strong C=O stretch (aromatic aldehyde)
~1600, ~1490 Medium-Strong C=C stretch (aromatic ring)

| ~1250 | Strong | C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS Fragmentation:

  • Molecular Ion (M⁺): The primary peak corresponding to the intact molecule will be observed at m/z = 164. [1][3]* Key Fragments:

    • m/z 121: Loss of the isopropyl group (•CH(CH₃)₂), leaving the 2-hydroxybenzaldehyde radical cation.

    • m/z 149: Loss of a methyl group (•CH₃).

    • m/z 77: Phenyl cation ([C₆H₅]⁺), a common fragment in aromatic compounds. [5]

Reactivity and Applications

This compound serves as a versatile intermediate. The aldehyde functional group can undergo a wide range of reactions, including:

  • Oxidation to 2-isopropoxybenzoic acid.

  • Reduction to 2-isopropoxybenzyl alcohol.

  • Reductive amination to form various secondary and tertiary amines.

  • Wittig reaction to form substituted styrenes.

  • Condensation reactions (e.g., Knoevenagel, aldol) to form more complex molecular scaffolds.

Its utility in drug development often stems from its role as a precursor for synthesizing larger, more complex molecules with potential biological activity. The isopropoxy group can serve to increase lipophilicity or to sterically influence subsequent reactions at the ortho position.

Safety and Handling

This compound is classified as an irritant. It may cause skin and serious eye irritation. [1][6]* Handling: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

  • Stability: The compound is stable under normal laboratory conditions. [6]Avoid strong oxidizing agents.

References

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. This compound. Wiley-VCH. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Isopropoxybenzaldehyde (CAS No. 22921-58-0), tailored for researchers and professionals in drug development and chemical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal links between the compound's chemical properties and the requisite safety measures, ensuring a proactive and informed approach to laboratory safety.

Chemical Identity and Physicochemical Profile

This compound is an aromatic aldehyde, presenting as a colorless to pale yellow liquid or a solid, and is utilized in organic synthesis, particularly in the creation of pharmaceuticals and fragrances.[1][2] Its molecular structure, featuring an aldehyde group and an isopropoxy group on a benzene ring, dictates its reactivity and safety profile.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22921-58-0[1][3]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1][4]
Appearance Colorless to pale yellow liquid or solid[1][2]
Boiling Point 257.3°C at 760 mmHg[5]
Density 1.036 g/cm³[5]
Flash Point 107.9°C[5]
Solubility Generally soluble in organic solvents[2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are related to its irritant properties.[3][4] The "Warning" signal word is a key indicator of its potential to cause moderate harm upon exposure.[3][4]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Skin Sensitization1H317: May cause an allergic skin reaction

(Sources:[3][4])

The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, which is a key mechanistic reason for its irritant effects on the skin, eyes, and respiratory system. The potential for skin sensitization, while not universally reported by all suppliers, suggests a risk of developing an allergic response upon repeated contact.[1][4]

Engineering Controls and Personal Protective Equipment (PPE): A Hierarchy of Protection

The most effective way to mitigate risks associated with this compound is to implement a hierarchy of controls, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Eyewash Stations) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is mandatory to prevent the inhalation of vapors, especially given its classification for respiratory irritation (H335).[6][7]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[3][7] Immediate flushing is the most critical first aid step for eye and skin contact.[8]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the identified hazards of skin and eye irritation.

  • Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA's eye and face protection regulations (29 CFR 1910.133) are required.[3][7]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3][7] Given that no specific breakthrough time data is readily available, nitrile or neoprene gloves are a reasonable starting point, but it is crucial to check with the glove manufacturer for compatibility.

  • Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to protect the skin.[3]

  • Respiratory Protection: Under normal laboratory use with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[9] However, in cases of large spills or inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3]

Safe Handling, Storage, and Disposal Protocols

Handling Protocol
  • Pre-Handling:

    • Read and understand the Safety Data Sheet.

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical fume hood, safety shower, and eyewash station are operational and accessible.

    • Don the appropriate PPE as specified in Section 3.2.

  • Handling:

    • Conduct all manipulations of the chemical inside a certified chemical fume hood.[6]

    • Avoid contact with skin, eyes, and clothing.[3][6]

    • Do not breathe vapors or mists.[7]

    • Use non-sparking tools and equipment.[10]

    • Keep containers tightly closed when not in use.[3][6]

  • Post-Handling:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][6]

    • Decontaminate the work area.

    • Remove and wash contaminated clothing before reuse.[3][7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][9] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations.[9][10] Do not dispose of it down the drain or into the environment.[6] Unused material and its container should be managed by an approved waste disposal facility.[9][10]

Emergency Procedures: A Step-by-Step Response

In the event of an emergency, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Start Exposure Event Occurs Assess Assess the Situation (Is it safe to intervene?) Start->Assess ExposureType Identify Exposure Type Assess->ExposureType Spill Spill or Release Assess->Spill Spill SkinContact Skin Contact: Remove contaminated clothing. Flush with water for 15 mins. ExposureType->SkinContact Skin EyeContact Eye Contact: Flush with water for 15 mins. Lift eyelids. ExposureType->EyeContact Eye Inhalation Inhalation: Move to fresh air. Provide artificial respiration if needed. ExposureType->Inhalation Inhalation Ingestion Ingestion: Clean mouth with water. Do NOT induce vomiting. ExposureType->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical ContainSpill Contain Spill with Inert Material Spill->ContainSpill Cleanup Collect and Place in Waste Container ContainSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Decision workflow for emergency response.

First Aid Measures

The immediate response to exposure is critical to minimizing harm. The guiding principle is immediate and thorough decontamination.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][8][11][12] Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3][9] If skin irritation persists, call a physician.[3]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][11] Get medical attention if symptoms occur.[3]

  • Ingestion: Do not induce vomiting.[6][7] Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention.[6]

Self-Protection of the First Aider: Ensure you are not exposed to the chemical. Wear appropriate PPE and be aware of the material involved to prevent the spread of contamination.[3][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[2][3]

  • Advice for Firefighters: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[2][3]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[3] Evacuate unnecessary personnel. Wear the prescribed personal protective equipment.[3][6]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6]

  • Containment and Cleanup:

    • For liquid spills, soak up with an inert absorbent material such as sand, earth, or vermiculite.[3][7]

    • For solid spills, sweep up and place into a suitable, closed container for disposal.[6]

    • Do not use combustible materials like sawdust for cleanup.[10]

    • After cleanup, ventilate and wash the spill area.

Toxicological and Ecological Information

Toxicological Profile
  • Acute Toxicity: No specific acute toxicity data (e.g., LD50) is available for this compound.[3][9] The primary health effects are irritation to the skin, eyes, and respiratory system upon single exposure.[3][9]

  • Chronic Toxicity: No data is available regarding the carcinogenic, mutagenic, or reproductive effects of this compound.[3][9]

  • Endocrine Disruption: This product is not known or suspected to be an endocrine disruptor.[3][9]

Ecological Information

There is limited information available on the environmental impact of this compound.

  • Environmental Hazards: It is not classified as hazardous to the environment.[3][9]

  • Mobility in Soil: No information is available.[3]

  • PBT and vPvB Assessment: No data is available for assessment.[3]

Conclusion

While this compound is a valuable reagent in chemical synthesis, its potential to cause significant irritation to the skin, eyes, and respiratory system necessitates a diligent and informed approach to safety. By understanding the rationale behind safety protocols—from the mandatory use of fume hoods to the specific steps in emergency first aid—researchers can effectively mitigate risks. Adherence to the hierarchy of controls, proper use of PPE, and preparedness for emergency situations are paramount to ensuring a safe laboratory environment.

References

  • 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. PubChem. [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos. [Link]

  • Material Safety Data Sheet - 4-Isopropoxybenzaldehyde. Cole-Parmer. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • BENZALDEHYDE Safety Data Sheet. Techno PharmChem. [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. PubChem. [Link]

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1H NMR spectrum of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropoxybenzaldehyde

Foreword: Beyond the Spectrum

In modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. The ¹H NMR spectrum, in particular, offers a detailed narrative of a molecule's hydrogen framework. This guide moves beyond a simple recitation of peaks and chemical shifts for this compound (C₁₀H₁₂O₂). Instead, we will dissect the spectrum with a focus on the underlying principles, providing not just the 'what' but the 'why'. We will explore how the electronic and steric interplay between the ortho-positioned aldehyde and isopropoxy substituents dictates the precise magnetic environment of each proton. This document is designed for the practicing researcher, offering a blend of theoretical prediction, practical acquisition protocols, and advanced interpretative insights.

Molecular Architecture and Predicted Spectral Features

This compound presents a fascinating case of an ortho-disubstituted aromatic system. The molecule comprises three distinct proton environments: the aldehydic proton, the aromatic protons on the benzene ring, and the protons of the isopropoxy substituent. The electron-withdrawing nature of the aldehyde group and the electron-donating, sterically bulky isopropoxy group create a unique electronic landscape that is directly reflected in the ¹H NMR spectrum.

Structural Diagram and Proton Numbering

To facilitate a clear discussion, the protons of this compound are numbered as follows:

Caption: Molecular structure of this compound with proton numbering.

Detailed Spectral Analysis and Prediction

The predicted ¹H NMR spectrum can be deconstructed into three key regions. The analysis below assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

  • Aldehyde Proton (H¹): The proton attached to the carbonyl carbon is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet at a chemical shift (δ) of approximately 10.0-10.5 ppm .[1][2][3] Its singlet multiplicity arises from the absence of adjacent protons within a three-bond coupling distance.

  • Aromatic Protons (H³-H⁶): This region, typically between 6.8-7.9 ppm , will be the most complex. The four aromatic protons are chemically non-equivalent and will exhibit spin-spin coupling.

    • H⁶: This proton is ortho to the electron-withdrawing aldehyde group and will be the most downfield of the aromatic signals, likely around 7.8-7.9 ppm . It will be coupled to H⁵ (ortho coupling, J ≈ 7-9 Hz) and H⁴ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

    • H⁴: This proton is para to the aldehyde and ortho to H³ and H⁵. It will likely resonate around 7.5-7.6 ppm . It will be coupled to H³ and H⁵ (ortho couplings, J ≈ 7-9 Hz) and H⁶ (meta coupling, J ≈ 2-3 Hz), resulting in a complex multiplet, likely a triplet of doublets (td) or ddd .

    • H³: This proton is ortho to the electron-donating isopropoxy group, which will shield it relative to the other aromatic protons. It is expected to appear upfield, around 6.9-7.1 ppm . It will be coupled to H⁴ (ortho coupling, J ≈ 7-9 Hz) and H⁵ (meta coupling, J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

    • H⁵: This proton is meta to both substituents. Its chemical shift will be intermediate, around 7.0-7.2 ppm . It will be coupled to H⁶ and H⁴ (ortho couplings, J ≈ 7-9 Hz) and H³ (meta coupling, J ≈ 2-3 Hz), appearing as a triplet of doublets (td) or a complex multiplet.

  • Isopropoxy Protons (H⁷, H⁸):

    • Methine Proton (H⁷): The single proton on the tertiary carbon is adjacent to six equivalent methyl protons (H⁸). According to the n+1 rule, its signal will be split into a septet (or multiplet). Due to the deshielding effect of the adjacent oxygen atom, it is expected to appear around 4.6-4.8 ppm .

    • Methyl Protons (H⁸): The six protons of the two equivalent methyl groups are adjacent to the single methine proton (H⁷). Their signal will be split into a doublet . These protons are further from the electronegative oxygen and the aromatic ring, so they will be the most upfield signals in the spectrum, appearing around 1.3-1.5 ppm . The integration of this signal will be 6H.

Predicted Data Summary
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H¹ (Aldehyde)10.0 - 10.5s (singlet)1HN/A
H⁶7.8 - 7.9dd (doublet of doublets)1HJortho ≈ 7-9, Jmeta ≈ 2-3
H⁴7.5 - 7.6td (triplet of doublets)1HJortho ≈ 7-9, Jmeta ≈ 2-3
H⁵7.0 - 7.2td (triplet of doublets)1HJortho ≈ 7-9, Jmeta ≈ 2-3
6.9 - 7.1dd (doublet of doublets)1HJortho ≈ 7-9, Jmeta ≈ 2-3
H⁷ (Isopropoxy CH)4.6 - 4.8sept (septet)1HJ ≈ 6-7
H⁸ (Isopropoxy CH₃)1.3 - 1.5d (doublet)6HJ ≈ 6-7
Visualizing Spin-Spin Coupling

The through-bond scalar couplings (J-couplings) are critical for structural assignment. The diagram below illustrates the key coupling relationships in this compound.

Caption: J-coupling relationships in this compound.

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum requires meticulous sample preparation and a systematic approach to instrument operation. The following protocol is a self-validating system designed for reproducibility and accuracy.

Causality in Experimental Choices
  • Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals. Using a deuterated solvent is mandatory to avoid a massive, overwhelming solvent signal in the ¹H spectrum.[1]

  • Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is optimal.[4] This ensures a strong enough signal-to-noise ratio (S/N) without causing issues of line broadening or aggregation that can occur at higher concentrations.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm).[1] Its protons are chemically inert and highly shielded, producing a sharp singlet that does not overlap with most analyte signals, providing a reliable reference point for chemical shifts.

  • Shimming: This is the most critical step for achieving high resolution. Shimming homogenizes the magnetic field (B₀) across the sample volume.[4][5] Poor shimming leads to broad, distorted peaks, obscuring fine coupling details and making accurate integration impossible.

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Accurately weigh 15 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is at least 4-5 cm.

    • Cap the NMR tube securely and wipe the outside clean with a lint-free tissue.[4]

  • Instrument Setup & Locking:

    • Insert the NMR tube into a spinner turbine, adjusting the depth using the sample gauge.

    • Eject the previous sample from the magnet and carefully place your sample into the sample holder or auto-sampler.

    • In the acquisition software (e.g., TopSpin), create a new dataset with an appropriate name and experiment number.[6]

    • Load a standard proton parameter set (PROTON).

    • Initiate the lock command, selecting CDCl3 from the solvent list. The instrument will automatically adjust the field frequency to the deuterium signal of the solvent, ensuring field stability during the experiment.[6]

  • Shimming:

    • Load a standard, reliable shim file (rsh ).[6]

    • Use an automated shimming routine (e.g., topshim) for initial optimization.[4][7] This process adjusts the currents in the shim coils to maximize the homogeneity of the magnetic field.

    • Manually adjust the Z1 and Z2 shims to fine-tune the shape and symmetry of the lock signal, aiming for maximum height and minimal width.[6]

  • Acquisition:

    • Set the receiver gain automatically (rga).[6]

    • Set the number of scans (ns) to 16. This is usually sufficient for a sample of this concentration to achieve excellent S/N.

    • Set the relaxation delay (d1) to 2 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.

    • Type zg to start the acquisition.[6]

  • Data Processing:

    • Once the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed. If not, type efp.[6]

    • Perform automatic phase correction (apk). Manually adjust the zero-order (phc0) and first-order (phc1) phase correction if necessary to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integration of one of the 1H signals (e.g., the aldehyde proton) to 1.0. The other integrals should correspond to the number of protons for each signal.

    • Pick the peaks to generate a list of their chemical shifts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (15 mg) dissolve 2. Dissolve in CDCl₃/TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Magnet transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Perform Shimming (Topshim) lock->shim params 7. Set Parameters (ns=16, d1=2s) shim->params gain 8. Adjust Receiver Gain (rga) params->gain acquire 9. Acquire FID (zg) gain->acquire ft 10. Fourier Transform (efp) acquire->ft phase 11. Phase Correction (apk) ft->phase calibrate 12. Calibrate to TMS (0 ppm) phase->calibrate integrate 13. Integrate & Peak Pick calibrate->integrate

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Advanced Considerations and Mechanistic Insights

Solvent-Induced Chemical Shifts

While CDCl₃ is a relatively inert solvent, using an aromatic solvent like benzene-d₆ can provide additional structural information. Benzene molecules tend to form "collisional complexes" with solute molecules, associating with electron-deficient sites.[8] For this compound, the benzene solvent would likely associate with the partially positive aldehyde proton and the face of the aromatic ring. This association leads to significant upfield shifts (ASIS - Aromatic Solvent-Induced Shifts) for protons located in the shielding cone of the benzene ring. Protons near the isopropoxy group and H³ might show a pronounced upfield shift, which can be a powerful tool for confirming assignments.

Through-Space Interactions (NOE)

The ortho-positioning of the bulky isopropoxy group and the aldehyde group forces a specific conformation. There is a high probability of spatial proximity between the isopropoxy protons (specifically H⁷) and the adjacent aromatic proton (H³). This can be confirmed using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Irradiation of the H⁷ signal should result in a cross-peak to the H³ signal, providing unambiguous proof of their spatial relationship.

Confirmation with 2D NMR

To definitively assign the complex aromatic signals and their coupling partners, a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. In a COSY spectrum, off-diagonal cross-peaks connect protons that are scalar-coupled. We would expect to see correlations between:

  • H⁶ and H⁵

  • H⁵ and H⁴

  • H⁴ and H³

  • H⁷ and H⁸

This provides an irrefutable map of the proton connectivity within the molecule, validating the assignments made from the 1D spectrum.

References

  • PSU NMR Facility. Acquiring 1H NMR spectrum (Quick instructions for Topspin). PennState University. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. GGC School of Science and Technology. [Link]

  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Department of Chemistry. [Link]

  • Weinberger, M. A., et al. SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. [Link]

  • R-NMR. SOP data acquisition. R-NMR Infrastructure. [Link]

  • Brown, W. P. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Brainly. NMR Analysis of Benzaldehyde. brainly.com. [Link]

  • Oregon State University. 1H NMR Spectra and Peak Assignment. CH 421-422-423. [Link]

  • University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 6. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]

  • ResearchGate. How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. [Link]

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An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-isopropoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, supported by established principles of NMR spectroscopy. We will explore the predicted chemical shifts, the rationale behind their assignments, a standardized experimental protocol for data acquisition, and the influence of molecular structure on the spectral output.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic aldehyde, presents an interesting case for ¹³C NMR analysis. The interplay between the electron-withdrawing aldehyde group and the electron-donating isopropoxy group creates a distinct electronic environment around the benzene ring, leading to a unique and predictable ¹³C NMR spectrum. Understanding these spectral nuances is paramount for confirming molecular identity, assessing purity, and gaining insights into the electronic architecture of the molecule, which are critical aspects in synthetic chemistry and drug discovery pipelines.

Predicted ¹³C NMR Spectral Data

While a publicly available, experimentally verified ¹³C NMR spectrum of this compound is not readily accessible, we can confidently predict the chemical shifts based on established substituent effects and data from analogous compounds such as benzaldehyde and 2-methoxybenzaldehyde. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, is summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)~191The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. This region is characteristic of aldehydes.[1][2]
C2 (ipso-OR)~158This carbon is directly attached to the electronegative oxygen of the isopropoxy group, causing a strong deshielding effect and shifting it significantly downfield.
C6~135The ortho position relative to the aldehyde and meta to the isopropoxy group experiences deshielding from the aldehyde's anisotropic effect.
C4~133The para position relative to the isopropoxy group and meta to the aldehyde group.
C1 (ipso-CHO)~128The ipso-carbon attached to the aldehyde group.
C5~121This carbon is ortho to the isopropoxy group and meta to the aldehyde, experiencing some shielding.
C3~114The ortho position to the electron-donating isopropoxy group and meta to the aldehyde group experiences the most significant shielding effect.
CH (Isopropoxy)~71The methine carbon of the isopropoxy group is attached to an oxygen atom, resulting in a downfield shift.
CH₃ (Isopropoxy)~22The two equivalent methyl carbons of the isopropoxy group are in a typical aliphatic region.

Elucidation of the ¹³C NMR Spectrum: A Mechanistic Perspective

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom within the this compound molecule. The two substituents on the benzene ring, the aldehyde (-CHO) and the isopropoxy (-OCH(CH₃)₂), exert opposing electronic effects that govern the shielding and deshielding of the aromatic carbons.

  • The Aldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde functionality deshields the ortho and para positions through resonance and inductive effects. This results in a downfield shift for the carbons at these positions. The carbonyl carbon itself is highly deshielded, appearing at the lowest field in the spectrum.[1]

  • The Isopropoxy Group (-OCH(CH₃)₂): Conversely, the isopropoxy group is an electron-donating group. The lone pairs on the oxygen atom participate in resonance with the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density leads to greater shielding and an upfield shift for these carbons.

The final observed (or in this case, predicted) chemical shifts are a net result of these competing effects.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as solvent effects can influence chemical shifts.[3][4] CDCl₃ is a common choice for its good solubilizing power and relatively unobtrusive signal.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 100 MHz for ¹³C NMR.
  • Tune and match the probe for the ¹³C frequency.
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Acquisition Time (AQ): ~1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the experiment time.
  • Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
  • Spectral Width (SW): 0-220 ppm to encompass the full range of expected chemical shifts.[5][6]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Baseline correct the spectrum.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks (note: integration in ¹³C NMR is not typically quantitative without specific experimental setups).
  • Perform peak picking to identify the chemical shifts.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the ¹³C NMR assignments, the following diagrams illustrate the molecular structure with numbered carbons and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with carbon numbering.

G cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Data Acquisition (100 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Referencing) B->C D Spectral Interpretation (Peak Assignment based on Substituent Effects) C->D E Structural Confirmation D->E

Caption: Experimental and analytical workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information for its structural verification. By understanding the fundamental principles of substituent effects on aromatic systems, a detailed and accurate prediction of the spectrum can be made. This technical guide offers a robust framework for both the prediction of ¹³C NMR data and the experimental methodology required for its acquisition and interpretation. For researchers in synthetic and medicinal chemistry, a thorough grasp of these spectroscopic techniques is indispensable for advancing their scientific endeavors.

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An In-Depth Technical Guide to the Infrared Spectrum of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-isopropoxybenzaldehyde (CAS 22921-58-0), a key aromatic aldehyde and ether intermediate in various synthetic applications.[1] For researchers, process chemists, and quality control analysts, IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural verification and purity assessment. This document elucidates the theoretical underpinnings of the molecule's vibrational modes, presents a predictive analysis of its key spectral features, details a robust experimental protocol for data acquisition using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and offers a framework for accurate spectral interpretation. By explaining the causality behind spectral features and experimental choices, this guide equips scientists with the expertise to confidently characterize this compound and related structures.

Introduction: The Molecular Architecture and Analytical Imperative

This compound is a bi-functional organic molecule characterized by a benzene ring substituted at the ortho- (1,2-) positions with an aldehyde (-CHO) group and an isopropoxy (-O-CH(CH₃)₂) group.[1] This unique arrangement of an aromatic aldehyde conjugated with a phenyl alkyl ether dictates its chemical reactivity and, consequentially, its vibrational signature in infrared spectroscopy.

Infrared spectroscopy is an indispensable first-line analytical technique. Its power lies in its ability to probe the vibrational energies of specific covalent bonds within a molecule.[2] Each functional group possesses characteristic vibrational frequencies (stretching, bending, scissoring, rocking), which absorb IR radiation at specific wavenumbers, producing a unique spectral "fingerprint."[2][3] For a molecule like this compound, IR spectroscopy provides a direct and reliable method to confirm the simultaneous presence of the aldehyde, ether, and substituted aromatic moieties, thereby validating its chemical identity.

Theoretical Principles: Correlating Structure with Vibrational Spectroscopy

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. Understanding these individual contributions is fundamental to a complete spectral assignment. The primary IR-active functional groups and their expected vibrational characteristics are outlined below.

  • Aromatic Aldehyde Group (Ar-CHO):

    • C=O Stretching: The carbonyl bond is highly polar, resulting in a very strong and sharp absorption band. In aromatic aldehydes, conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O bond compared to its aliphatic counterparts. This electronic effect lowers the vibrational frequency, causing the absorption to appear in the 1685-1710 cm⁻¹ range.[4]

    • Aldehydic C-H Stretching: The C-H bond of the aldehyde group is unique and gives rise to two characteristic, albeit weaker, absorption bands. These typically manifest as a Fermi doublet between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[5] The presence of the lower wavenumber band is a highly reliable indicator for an aldehyde, distinguishing it from a ketone.[4]

  • Phenyl Alkyl Ether Group (Ar-O-R):

    • Asymmetric C-O-C Stretching: Phenyl alkyl ethers display a strong, characteristic absorption corresponding to the asymmetric stretching of the C-O-C linkage. This band is typically observed around 1250 cm⁻¹.[6][7][8]

    • Symmetric C-O-C Stretching: A second strong absorption, corresponding to the symmetric C-O-C stretch, is also expected, generally appearing in the 1050 to 1150 cm⁻¹ region.[6][7][8] The presence of these two distinct bands is a strong indicator of the ether functionality.

  • Substituted Benzene Ring:

    • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring consistently appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[5][9]

    • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of medium-intensity peaks in the 1450-1600 cm⁻¹ region.[5]

  • Isopropyl Group (-CH(CH₃)₂):

    • Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the isopropyl group will produce strong absorption bands at wavenumbers just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

    • C-H Bending: The gem-dimethyl structure of the isopropyl group results in a characteristic C-H bending vibration that often appears as a doublet, with two medium-intensity peaks of similar magnitude around 1370-1385 cm⁻¹.

The diagram below illustrates the mapping of these functional groups to their primary IR absorption regions.

mol This compound Structure aldehyde Aromatic Aldehyde (-CHO) mol->aldehyde ether Phenyl Isopropyl Ether (Ar-O-R) mol->ether aromatic Aromatic Ring (C=C, C-H) mol->aromatic isopropyl Isopropyl Group (-CH(CH₃)₂) mol->isopropyl co_stretch C=O Stretch ~1705 cm⁻¹ (Strong, Sharp) aldehyde->co_stretch ch_aldehyde Aldehydic C-H Stretch ~2750 & ~2850 cm⁻¹ (Weak-Med) aldehyde->ch_aldehyde coc_asym Asymmetric C-O-C Stretch ~1250 cm⁻¹ (Strong) ether->coc_asym coc_sym Symmetric C-O-C Stretch ~1050 cm⁻¹ (Strong) ether->coc_sym ch_aromatic Aromatic C-H Stretch >3000 cm⁻¹ (Weak-Med) aromatic->ch_aromatic cc_aromatic Aromatic C=C Stretch 1450-1600 cm⁻¹ (Medium) aromatic->cc_aromatic ch_aliphatic Aliphatic C-H Stretch <3000 cm⁻¹ (Strong) isopropyl->ch_aliphatic cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup prep 1. Instrument Purge & Crystal Cleaning bg_check 2. Acquire Background (Clean Crystal) prep->bg_check Validates cleanliness apply 3. Apply Liquid Sample to Crystal bg_check->apply acquire 4. Acquire Sample Spectrum apply->acquire Ensures good contact process 5. Automated Background Correction & Processing acquire->process cleanup 6. Clean Crystal Thoroughly process->cleanup

Caption: Standard Operating Procedure for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation and Validation

When analyzing the experimentally obtained spectrum of this compound, the primary validation checkpoints are the prominent bands corresponding to the key functional groups.

  • Confirm the Carbonyl: Look for the strongest, sharpest band in the spectrum, expected around 1705 cm⁻¹. Its high intensity and characteristic position are primary identifiers. [4]2. Confirm the Aldehyde: Locate the pair of weaker C-H stretching bands around 2750 cm⁻¹ and 2850 cm⁻¹. The presence of these, particularly the lower frequency one, in conjunction with the C=O peak, confirms the aldehyde functionality. [5][9]3. Confirm the Ether: Identify the two strong C-O stretching bands. The asymmetric stretch around 1250 cm⁻¹ and the symmetric stretch around 1050 cm⁻¹ are definitive evidence of the phenyl alkyl ether linkage. [6][8]4. Confirm Aromatic and Aliphatic C-H: Verify the split in the C-H stretching region. A series of weaker peaks should be present just above 3000 cm⁻¹ (aromatic), and a much stronger set of absorptions should be present just below 3000 cm⁻¹ (aliphatic).

  • Fingerprint Region Analysis: The complex pattern of bands below 1500 cm⁻¹, known as the fingerprint region, provides a holistic confirmation of the molecule's identity. [5]This region should contain the C=C ring stretches, the isopropyl C-H bending doublet, and the strong ether C-O bands. While individual assignment can be complex, the overall pattern should be unique and reproducible for the compound.

Conclusion

The infrared spectrum of this compound is rich with distinct and assignable features that allow for unambiguous structural confirmation. By systematically identifying the characteristic vibrational bands of the aromatic aldehyde, phenyl alkyl ether, and substituted benzene ring moieties, researchers can rapidly and confidently validate the identity and integrity of this important chemical compound. The ATR-FTIR methodology presented herein provides a reliable, efficient, and robust workflow for obtaining high-quality spectral data, forming a critical component of the analytical toolkit for professionals in chemical synthesis and drug development.

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An In-Depth Technical Guide to the Mass Spectrometry of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of 2-isopropoxybenzaldehyde, a key aromatic aldehyde derivative. The document delves into the fundamental principles of electron ionization (EI) mass spectrometry and elucidates the characteristic fragmentation pathways of the title compound. A detailed, field-proven experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is presented, ensuring reproducibility and accuracy. The guide further offers a thorough interpretation of the resulting mass spectrum, supported by a summary of key fragment ions and a visual representation of the fragmentation cascade. This document is intended to serve as an essential resource for scientists engaged in the identification, characterization, and quality control of substituted benzaldehydes in pharmaceutical and chemical research.

Introduction: The Significance of this compound

This compound belongs to the class of substituted benzaldehydes, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The nature and position of the substituent on the benzene ring profoundly influence the chemical reactivity and biological activity of these molecules.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of such compounds, providing a molecular fingerprint through reproducible fragmentation patterns.[2] This guide focuses on the electron ionization mass spectrometry of this compound, offering expert insights into its fragmentation behavior.

Electron Ionization Mass Spectrometry of this compound

Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound is governed by the interplay between the aromatic aldehyde and the ortho-isopropoxy substituent.

The Molecular Ion

The mass spectrum of this compound will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

Therefore, the molecular ion peak ([M]⁺•) is observed at m/z 164 .

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is characterized by several key pathways, driven by the stability of the resulting fragment ions.

A prominent fragmentation pathway for ethers involves the transfer of a gamma-hydrogen to the oxygen atom, followed by the elimination of a neutral alkene. In the case of this compound, a McLafferty-type rearrangement leads to the loss of propene (C₃H₆, 42 Da), resulting in the formation of the 2-hydroxybenzaldehyde radical cation.

  • [M - C₃H₆]⁺•: This fragment is observed at m/z 122 . This is a highly characteristic fragmentation for the isopropoxy group.

Alpha-cleavage is a common fragmentation mechanism for ethers, involving the homolytic cleavage of a bond adjacent to the ether oxygen.[3] For this compound, this results in the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da), leading to the formation of a stable 2-formylphenoxonium ion.

  • [M - •CH(CH₃)₂]⁺: This fragment gives rise to a significant peak at m/z 121 .

Aromatic aldehydes typically undergo characteristic fragmentations involving the formyl group.[4]

  • Loss of a Hydrogen Radical (M-1): The loss of the aldehydic hydrogen radical is a common fragmentation for aldehydes, leading to a stable acylium ion.[4] For this compound, this would result in a fragment at m/z 163 .

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO, 29 Da). This leads to the formation of an isopropoxyphenyl cation at m/z 135 .

The fragment ion at m/z 122 (2-hydroxybenzaldehyde radical cation) can undergo further fragmentation, characteristic of aromatic aldehydes.

  • Loss of a Hydrogen Radical: The ion at m/z 122 can lose a hydrogen radical to form a stable ion at m/z 121 . This contributes to the intensity of the m/z 121 peak.

  • Loss of Carbon Monoxide: The subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 121 ion is a common fragmentation pathway for benzoyl-type cations, leading to the formation of a phenoxy-type ion.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for acquiring the mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

GC-MS Parameters
Parameter Setting Rationale
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.
Flow Rate 1.0 mL/min (constant flow)Maintains consistent retention times and peak shapes.
Oven Program Initial: 70 °C (hold 2 min)Allows for proper focusing of the analyte at the head of the column.
Ramp: 10 °C/min to 280 °CProvides good separation of the analyte from potential impurities.
Final Hold: 5 min at 280 °CEnsures elution of any less volatile components.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °COptimizes ionization efficiency and minimizes thermal degradation in the source.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range m/z 40 - 400Covers the molecular ion and all expected fragment ions.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak for accurate mass spectral analysis.
Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

  • Inject 1 µL of the final solution into the GC-MS system.

Data Interpretation and Summary

The acquired mass spectrum should be analyzed by identifying the molecular ion peak and the key fragment ions as described in Section 2.

Table of Key Fragment Ions
m/z Proposed Fragment Ion Neutral Loss Formula of Lost Neutral Mass of Lost Neutral (Da)
164[M]⁺• (Molecular Ion)---
163[M - H]⁺H•H1
135[M - CHO]⁺•CHOCHO29
122[M - C₃H₆]⁺•C₃H₆C₃H₆42
121[M - •C₃H₇]⁺ or [M - C₃H₆ - H]⁺•C₃H₇ or C₃H₆ + H•C₃H₇ or C₃H₇43

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_M_frags M [C₁₀H₁₂O₂]⁺• m/z 164 (Molecular Ion) M163 [C₁₀H₁₁O₂]⁺ m/z 163 M->M163 - H• M135 [C₇H₇O(OCH(CH₃)₂)]⁺ m/z 135 M->M135 - •CHO M122 [C₇H₆O₂]⁺• m/z 122 M->M122 - C₃H₆ (McLafferty) M121 [C₇H₅O₂]⁺ m/z 121 M->M121 - •C₃H₇ (α-cleavage) M122->M121 - H•

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

This technical guide has provided a detailed examination of the mass spectrometry of this compound. By understanding the characteristic fragmentation patterns, particularly the loss of propene via a McLafferty-type rearrangement to yield a fragment at m/z 122 and the alpha-cleavage leading to a fragment at m/z 121, researchers can confidently identify this compound and distinguish it from its isomers. The provided GC-MS protocol offers a reliable method for obtaining high-quality mass spectra, facilitating accurate structural elucidation in various scientific and industrial applications.

References

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The Solubility Profile of 2-Isopropoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-isopropoxybenzaldehyde in common organic solvents. As a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fragrances, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound and the Principles of Solubility

This compound is an organic compound featuring a benzene ring substituted with an isopropoxy group and an aldehyde functional group.[1] It typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its molecular structure, which includes both polar (aldehyde and ether) and nonpolar (benzene ring and isopropyl group) moieties, dictates its solubility in various media.

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound in a given organic solvent is therefore dependent on the balance of intermolecular interactions between the solute and solvent molecules, including:

  • Van der Waals forces: Present in all molecules, these are the primary forces of attraction between nonpolar molecules.

  • Dipole-dipole interactions: Occur between polar molecules. The aldehyde and ether groups in this compound contribute to its overall dipole moment.

  • Hydrogen bonding: A strong type of dipole-dipole interaction. While this compound cannot donate a hydrogen bond, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors.

Predicted Solubility of this compound in Organic Solvents

In the absence of specific experimental data for this compound, we can infer its likely solubility profile by examining structurally similar compounds, such as benzaldehyde and other 2-alkoxybenzaldehydes.

2.1. Insights from Benzaldehyde

Benzaldehyde, the parent compound, is described as poorly soluble in water but soluble in organic solvents such as diethyl ether, ethyl acetate, and chloroform.[2] This is attributed to the hydrophobic nature of the benzene ring dominating its interaction with water.

2.2. Insights from 2-Methoxybenzaldehyde and 2-Ethoxybenzaldehyde

2-Methoxybenzaldehyde is reported to be soluble in water and ethanol.[1][3] This increased water solubility compared to benzaldehyde is likely due to the presence of the methoxy group, which can participate in hydrogen bonding with water as an acceptor. Similarly, 4-ethoxybenzaldehyde is described as poorly soluble in water but soluble in organic solvents and oils.

Based on these analogs, it is highly probable that this compound will exhibit good solubility in a range of common organic solvents. The isopropoxy group, while slightly bulkier than a methoxy or ethoxy group, still provides a polar ether linkage capable of favorable interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the oxygen atoms of the aldehyde and ether groups of this compound.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileHighStrong dipole-dipole interactions are expected between the solvent and the polar functional groups of this compound.
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe aromatic rings of the solvent and solute can engage in favorable pi-pi stacking interactions.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to induce dipoles.
Nonpolar Aliphatic Hexane, HeptaneLow to ModerateThe significant difference in polarity between the largely nonpolar solvent and the polar functional groups of this compound will likely limit solubility.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is essential. The following section provides detailed protocols for two robust and widely accepted methods: the shake-flask method with gravimetric analysis and the shake-flask method with UV/Vis spectroscopic analysis.

3.1. Experimental Workflow Overview

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh excess this compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-48h) combine->agitate sediment Allow solid to sediment agitate->sediment filtrate Filter through a syringe filter (0.22 µm) sediment->filtrate gravimetric Gravimetric Analysis filtrate->gravimetric uv_vis UV/Vis Spectroscopy filtrate->uv_vis

Caption: General workflow for the experimental determination of solubility.

3.2. Protocol 1: Shake-Flask Method with Gravimetric Analysis

This method is a direct and reliable technique for determining thermodynamic solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Pipette a known volume (e.g., 5 or 10 mL) of the selected organic solvent into the vial. An excess of the liquid solute should be visible as a separate phase or as undissolved droplets to ensure saturation.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4][5]

  • Sample Collection and Filtration:

    • Remove the vial from the shaker and allow it to stand at the same temperature until the excess solute has sedimented.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense a known volume of the filtrate into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

3.3. Protocol 2: Shake-Flask Method with UV/Vis Spectroscopic Analysis

This method is suitable for determining the solubility of compounds that possess a chromophore, such as the benzaldehyde moiety in this compound.

Materials:

  • All materials listed in Protocol 1

  • UV/Vis spectrophotometer

  • Quartz or UV-transparent disposable cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solution and Filtration:

    • Follow steps 1-3 from Protocol 1 to prepare a filtered, saturated solution.

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using the UV/Vis spectrophotometer over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create a set of standard solutions of known concentrations that bracket the expected solubility.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear and adhere to the Beer-Lambert law.

  • Analysis of the Saturated Solution:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

Intermolecular Interactions and Solubility

The solubility of this compound is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute This compound aldehyde Aldehyde Group (Polar, H-bond acceptor) solute->aldehyde ether Ether Linkage (Polar, H-bond acceptor) solute->ether aromatic Aromatic Ring (Nonpolar, Pi-stacking) solute->aromatic alkyl Isopropyl Group (Nonpolar) solute->alkyl solvent Solvent polarity Polarity (Polar/Nonpolar) solvent->polarity h_bond H-bonding (Donor/Acceptor) solvent->h_bond aromaticity Aromaticity solvent->aromaticity solubility Solubility aldehyde->solubility Dipole-Dipole, H-bond acceptance ether->solubility Dipole-Dipole, H-bond acceptance aromatic->solubility Pi-stacking with aromatic solvents alkyl->solubility Van der Waals with nonpolar solvents polarity->solubility h_bond->solubility aromaticity->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. [Link]

  • ChemBK. 2-Methoxybenzaldehyde. [Link]

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Potential applications of 2-Isopropoxybenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Synthetic Utility of 2-Isopropoxybenzaldehyde

Abstract

This compound is an aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Characterized by a sterically demanding isopropoxy group at the ortho position relative to the formyl group, this reagent exhibits unique reactivity and provides a pathway to complex molecular architectures. Its applications span the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where the isopropoxy moiety can impart crucial physicochemical properties such as increased lipophilicity or serve as a handle for further functionalization. This guide provides an in-depth exploration of its core applications, focusing on key carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the strategic advantages of employing this particular building block.

Introduction: Properties and Synthetic Potential

This compound (CAS No. 22921-58-0) is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₂O₂.[1][2][3] Its structure is defined by a benzaldehyde core with an isopropoxy group (-OCH(CH₃)₂) at the C2 position. This substitution pattern is central to its utility and reactivity.

  • The Aldehyde Group: As the primary reactive site, the formyl group is a potent electrophile, susceptible to nucleophilic attack. This enables a wide array of classical carbonyl reactions.

  • The Ortho-Isopropoxy Group: This bulky group exerts a significant steric and electronic influence. Sterically, it can direct the approach of incoming nucleophiles, potentially influencing the stereochemical outcome of reactions. Electronically, as an electron-donating group, it can modulate the reactivity of both the aromatic ring and the adjacent aldehyde.

This combination of features makes this compound a strategic choice for synthetic chemists aiming to construct substituted aromatic systems.

Caption: Core structure and reactive sites of this compound.

Core Application: Carbon-Carbon Bond Formation

The construction of C-C bonds is fundamental to organic synthesis.[4] this compound is an excellent substrate for several canonical C-C bond-forming reactions.

The Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[5][6] The reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the carbonyl carbon, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[6][7] The formation of the stable P=O bond is the thermodynamic driving force for this reaction.[6]

With this compound, the Wittig reaction provides a direct route to ortho-isopropoxy substituted styrenes and related structures. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used.[5]

  • Non-stabilized Ylides (e.g., R = alkyl): These reactive ylides typically lead to the (Z)-alkene as the major product under lithium-salt-free conditions.[5][7]

  • Stabilized Ylides (e.g., R = CO₂R', C(O)R'): These less reactive ylides, where the negative charge is delocalized, generally favor the formation of the thermodynamically more stable (E)-alkene.[7][8]

Wittig_Mechanism aldehyde This compound cycloaddition [2+2] Cycloaddition aldehyde->cycloaddition ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) ylide->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane Kinetically controlled alkene Alkene Product oxaphosphetane->alkene Ring collapse phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Forms stable P=O bond

Caption: Simplified mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 1-Isopropoxy-2-(prop-1-en-1-yl)benzene

This protocol describes a Wittig reaction using a non-stabilized ylide to favor the Z-isomer.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., 1.0 M solution in THF), dropwise via syringe.[9] The formation of the orange-red ylide should be observed. Allow the mixture to stir at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -15 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to separate the alkene isomers from triphenylphosphine oxide.

Crossed Aldol Condensation

The aldol condensation is another cornerstone C-C bond-forming reaction that joins two carbonyl compounds.[10] Because this compound lacks α-protons, it cannot form an enolate and act as the nucleophilic partner. However, it is an excellent electrophilic partner in a "crossed" or "directed" aldol reaction with another carbonyl compound that can form an enolate (e.g., acetone, acetophenone).[11]

This reaction is typically base-catalyzed, where a base abstracts an α-proton from the enolizable partner to form a nucleophilic enolate.[12] The enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl product can often be dehydrated under the reaction conditions to yield an α,β-unsaturated carbonyl compound, a valuable synthetic intermediate.[12]

Table 1: Representative Aldol Condensation Reaction

ElectrophileNucleophileBaseSolventProduct Type
This compoundAcetoneNaOHEthanol/Waterα,β-Unsaturated Ketone
This compoundAcetophenoneKOHMethanolChalcone derivative

Experimental Protocol: Synthesis of 4-(2-Isopropoxyphenyl)but-3-en-2-one

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and acetone (3.0 eq., acting as both reactant and solvent) in ethanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.2 eq.) in water.[12] Cool the aldehyde/ketone mixture in an ice bath and add the NaOH solution dropwise with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. The formation of a precipitate may be observed as the product is formed.

  • Work-up: Add cold water to the flask to ensure complete precipitation of the product.[12]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess base.

  • Purification: The crude solid can be dried and recrystallized from a suitable solvent, such as ethanol, to yield the purified α,β-unsaturated ketone.[12]

Core Application: Carbon-Nitrogen Bond Formation

The introduction of nitrogen is critical for the synthesis of bioactive molecules. Reductive amination is arguably the most important and widely used method for forming C-N bonds.[13][14]

Reductive Amination

Reductive amination is a one-pot procedure that transforms an aldehyde or ketone into an amine.[15] The process involves two key steps:

  • Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a Schiff base (imine), which is often in equilibrium with its protonated form, the iminium ion.[13]

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine/iminium ion to the corresponding amine.[16]

A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose.[13][16] This selectivity allows the entire reaction to be performed efficiently in a single step.

This reaction is exceptionally versatile, allowing for the synthesis of primary, secondary, and tertiary amines by choosing the appropriate nitrogen source. Using this compound allows for the direct installation of the 2-isopropoxybenzyl group onto a nitrogen atom.

Reductive_Amination cluster_reactants Reactants cluster_process One-Pot Process aldehyde This compound imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine (R-NH₂) amine->imine_formation reducer Reducing Agent (e.g., NaBH(OAc)₃) reduction Selective Reduction imine_formation->reduction [H⁻] from reducer product Substituted Amine Product reduction->product

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of N-benzyl-1-(2-isopropoxyphenyl)methanamine

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol, add benzylamine (1.05 eq.).[15][17]

  • Imine Formation: If desired, a catalytic amount of acetic acid can be added to accelerate imine formation.[17] Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude amine can be purified by flash column chromatography if necessary.

Applications in Drug Discovery and Agrochemicals

The 2-isopropoxybenzoyl scaffold appears in various molecules of interest in life sciences. The isopropoxy group can enhance membrane permeability and metabolic stability compared to a more labile methoxy group or a more polar hydroxyl group.

  • Pharmaceuticals: Benzaldehyde derivatives are key scaffolds for developing enzyme inhibitors. For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[18] The principles of this research suggest that this compound could serve as a valuable starting point for similar inhibitor design campaigns.

  • Agrochemicals: Substituted benzaldehydes are common precursors in the synthesis of herbicides, fungicides, and insecticides.[19] For example, 2-methylbenzaldehyde is a crucial starting material for the herbicide topramezone.[19] The synthetic routes involving this compound, such as those described above, provide access to a diverse range of molecular frameworks suitable for agrochemical screening and development.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its true power lies in the predictable reactivity of the aldehyde group, modulated by the steric and electronic presence of the ortho-isopropoxy substituent. Through fundamental transformations such as the Wittig reaction, aldol condensation, and reductive amination, it provides robust and reliable access to a wide array of complex molecular structures. For researchers in pharmaceutical and agrochemical development, this reagent represents a strategic building block for creating novel compounds with tailored properties, making it an indispensable tool in the modern synthetic chemist's arsenal.

References

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  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

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  • PubMed. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

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Electronic effects of the isopropoxy group in 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of the Isopropoxy Group in 2-Isopropoxybenzaldehyde

This guide provides a comprehensive analysis of the electronic influence exerted by the isopropoxy group when positioned ortho to the formyl group on a benzene ring. We will dissect the interplay of inductive, resonance, and steric factors that collectively define the chemical reactivity and spectroscopic properties of this compound. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of substituent effects in aromatic systems.

The reactivity and properties of a substituted benzene ring are fundamentally governed by the electronic effects of its substituents. These effects are broadly categorized into two primary mechanisms: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1][3] It arises from the difference in electronegativity between atoms, causing a polarization of the bond and a subsequent cascade of polarization through adjacent bonds. The effect weakens rapidly with distance.[1][2] Groups that are more electronegative than carbon are said to have a negative inductive effect (-I), withdrawing electron density.

  • Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[1][4] It is transmitted through the π-system and can operate over longer distances than the inductive effect. Groups that donate electrons to the π-system are designated as having a positive resonance effect (+R), while those that withdraw electrons have a negative resonance effect (-R).

For many substituents, including the isopropoxy group, these two effects operate simultaneously and can be in opposition. Generally, the resonance effect is more predominant in determining the overall electronic influence on an aromatic ring.[1]

The Isopropoxy Group: A Dual-Nature Substituent

The isopropoxy group (–O–CH(CH₃)₂) is an archetypal example of a substituent with competing electronic influences.

  • Inductive Effect (-I): The oxygen atom is highly electronegative compared to the carbon atom of the benzene ring. Consequently, it withdraws electron density from the ring through the C-O sigma bond, exerting a -I effect .[2]

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][5] This donation of electron density, particularly to the ortho and para positions, results in a strong +R effect .[5]

Because the +R effect generally outweighs the -I effect, the isopropoxy group is classified as an activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[5][6]

Caption: Resonance structures illustrating the +R effect of the isopropoxy group.

The Ortho Effect in this compound

When the isopropoxy group is placed at the ortho position relative to the aldehyde group (–CHO), a unique and complex interaction known as the "ortho effect" comes into play.[7][8] This is not a single electronic effect but rather a combination of steric and electronic factors that are specific to the ortho position.[7][9]

Steric Hindrance

The isopropoxy group is significantly bulkier than a methoxy or ethoxy group. This steric bulk can force the adjacent aldehyde group to twist out of the plane of the benzene ring.[8]

  • Causality: For maximum resonance interaction between the aldehyde's carbonyl group and the aromatic ring, the C=O bond must be coplanar with the ring. Steric clash between the bulky isopropoxy group and the aldehyde group disrupts this coplanarity.[8][9]

  • Consequence: This loss of planarity inhibits the resonance-based electron-withdrawing effect (-R) of the aldehyde group from the ring. This steric inhibition of resonance is a key component of the ortho effect.[10]

Steric_Hindrance cluster_planar Ideal Planar Conformation (e.g., 4-Isopropoxybenzaldehyde) cluster_twisted Sterically Hindered Conformation (this compound) planar Benzene Ring Aldehyde (-CHO) Isopropoxy Group (-OiPr) twisted Benzene Ring Twisted Aldehyde (-CHO) Bulky Isopropoxy Group (-OiPr) planar->twisted Ortho-positioning introduces steric clash note1 Full π-conjugation between ring and -CHO twisted:f1->clash twisted:f0->clash note2 Steric clash forces -CHO out of plane, disrupting π-conjugation.

Caption: The ortho effect: steric hindrance disrupts conjugation.

Net Electronic Impact

The overall electronic character of the isopropoxy group in this compound is a delicate balance:

  • Strong +R Donation: The isopropoxy group strongly donates electron density to the ring via resonance, increasing the electron density at the ortho and para positions.

  • Moderate -I Withdrawal: The oxygen atom inductively withdraws electron density from the ipso-carbon.

  • Steric Inhibition of Aldehyde Resonance: The aldehyde group's ability to withdraw electron density from the ring is diminished.

The net result is that the benzene ring in this compound is significantly more electron-rich than in unsubstituted benzaldehyde, influencing its spectroscopic properties and chemical reactivity.

Experimental Manifestation and Characterization

The electronic effects of the isopropoxy group can be observed and quantified through various analytical techniques.

Spectroscopic Analysis

A comparative analysis of the spectra of benzaldehyde and this compound reveals the electronic impact of the substituent.

Spectroscopic TechniqueParameterBenzaldehyde (Reference)This compound (Expected Shift)Rationale for Shift
¹H NMR Aldehyde Proton (δ, ppm)~9.9 - 10.0Lower δ (e.g., ~9.8)Increased electron density on the ring due to the +R effect of the -OiPr group shields the aldehyde proton.
¹³C NMR Carbonyl Carbon (δ, ppm)~192Lower δIncreased electron donation to the ring system reduces the electrophilicity of the carbonyl carbon.
IR Spectroscopy C=O Stretch (cm⁻¹)~1700 - 1705Lower wavenumber (e.g., ~1685-1695)Electron donation from the +R effect weakens the C=O double bond character, lowering the stretching frequency.[11]
UV-Vis Spectroscopy π → π* Transition (λ_max)~248 nm[12]Bathochromic Shift (to longer λ)The electron-donating isopropoxy group extends the conjugated system, lowering the energy gap for the π → π* transition.[13][14]
Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[15][16] While standard Hammett constants (σ) are defined for meta and para positions, the values for alkoxy groups provide valuable context.

Substituentσ_meta (σ_m)σ_para (σ_p)Interpretation
-OCH₃+0.12-0.27-I effect dominates at the meta position. Strong +R effect dominates at the para position, leading to a net electron-donating character.
-OC₂H₅+0.10-0.25Similar to methoxy, with a slightly stronger donating effect.
-OCH(CH₃)₂ (est.) ~ +0.10 ~ -0.30 Expected to be slightly more electron-donating than methoxy/ethoxy due to the +I effect of the methyl groups on the oxygen.

Note: Data for alkoxy groups are well-established; the isopropoxy values are estimated based on trends. The ortho position is not described by standard Hammett constants due to the confounding steric effects.[15]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common and reliable method for synthesizing the target compound from salicylaldehyde (2-hydroxybenzaldehyde).[17][18]

Causality: This reaction is a nucleophilic substitution (Sₙ2) where the phenoxide ion, generated by deprotonating salicylaldehyde with a base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

  • Deprotonation: To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL per gram of aldehyde) in a round-bottom flask, add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophilic Attack: Add 2-bromopropane or 2-iodopropane (1.2 eq) to the mixture. For less reactive halides, a catalyst like potassium iodide (KI, 0.1 eq) can be added.

  • Reaction: Stir the mixture vigorously at an elevated temperature (e.g., 60-80 °C) for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound as a liquid.[19]

Synthesis_Workflow start Start: Salicylaldehyde, K₂CO₃, 2-Iodopropane in DMF react Heat & Stir (60-80°C, 4-18h) start->react monitor Monitor via TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Ethyl Acetate Extraction monitor->workup Complete purify Column Chromatography or Vacuum Distillation workup->purify end End: Pure This compound purify->end

Caption: Workflow for the synthesis of this compound.

UV-Vis Spectroscopic Analysis Protocol

This protocol outlines the steps to experimentally verify the bathochromic shift predicted in Table 1.

  • Solution Preparation: Prepare stock solutions of high-purity benzaldehyde and synthesized this compound of identical molar concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile).

  • Dilution: Create a series of dilutions from the stock solutions to find an optimal concentration where the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration of ~1x10⁻⁵ M is a good starting point.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference blank in the reference cuvette.

  • Data Acquisition: Record the absorption spectrum for both benzaldehyde and this compound solutions over a range of at least 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the primary π → π* transition for each compound. Compare the λ_max values to confirm the bathochromic (red) shift for this compound relative to benzaldehyde.[20]

Conclusion and Implications

The electronic profile of this compound is a nuanced interplay of competing factors. The potent +R (electron-donating) effect of the isopropoxy group dominates, enriching the aromatic ring with electron density. This effect is modulated by a weaker -I (electron-withdrawing) effect and, most significantly, by the ortho effect. The steric bulk of the isopropyl moiety disrupts the planarity of the adjacent aldehyde group, inhibiting its resonance withdrawal from the ring.

This collective influence has profound implications for drug development and materials science:

  • Reactivity: The electron-rich nature of the ring makes it more susceptible to electrophilic attack, while the altered conformation and electronics of the aldehyde group can affect its participation in reactions like condensation or oxidation.

  • Molecular Recognition: The specific steric and electronic environment around the aldehyde and isopropoxy groups can be precisely tuned to control binding interactions with biological targets or in the formation of supramolecular structures.

Understanding these foundational principles allows scientists to rationally design molecules with tailored properties, leveraging the unique electronic signature of the ortho-isopropoxybenzaldehyde scaffold.

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  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

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  • [Inductive & Resonance Effects]. (n.d.).
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  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M).... Retrieved from [Link]

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  • Quora. (2015, October 25). What is ortho effect?. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... Retrieved from [Link]

  • Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • [No Title Found]. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Testbook. (n.d.). Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid. Retrieved from [Link]

  • CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]

  • PubMed. (2009). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Semantic Scholar. (2012). [PDF] Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 2). 5 Tips Benzaldehyde IRSpectrum. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Isopropoxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for the synthesis of 2-isopropoxybenzaldehyde, a valuable aromatic aldehyde intermediate used in the development of pharmaceuticals, agrochemicals, and fragrances.[1] The protocol is centered around the robust and widely applicable Williamson ether synthesis, starting from the readily available precursor, salicylaldehyde.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Foundational Principles: The Williamson Ether Synthesis

The synthesis of this compound from salicylaldehyde is a classic example of the Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and unsymmetrical ethers.[2][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5]

The core of the process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is a weak acid. A base is used to abstract the acidic proton, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkylating agent (in this case, an isopropyl halide). This attack displaces the halide leaving group, forming the new carbon-oxygen ether bond.[2]

The choice of reagents is critical for the success of this synthesis. While secondary alkyl halides like isopropyl bromide can be prone to undergoing elimination (E2) reactions, particularly with sterically hindered or strong bases, the Williamson synthesis can be optimized to favor substitution.[4][5] The use of a moderately weak base like potassium carbonate and a polar aprotic solvent helps to create conditions that favor the desired SN2 pathway.[3]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Anion Salicylaldehyde->Phenoxide Deprotonation Base Base (K₂CO₃) Phenoxide_ref Salicylaldehyde Phenoxide Anion AlkylHalide Isopropyl Bromide Product This compound Phenoxide_ref->Product Nucleophilic Attack

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocol

This section outlines a detailed, field-proven protocol for the synthesis, workup, and purification of this compound.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
Salicylaldehyde122.121.010.0 g (81.88 mmol)
Isopropyl Bromide122.991.212.0 g (97.57 mmol)
Potassium Carbonate (K₂CO₃)138.212.022.6 g (163.76 mmol)
Acetonitrile (MeCN)41.05-200 mL
Ethyl Acetate (EtOAc)88.11-As needed
Deionized Water (H₂O)18.02-As needed
Brine (sat. NaCl)N/AN/A-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed
Equipment
  • 500 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add salicylaldehyde (10.0 g, 81.88 mmol), anhydrous potassium carbonate (22.6 g, 163.76 mmol), and acetonitrile (200 mL).

    • Rationale: Potassium carbonate is used as the base to deprotonate the salicylaldehyde. Using at least two equivalents ensures complete formation of the phenoxide. Acetonitrile is an excellent polar aprotic solvent that effectively solvates the cation, leaving the phenoxide anion highly reactive for the SN2 reaction.[3]

  • Addition of Alkylating Agent: Add isopropyl bromide (12.0 g, 97.57 mmol) to the stirring suspension.

    • Rationale: A slight excess of the alkylating agent (1.2 equivalents) is used to drive the reaction to completion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Maintain reflux for 12-18 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is no longer visible.

  • Reaction Work-up: a. Cool the reaction mixture to room temperature. b. Remove the inorganic solids (K₂CO₃ and KBr byproduct) by vacuum filtration through a Büchner funnel. Wash the solids with a small amount of ethyl acetate. c. Transfer the filtrate to a round-bottom flask and remove the solvent (acetonitrile and residual ethyl acetate) under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction: a. Dissolve the resulting crude oil in ethyl acetate (150 mL) and transfer it to a separatory funnel. b. Wash the organic layer with deionized water (2 x 100 mL) to remove any remaining inorganic salts. c. Wash the organic layer with brine (1 x 100 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Drying and Concentration: a. Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. b. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a yellow-orange oil.

Purification

The crude product can be purified by vacuum distillation or silica gel column chromatography.

  • Vacuum Distillation: This is the preferred method for larger scales. The product will distill at a reduced pressure, separating it from non-volatile impurities.

  • Column Chromatography: For smaller scales or to achieve higher purity, silica gel chromatography can be employed using a hexane/ethyl acetate gradient system (e.g., starting from 98:2).

G A 1. Combine Reactants (Salicylaldehyde, K₂CO₃, MeCN) B 2. Add Isopropyl Bromide A->B C 3. Heat to Reflux (12-18 hours) B->C D 4. Cool & Filter Solids C->D E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction (EtOAc / H₂O) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Vacuum Distillation or Chromatography) G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Salicylaldehyde (CAS 90-02-8): Harmful if swallowed.[6][7] Causes skin and serious eye irritation.[8]

  • Isopropyl Bromide (CAS 75-26-3): Flammable liquid and vapor. Harmful if swallowed. It is a suspected carcinogen.

  • This compound (CAS 22921-58-0): Causes skin irritation and serious eye irritation.[9][10] May cause respiratory irritation.[9]

  • Acetonitrile (CAS 75-05-8): Highly flammable liquid and vapor. Harmful in contact with skin, if inhaled, or if swallowed.

  • Potassium Carbonate (CAS 584-08-7): Causes serious eye irritation and skin irritation.

Refer to the Safety Data Sheets (SDS) for each chemical before use.[6][7][8][9]

Product Characterization

The final product, this compound, is a colorless to pale yellow liquid.[1] Its identity and purity should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.5 (s, 1H, -CHO)

    • δ ~7.8 (dd, 1H, Ar-H)

    • δ ~7.5 (ddd, 1H, Ar-H)

    • δ ~7.0 (m, 2H, Ar-H)

    • δ ~4.7 (septet, 1H, -OCH(CH₃)₂)

    • δ ~1.4 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~190.0 (CHO)

    • δ ~161.0 (C-O)

    • δ ~136.0 (Ar-CH)

    • δ ~128.5 (Ar-C)

    • δ ~125.0 (Ar-CH)

    • δ ~121.0 (Ar-CH)

    • δ ~113.0 (Ar-CH)

    • δ ~71.0 (-OCH)

    • δ ~22.0 (-CH₃)

  • IR (Neat, cm⁻¹):

    • ~2980, 2935 (C-H stretch, alkyl)

    • ~2870, 2770 (C-H stretch, aldehyde)

    • ~1685 (C=O stretch, conjugated aldehyde)

    • ~1595, 1485 (C=C stretch, aromatic)

    • ~1240 (C-O-C stretch, ether)

  • Mass Spectrometry (EI):

    • m/z = 164.20 ([M]⁺)

References

  • Jakka, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl isopropyl carbinol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes C
  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Salicylaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Retrieved from [Link]

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Application Notes and Protocols for the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Alkoxybenzaldehydes

2-Alkoxybenzaldehydes are a critical class of intermediates in the fields of pharmaceuticals, agrochemicals, and fragrance development. Their utility stems from the ortho-disubstituted aromatic scaffold, which allows for the construction of complex molecular architectures. The ether linkage at the 2-position, introduced via the venerable Williamson ether synthesis, provides a stable and versatile handle for further chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-alkoxybenzaldehydes, with a focus on practical protocols, mechanistic understanding, and troubleshooting.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability and broad applicability.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion displaces a halide from an alkyl halide to form an ether.[3] While seemingly straightforward, the successful synthesis of 2-alkoxybenzaldehydes requires careful consideration of reaction parameters to maximize yield and minimize side reactions.

Mechanistic Insights: O-Alkylation vs. C-Alkylation

The core of the Williamson ether synthesis is the SN2 reaction between a sodium or potassium salt of a phenol (a phenoxide) and an alkyl halide.[4] In the context of synthesizing 2-alkoxybenzaldehydes from salicylaldehyde (2-hydroxybenzaldehyde), the first step is the deprotonation of the phenolic hydroxyl group by a base to form the corresponding phenoxide. This phenoxide is a potent nucleophile.

However, phenoxides are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the ortho and para positions).[5] This can lead to two competing reaction pathways: O-alkylation, which yields the desired 2-alkoxybenzaldehyde, and C-alkylation, which results in the formation of an alkylated phenol.

The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards the desired O-alkylation. Polar aprotic solvents, such as acetone, acetonitrile, or dimethylformamide (DMF), are generally preferred as they solvate the cation of the phenoxide salt without strongly solvating the phenoxide anion, thus preserving its nucleophilicity for the attack on the alkyl halide.[4]

Williamson_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Side Reaction: C-Alkylation SAL Salicylaldehyde PHENOXIDE Salicylaldehyde Phenoxide SAL->PHENOXIDE + Base BASE Base (e.g., K₂CO₃) PRODUCT 2-Alkoxybenzaldehyde PHENOXIDE->PRODUCT + R-X C_PRODUCT C-Alkylated Byproduct PHENOXIDE->C_PRODUCT + R-X (ortho/para attack) ALKYL_HALIDE Alkyl Halide (R-X)

Figure 1: General reaction mechanism for the Williamson ether synthesis of 2-alkoxybenzaldehydes, highlighting the desired O-alkylation pathway and the potential C-alkylation side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-ethoxybenzaldehyde, a representative 2-alkoxybenzaldehyde, from salicylaldehyde.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is a robust and widely applicable method for the synthesis of 2-alkoxybenzaldehydes.

Materials and Reagents:

  • Salicylaldehyde

  • Ethyl iodide (or ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃), finely pulverized

  • Acetone (anhydrous)

  • Diethyl ether

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add salicylaldehyde (1.0 eq), finely pulverized anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 mL per gram of salicylaldehyde).[1][6]

  • Addition of Alkyl Halide: While stirring the mixture, add ethyl iodide (1.2 eq) dropwise at room temperature.[1]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56°C for acetone) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Transfer the ether solution to a separatory funnel and wash with 5% sodium hydroxide solution (to remove any unreacted salicylaldehyde), followed by water, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.[8]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7][9]

Protocol_Workflow start Start setup Combine Salicylaldehyde, K₂CO₃, and Acetone start->setup add_halide Add Ethyl Iodide setup->add_halide reflux Reflux for 4-6 hours add_halide->reflux workup Cool, Filter, and Remove Solvent reflux->workup extraction Dissolve in Ether and Wash workup->extraction dry Dry and Concentrate extraction->dry purify Purify by Distillation or Chromatography dry->purify end End purify->end

Figure 2: Experimental workflow for the standard Williamson ether synthesis of 2-ethoxybenzaldehyde.

Protocol 2: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity

Phase-transfer catalysis can significantly improve the reaction rate and yield, especially for less reactive alkyl halides. The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[10]

Materials and Reagents:

  • Salicylaldehyde

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or dichloromethane (DCM)

  • Standard work-up and purification reagents as in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05-0.1 eq) in toluene.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) to the vigorously stirred mixture.

  • Reaction: Heat the mixture to 50-70°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The use of PTC often leads to cleaner reactions and simpler purification.[11]

Data Presentation: Expected Yields and Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-alkoxybenzaldehydes from salicylaldehyde.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃AcetoneReflux3-585-95
Ethyl IodideK₂CO₃AcetoneReflux4-680-90
n-Propyl BromideK₂CO₃DMF60-705-775-85
Benzyl BromideK₂CO₃Acetonitrile70-803-588-96
Isopropyl BromideNaHTHFReflux8-1220-40*

* Yields are significantly lower due to the competing E2 elimination reaction with secondary alkyl halides.[5]

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; impure reagents; side reactions.Ensure anhydrous conditions. Use freshly distilled salicylaldehyde and high-purity alkyl halide. Monitor the reaction by TLC to ensure completion. Consider using a more polar aprotic solvent like DMF or employing phase-transfer catalysis.[6]
Presence of Unreacted Salicylaldehyde Insufficient base or alkyl halide; short reaction time.Use a slight excess of the alkyl halide (1.1-1.2 eq). Ensure the base is finely powdered for maximum surface area. Extend the reaction time.
Formation of Alkene Byproduct Use of a secondary or tertiary alkyl halide leading to E2 elimination.Whenever possible, choose a synthetic route that utilizes a primary alkyl halide.[5] If a secondary alkyl group is required, use a less hindered base and lower reaction temperatures.
Formation of C-Alkylated Product Use of less polar solvents; high temperatures.Employ polar aprotic solvents like DMF or DMSO. Maintain moderate reaction temperatures.[12]
Difficulty in Purification Presence of closely related impurities.For column chromatography, a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can improve separation.[13] If the product is a solid, recrystallization from a suitable solvent system can be effective.

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the preparation of 2-alkoxybenzaldehydes. By understanding the underlying SN2 mechanism and the factors that influence the competition between O- and C-alkylation, researchers can optimize reaction conditions to achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful synthesis of this important class of chemical intermediates.

References

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • Katritzky, A. R., Long, Q., He, H.-Y., Qiua, G., & Wilcox, A. L. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, 2000(6), 868-875. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. [Link]

  • International Journal of Advanced Chemical Science. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • YouTube. (2022, November 28). Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]

  • SIELC Technologies. (2018, February 16). Benzaldehyde, 2-ethoxy-. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • PharmaTutor. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Quora. (2020, April 28). When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ResearchGate. (2007, February 24). (PDF) Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. [Link]

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Introduction: The Strategic Value of 2-Isopropoxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-Isopropoxybenzaldehyde: A Versatile Building Block for Modern Heterocyclic Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless functional molecules, from life-saving pharmaceuticals to innovative agrochemicals.[1][2][3][4] The strategic selection of starting materials is paramount to the efficient and modular construction of these complex architectures. This compound (CAS: 22921-58-0, Formula: C₁₀H₁₂O₂) has emerged as a valuable and versatile building block in this context.[5][6]

This aromatic aldehyde, characterized by a sterically significant and electronically influential isopropoxy group ortho to the aldehyde function, offers chemists a unique handle to direct reactions and introduce valuable physicochemical properties.[5][7] The isopropoxy group can modulate the reactivity of the aldehyde, influence the conformation of intermediates, and ultimately become a key pharmacophoric element in the final bioactive compound. This guide provides an in-depth exploration of this compound's application in the synthesis of high-value heterocyclic systems, complete with detailed mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

PropertyValue
CAS Number 22921-58-0[6][8]
Molecular Formula C₁₀H₁₂O₂[5][6][7]
Molecular Weight 164.20 g/mol [6][7]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in common organic solvents
SMILES CC(C)Oc1ccccc1C=O[5]

Core Application I: Synthesis of Substituted Quinolines via Povarov Reaction

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs with applications ranging from antimalarial to anticancer agents.[1][9][10] While classical methods like the Friedländer synthesis require specific 2-aminoaryl aldehydes, this compound is an ideal component for modern multicomponent reactions, such as the Povarov reaction, to generate complex quinoline derivatives.[11][12]

Causality and Mechanistic Insight

The Povarov reaction is a powerful diastereoselective [4+2] cycloaddition that constructs the tetrahydroquinoline skeleton from three components: an aniline, an aldehyde, and an activated alkene (dienophile).[12] In this process, this compound serves as the electrophilic aldehyde component. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde towards nucleophilic attack by the aniline, forming an imine intermediate. This imine then acts as the azadiene partner in the subsequent cycloaddition with the electron-rich alkene. The isopropoxy group's steric bulk can influence the facial selectivity of the cycloaddition, offering a degree of diastereocontrol in the formation of the final product.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+2] Cycloaddition Aldehyde This compound Imine Shiff Base (Activated Azadiene) Aldehyde->Imine + Aniline - H₂O (Acid Catalyst) Aniline Aniline Product Tetrahydroquinoline Product Imine->Product Alkene Dienophile (e.g., N-vinylpyrrolidone) Aldehyde This compound Condensation Condensation (-H₂O) Aldehyde->Condensation Amide 2-Aminobenzamide Amide->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Oxidation Oxidation (-2H) Cyclization->Oxidation Product 2-Substituted Quinazolinone Oxidation->Product

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Isopropoxybenzaldehyde in Medicinal Chemistry

This compound is an aromatic aldehyde characterized by a sterically influential isopropoxy group ortho to the formyl functionality.[1] This structural feature is not merely incidental; it imparts specific reactivity and conformational preferences to the molecule, making it a valuable synthon in the design of complex pharmaceutical intermediates. The isopropoxy group, through its electronic and steric effects, can direct the course of reactions and influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical scaffold, the 1,4-dihydropyridine core, which is central to a class of widely used cardiovascular drugs.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 22921-58-0[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Solubility Generally soluble in organic solvents[1]
Purity (Typical) ≥98%[2]

Application 1: Synthesis of 1,4-Dihydropyridine Scaffolds via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a robust and convergent multi-component reaction that allows for the efficient construction of the 1,4-dihydropyridine (1,4-DHP) ring system.[4][5] This heterocyclic core is the pharmacophore of a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[1][6] In this application, this compound serves as the aldehyde component, providing the C4-substituent of the resulting dihydropyridine ring.

Causality of Component Selection:

The choice of an ortho-substituted benzaldehyde, such as this compound, in the Hantzsch synthesis is a deliberate design element in many calcium channel blockers. The steric bulk of the ortho-substituent helps to lock the phenyl ring in a conformation that is optimal for binding to the calcium channel receptor, thereby enhancing the pharmacological activity.

Logical Workflow for Hantzsch Dihydropyridine Synthesis

The synthesis proceeds through a cascade of reactions, beginning with a Knoevenagel condensation and the formation of an enamine, followed by a Michael addition and subsequent cyclization and dehydration.[4]

Hantzsch_Workflow A This compound D α,β-Unsaturated Carbonyl (Knoevenagel Product) A->D B Ethyl Acetoacetate (2 eq.) B->D E β-Enamino Ester B->E C Ammonium Acetate C->E F Michael Addition D->F E->F G Cyclization & Dehydration F->G H 1,4-Dihydropyridine Product G->H

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol is a representative procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

  • This compound (1.0 eq.)

  • Ethyl acetoacetate (2.2 eq.)

  • Ammonium acetate (1.2 eq.)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and ethyl acetoacetate (2.2 eq.) in anhydrous ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add ammonium acetate (1.2 eq.).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Isolation: Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator until a solid or oil is obtained.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the desired diethyl 2,6-dimethyl-4-(2-isopropoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Expected Results and Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

AnalysisExpected Result
Appearance Yellowish crystalline solid
Yield 75-85% (typical)
¹H NMR Characteristic peaks for the dihydropyridine ring protons, the isopropoxy group, the ester ethyl groups, and the aromatic protons. The NH proton typically appears as a broad singlet.
¹³C NMR Resonances corresponding to the carbonyls of the ester groups, the carbons of the dihydropyridine ring, the aromatic ring, and the isopropoxy group.
FT-IR (cm⁻¹) Stretching vibrations for N-H (around 3300-3400), C=O of the ester (around 1680-1700), and C=C of the dihydropyridine ring (around 1650).
Mass Spec (m/z) A molecular ion peak corresponding to the calculated mass of the product.

Application 2: Synthesis of Schiff Base Intermediates

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are versatile intermediates in their own right, serving as precursors for the synthesis of various heterocyclic systems and as ligands in coordination chemistry. In medicinal chemistry, the imine bond can be a key structural element or can be subsequently reduced to a more stable secondary amine.

General Protocol for Schiff Base Formation:

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary amine (e.g., aniline or a substituted derivative) (1.0 eq.)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Amine Addition: To this solution, add the primary amine (1.0 eq.).

  • Catalyst: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 1-3 hours. The reaction progress can be monitored by TLC.

  • Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

Significance of Schiff Base Intermediates:

Schiff bases derived from substituted benzaldehydes are precursors to a wide array of bioactive molecules. For instance, subsequent reduction of the imine bond can lead to secondary amines that are core structures in many pharmaceutical agents. Furthermore, the imine itself can be a key pharmacophoric element in certain classes of drugs.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Further Transformations A This compound C Condensation (Catalytic Acid) A->C B Primary Amine (R-NH₂) B->C D Schiff Base Intermediate (Imine) C->D E Reduction (e.g., NaBH₄) D->E G Cyclization Reactions D->G F Secondary Amine E->F H Heterocyclic Scaffolds G->H

Sources

Application Note: A Comprehensive Guide to the Knoevenagel Condensation of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation, first reported by Emil Knoevenagel in the 1890s, is a cornerstone of carbon-carbon bond formation in modern organic synthesis. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration, to yield an α,β-unsaturated product.[1] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, functional polymers, and fine chemicals.[2][3][4]

This application note provides an in-depth guide to the Knoevenagel condensation using 2-isopropoxybenzaldehyde as a substrate. The presence of the sterically bulky and electron-donating isopropoxy group at the ortho position presents unique considerations for reactivity and product formation. We will explore the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer expert insights into reaction optimization and the synthetic utility of the resulting products, particularly for professionals in drug discovery and development.

Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation proceeds via a three-step, base-catalyzed pathway. The choice of a weak base, such as the secondary amine piperidine, is critical. It must be sufficiently basic to deprotonate the active methylene compound but not so strong as to promote the self-condensation of the aldehyde.[1]

  • Enolate Formation: The catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion or enolate. This is the key nucleophilic species in the reaction.[5][6]

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.[6][7]

  • Dehydration: The alkoxide is protonated to form a β-hydroxy intermediate (an aldol-type adduct). This intermediate is unstable and readily undergoes base-assisted elimination of a water molecule to yield the final, thermodynamically stable, conjugated α,β-unsaturated product.[6][8] The removal of water from the reaction system can help drive the equilibrium toward the product.[9]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene NC-CH₂-CN Enolate [NC-CH-CN]⁻ (Carbanion) Active Methylene->Enolate + Base - H-Base⁺ Catalyst Piperidine (Base) Aldehyde 2-Isopropoxy- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Alkoxide Aldehyde->Intermediate Adduct β-Hydroxy Adduct Intermediate->Adduct + H-Base⁺ - Base Enolate_ref Carbanion Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Experimental Protocol: Synthesis of 2-(2-Isopropoxybenzylidene)malononitrile

This protocol details a reliable and scalable method for the synthesis of 2-(2-isopropoxybenzylidene)malononitrile, a versatile synthetic intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98%Sigma-Aldrich22921-58-0Liquid
Malononitrile≥99%Sigma-Aldrich109-77-3Solid, toxic. Handle with care.[10]
Piperidine≥99%Sigma-Aldrich110-89-4Catalyst, corrosive.
Ethanol (Absolute)Reagent GradeFisher Scientific64-17-5Solvent
Deionized WaterN/AIn-house7732-18-5For work-up
Diethyl EtherReagent GradeFisher Scientific60-29-7For washing
Anhydrous Sodium SulfateReagent GradeFisher Scientific7757-82-6Drying agent
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thermometer

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.64 g, 10.0 mmol, 1.0 eq) and malononitrile (0.66 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask and stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (0.085 g, 0.1 mL, 1.0 mmol, 0.1 eq) to the solution. The solution may change color slightly.[5]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C). Maintain reflux with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using TLC (eluent: 4:1 Hexane/Ethyl Acetate). Spot the starting material (aldehyde) and the reaction mixture. The reaction is complete when the aldehyde spot has been consumed (typically 2-4 hours).

  • Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate as a solid. If no precipitate forms, slowly add cold deionized water (20 mL) to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol/water (1:1, 15 mL) followed by cold diethyl ether (15 mL) to remove residual impurities.

  • Drying: Dry the collected solid under vacuum or in a desiccator over anhydrous sodium sulfate to obtain the crude product.

  • Purification (Optional): The product is often of high purity. If further purification is required, recrystallize from a suitable solvent such as ethanol or isopropanol.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Caption: Figure 2: Experimental Workflow.

Data Summary and Expected Outcomes

ParameterValue
Reactants This compound, Malononitrile
Equivalents 1.0 : 1.0
Catalyst Piperidine (0.1 eq)
Solvent Absolute Ethanol
Temperature Reflux (~78°C)
Reaction Time 2-4 hours
Product 2-(2-Isopropoxybenzylidene)malononitrile
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Expected Yield >90%
Appearance White to pale yellow crystalline solid

Application Notes and Scientific Insights

  • Catalyst Choice: While piperidine is a classic and effective catalyst, other bases can be employed. Primary amines and ammonium salts are also common.[11] For greener protocols, heterogeneous catalysts like basic metal oxides or hydrotalcites offer advantages in terms of easy separation and reusability.[12][13] Ionic liquids have also been successfully used as both solvent and catalyst, facilitating easy work-up.[3][14]

  • Solvent Considerations: Ethanol is an excellent choice as it readily dissolves the reactants and is easy to remove. However, for certain applications, solvent-free conditions or the use of water as a green solvent have been reported to be highly effective, often with shorter reaction times.[15][16][17] Aprotic polar solvents like DMF can also accelerate the reaction but present greater challenges in removal and environmental impact.[12]

  • Substrate Reactivity: The ortho-isopropoxy group on the benzaldehyde ring is electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to electron-withdrawing groups. However, the reaction with a highly active methylene compound like malononitrile is typically fast and high-yielding regardless.

  • Synthetic Utility in Drug Development: The products of Knoevenagel condensation, known as benzylidenemalononitriles, are privileged structures in medicinal chemistry. They serve as key building blocks for a wide range of biologically active compounds. Their α,β-unsaturated nitrile system makes them excellent Michael acceptors and versatile precursors for synthesizing complex heterocyclic scaffolds. These derivatives have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making this reaction highly relevant to drug discovery pipelines.[17][18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient heating.- Low-quality reagents.- Use fresh piperidine.- Ensure the reaction reaches and maintains reflux.- Verify the purity of starting materials.
Low Yield - Incomplete reaction.- Product loss during work-up.- Reversible reaction equilibrium.- Extend the reaction time and monitor by TLC.- Ensure adequate cooling before filtration.- Consider using a Dean-Stark trap to remove water if needed.[9]
Impure Product - Side reactions (e.g., self-condensation).- Incomplete removal of starting materials.- Ensure the correct catalyst amount is used (excess base can cause side reactions).- Perform thorough washing of the crude product.- Recrystallize from a suitable solvent like ethanol.

References

  • Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link][3][14]

  • Frontiers in Chemistry. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link][11]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link][2]

  • Semantic Scholar. (n.d.). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Pure & Applied Chemical Sciences. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link][4]

  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Retrieved from [Link][18]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link][7]

  • ElectronicsAndBooks. (n.d.). A Simple Method for Knoevenagel Condensation of α,β-Conjugated and Aromatic Aldehydes with Barbituric Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link][15]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link][12]

  • Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation. Retrieved from [Link][17]

  • Semantic Scholar. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]

  • YouTube. (2023). Knoevenagel condensation. Retrieved from [Link][8]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Retrieved from [Link]

  • MDPI. (2022). Electrochemical Synthesis of Imidazopyridine and Benzylidene Malononitrile. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formation of Schiff Bases with 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Isopropoxybenzaldehyde Schiff Bases

Schiff bases, defined by their characteristic azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry. Their facile synthesis, typically through the condensation of a primary amine and an aldehyde or ketone, belies their profound utility across diverse scientific disciplines.[1][2][3] When derived from ortho-alkoxy substituted benzaldehydes, such as this compound, the resulting Schiff bases possess unique steric and electronic properties. The bulky isopropoxy group, positioned ortho to the imine functionality, can impart significant influence on the molecule's conformation, solubility, and coordination behavior with metal ions. This makes them highly sought-after ligands in coordination chemistry, precursors for novel heterocyclic compounds, and scaffolds for the development of new therapeutic agents.[2]

The applications for Schiff bases and their metal complexes are extensive, spanning roles as catalysts in organic synthesis, and exhibiting a wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6][7] The specific incorporation of the 2-isopropoxy moiety can enhance lipophilicity, potentially improving cell membrane permeability, a critical factor in drug design. This guide provides a comprehensive overview of the synthesis, mechanism, and characterization of Schiff bases derived from this compound, complete with detailed experimental protocols for their preparation and analysis.

Mechanistic Insights into Schiff Base Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The overall process is typically reversible and often catalyzed by the presence of a mild acid.[4] The reaction proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is generally rapid.[3][8]

  • Dehydration: The carbinolamine intermediate is unstable and undergoes elimination of a water molecule to form the stable imine. This dehydration step is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[4]

It is crucial to control the pH of the reaction medium. While acid catalysis is beneficial for the dehydration step, an excessively acidic environment will protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial addition step.[4] Therefore, reactions are often carried out at a mildly acidic pH or with a catalytic amount of acid.

Diagram 1: General Mechanism of Schiff Base Formation. This diagram illustrates the two-step process of nucleophilic addition of a primary amine to this compound, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the final Schiff base product.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of Schiff bases derived from this compound.

Protocol 1: General Synthesis via Reflux Condensation

This protocol describes a widely applicable method for synthesizing Schiff bases by refluxing this compound with a primary amine in an alcoholic solvent.

Materials:

  • This compound

  • Primary amine (e.g., aniline, 4-bromoaniline, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of the chosen primary amine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a solid. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Solvent-Free Synthesis using a Solid Acid Catalyst

For a more environmentally friendly approach, a solvent-free synthesis can be employed using a solid acid catalyst.[9][10]

Materials:

  • This compound

  • Primary amine

  • Solid acid catalyst (e.g., P₂O₅/SiO₂, dodecatungstosilicic acid)[9][10]

  • Mortar and pestle

  • Standard laboratory glassware for workup

Procedure:

  • Mixing of Reactants: In a clean, dry mortar, combine 10 mmol of this compound, 10 mmol of the primary amine, and a catalytic amount of the solid acid catalyst (e.g., 0.1 g).

  • Grinding: Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The reaction is often exothermic, and the mixture may turn into a paste or solid mass.

  • Reaction Monitoring: Monitor the reaction progress by TLC by dissolving a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Workup: Once the reaction is complete, add a suitable solvent like dichloromethane or ethyl acetate to the mortar to dissolve the product.

  • Catalyst Removal: Filter the solution to remove the solid acid catalyst.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Schiff base.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water).

  • Drying and Characterization: Dry the purified crystals and characterize them as described in Protocol 1.

Synthesis_Workflow start Start: Reactants (this compound + Amine) dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Catalytic Acid dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterization (MP, FT-IR, NMR) dry->characterize end End: Purified Schiff Base characterize->end

Diagram 2: Experimental Workflow for Schiff Base Synthesis. This flowchart outlines the key steps in the synthesis of a Schiff base from this compound using the reflux condensation method.

Data Presentation: Synthesis and Characterization

The following table summarizes the expected characterization data for a representative Schiff base synthesized from this compound and aniline.

Product Yield (%) Melting Point (°C) FT-IR (cm⁻¹) ν(C=N) ¹H NMR (δ, ppm) -CH=N-
N-(2-isopropoxybenzylidene)aniline85-9578-80~1625~8.6

Note: The data presented are typical and may vary based on the specific reaction conditions and the purity of the final product.

Spectroscopic Characterization Details:

  • FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the region of 1615-1640 cm⁻¹, which is characteristic of the imine (-C=N-) stretching vibration.[11][12] Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of a successful reaction.[13]

  • ¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum of the Schiff base product is a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm, corresponding to the azomethine proton (-CH=N-).[12][13][14] The signals for the aromatic protons and the isopropoxy group will also be present and can be fully assigned to confirm the structure.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group typically resonates in the range of δ 158-165 ppm.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[12]

Applications in Research and Drug Development

Schiff bases derived from this compound are valuable compounds with a wide range of potential applications:

  • Coordination Chemistry: The imine nitrogen and the oxygen of the isopropoxy group can act as a bidentate chelating ligand for various metal ions. These metal complexes are investigated for their catalytic activity, magnetic properties, and as models for biological systems.[8][15]

  • Anticancer Agents: Numerous Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[5][16][17] The mechanism of action can involve various pathways, including the induction of apoptosis.[5][16] The lipophilic nature of the isopropoxy group may enhance the anticancer potential of these derivatives.

  • Antimicrobial Agents: The azomethine group is a critical pharmacophore for antimicrobial activity.[2] Schiff bases of this compound and their metal complexes are expected to exhibit potent antibacterial and antifungal properties.[6][7][18]

  • Catalysis: Chiral Schiff base-metal complexes are widely used as catalysts in asymmetric synthesis, such as in epoxidation and cyclopropanation reactions.[19]

Conclusion

The synthesis of Schiff bases from this compound is a straightforward and versatile process that yields compounds of significant interest in medicinal chemistry, coordination chemistry, and materials science. The protocols provided herein offer reliable methods for their preparation, and the characterization data serves as a benchmark for successful synthesis. The unique steric and electronic properties conferred by the 2-isopropoxy group make these Schiff bases promising candidates for further investigation and development in various scientific and industrial applications.

References

  • Fareed, G., Versiani, M. A., Afza, N., & Fareed, N. (2014). An Efficient Catalyst for the Synthesis of Schiff Bases. ResearchGate. Available at: [Link]

  • Khatun, M., Islam, M. R., & Alam, M. S. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Schiff base. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Guerin, F., Vigier, K., & Canac, Y. (2004). Schiff base metal complexes for use as catalysts in organic synthesis. Google Patents.
  • Atkins, A. J., Black, D. S., & Kumar, N. (2000). Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts. Inorganic Chemistry, 39(7), 1545–1550. Available at: [Link]

  • Zeytinoglu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Cell Biochemistry and Biophysics. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate. Available at: [Link]

  • Kumar, S., & Kumar, A. (2016). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science. Available at: [Link]

  • Zeytinoglu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. PubMed. Available at: [Link]

  • Mladenova, R., & Ravnachka, I. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Available at: [Link]

  • Chen, Y.-T., et al. (2016). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. Molecules, 21(9), 1226. Available at: [Link]

  • Al-Rashed, S., & Al-Ghamdi, M. (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. ResearchGate. Available at: [Link]

  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Khan, S. A., et al. (2014). Potential bioactive Schiff base compounds: synthesis, characterization, X-ray structures, biological screenings and interaction with Salmon sperm DNA. PubMed. Available at: [Link]

  • Bencini, A., & Lippolis, V. (2014). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH. Available at: [Link]

  • Singh, R., et al. (2017). Investigation Of Spectroscopic And Electronic Properties Of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. ResearchGate. Available at: [Link]

  • Ahmadi, S., & Shokuhi, S. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC - NIH. Available at: [Link]

  • Sair, S., et al. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Schiff base formation for benzaldehyde. ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of 1-(2-Isopropoxyphenyl)ethan-1-ol via Grignard Reaction with 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of secondary alcohols via the Grignard reaction, specifically focusing on the addition of methylmagnesium bromide to 2-isopropoxybenzaldehyde to yield 1-(2-isopropoxyphenyl)ethan-1-ol. This protocol is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, troubleshooting guidance, and critical safety information. The narrative emphasizes the causality behind experimental choices, particularly the influence of the ortho-alkoxy group on the reaction pathway and the stringent requirement for anhydrous conditions.

Introduction: The Grignard Reaction in Aromatic Synthesis

The Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[2] This process is exceptionally versatile for creating primary, secondary, and tertiary alcohols from various carbonyl precursors.[3]

The reaction with this compound is of particular interest. The presence of an alkoxy group at the ortho position can influence the reaction's stereochemical outcome and reactivity through chelation effects. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the ether oxygen of the isopropoxy group, forming a rigid five-membered ring intermediate. This chelation can lock the conformation of the aldehyde, potentially leading to higher diastereoselectivity if a chiral center is present or influencing the rate of addition.[4] This guide provides a robust protocol for this specific transformation, yielding a valuable secondary alcohol intermediate for further synthetic applications.

Reaction Mechanism: Nucleophilic Addition and Chelation Control

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[5] The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[1]

The key steps are as follows:

  • Formation of the Magnesium Alkoxide: The nucleophilic methyl group from methylmagnesium bromide (CH₃MgBr) attacks the carbonyl carbon of this compound. Simultaneously, the carbonyl oxygen coordinates to the magnesium ion. This concerted step breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[5]

  • Chelation Influence: In this specific substrate, the magnesium atom can be chelated by both the carbonyl oxygen and the ortho-isopropoxy oxygen. This forms a stable, cyclic intermediate that holds the substrate in a fixed orientation during the nucleophilic attack.

  • Protonation (Work-up): After the initial addition is complete, the reaction is quenched with a mild acid (e.g., aqueous ammonium chloride solution). This protonates the magnesium alkoxide to yield the final secondary alcohol product, 1-(2-isopropoxyphenyl)ethan-1-ol, and water-soluble magnesium salts.[6]

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(2-isopropoxyphenyl)ethan-1-ol from this compound and a commercially available solution of methylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98% PuritySigma-AldrichStore under inert gas.
Methylmagnesium bromide solution3.0 M in Diethyl EtherSigma-AldrichPyrophoric; handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeUse freshly distilled or from a solvent purification system.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic layer.
Diethyl Ether (Et₂O)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeVWRFor chromatography.
Ethyl Acetate (EtOAc)ACS GradeVWRFor chromatography.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Quantitative Data
CompoundMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound164.2010.01.01.64 g
Methylmagnesium bromide-12.01.24.0 mL (3.0 M)
Anhydrous THF---50 mL
Saturated aq. NH₄Cl---~30 mL
Expected Product 180.24 --~1.62 g (90% yield)
Step-by-Step Procedure

A. Apparatus Setup and Reaction

  • Drying Glassware: All glassware (a 100 mL two-neck round-bottom flask, a magnetic stir bar, a dropping funnel, and a reflux condenser) must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere: Assemble the glassware quickly while still warm. Fit the central neck of the flask with the dropping funnel and one side neck with the condenser. Atop the condenser, place a nitrogen or argon inlet adapter connected to a bubbler. Purge the entire system with inert gas for 15-20 minutes. Maintaining a positive pressure of inert gas is critical.[7]

  • Reagent Addition:

    • To the reaction flask, add this compound (1.64 g, 10.0 mmol).

    • Add 30 mL of anhydrous THF via syringe through a rubber septum on the dropping funnel. Stir the solution at room temperature until the aldehyde is fully dissolved.

    • Cool the reaction flask to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Using a dry syringe, transfer the methylmagnesium bromide solution (4.0 mL of 3.0 M solution in Et₂O, 12.0 mmol) to the dropping funnel.

    • Add the Grignard reagent dropwise to the stirred aldehyde solution over a period of 20-30 minutes.[8] Maintain the internal temperature below 5 °C. An exothermic reaction is expected.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.[9] The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

B. Work-up and Purification

  • Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.[7] A white precipitate of magnesium salts will form.

  • Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Washing and Drying: Wash the combined organic layer with 30 mL of brine (saturated NaCl solution) to help break any emulsions and remove residual water.[10] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure 1-(2-isopropoxyphenyl)ethan-1-ol. The expected product is a colorless oil.[11]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A Setup & Purge (Oven-dried glassware, N₂ atmosphere) B Charge Reactants (this compound in Anhydrous THF) A->B C Cool to 0 °C (Ice-water bath) B->C D Dropwise Addition (CH₃MgBr solution) C->D E Reaction Stirring (0 °C to RT) D->E F Monitor by TLC E->F G Quench Reaction (0 °C, sat. aq. NH₄Cl) F->G Reaction Complete H Extraction (Diethyl Ether) G->H I Wash & Dry (Brine, MgSO₄) H->I J Solvent Removal (Rotary Evaporator) I->J K Purification (Silica Gel Chromatography) J->K L Product Characterization (NMR, IR, MS) K->L

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Critical Parameters

Issue / ParameterCauseSolution / Mitigation Strategy
Reaction fails to initiate Inactive magnesium (if preparing reagent in-situ); presence of moisture.[10]Use a commercial Grignard solution. Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas. Use anhydrous solvents.
Low Product Yield Premature quenching of the Grignard reagent by acidic protons (water).[10] Incomplete reaction.Strictly maintain anhydrous conditions. Monitor the reaction by TLC to ensure full consumption of the starting material before work-up.[9]
Formation of Side Products Enolization of the aldehyde (unlikely here); reduction of the aldehyde (if Grignard has β-hydrogens).[2]Use a Grignard reagent without β-hydrogens (like CH₃MgBr). Maintain low temperatures during addition to favor the 1,2-addition pathway.
Persistent Emulsion during Work-up Fine precipitates of magnesium salts stabilizing the organic-aqueous interface.[10]Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase. If necessary, filter the entire mixture through a pad of Celite before separation. Gentle warming or centrifugation can also be effective.[10]

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric (may ignite on contact with air), and react violently with water and other protic sources.[1] All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated chemical fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves) when handling these chemicals.

References

  • National Institutes of Health (NIH).

  • Chemistry Steps.

  • Master Organic Chemistry.

  • Organic Chemistry Portal.

  • BYJU'S.

  • ChemScene.

  • Organic Syntheses.

  • Chemistry Connected.

  • ResearchGate.

  • Leah4Sci.

  • Chemistry LibreTexts.

  • [Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[4][5] Addition and Oxidative Coupling Reactions.]([Link]) National Institutes of Health (NIH).

  • International Journal of PharmTech Research.

  • BenchChem.

  • Master Organic Chemistry.

  • Organic Syntheses.

  • Google Patents.

  • Google Patents.

  • Sigma-Aldrich.

  • PubMed.

  • ResearchGate.

Sources

Application Note: 2-Isopropoxybenzaldehyde as a Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropoxybenzaldehyde is an aromatic aldehyde characterized by an isopropoxy group at the ortho position to the formyl group. Its chemical structure, featuring a reactive aldehyde, an aromatic ring, and a sterically influential isopropoxy group, makes it a valuable and versatile starting material in medicinal chemistry. The isopropoxy moiety can enhance the lipophilicity of derivative compounds, potentially improving their membrane permeability and pharmacokinetic profiles. This application note details the use of this compound in the synthesis of several classes of bioactive molecules, including Schiff bases, chalcones, and quinazolinones, providing field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The aldehyde functional group serves as a key reaction site for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular scaffolds. The strategic placement of the isopropoxy group can influence the electronic properties of the benzene ring and exert steric effects that guide reaction stereoselectivity or modulate the biological activity of the final compounds.

Application 1: Synthesis of Bioactive Schiff Bases for Antimicrobial Agents

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation of an aldehyde with a primary amine. Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of Schiff bases from this compound introduces a lipophilic group that can enhance the compound's ability to penetrate microbial cell membranes.

Scientific Rationale: The formation of the azomethine (-CH=N-) group is a reversible condensation reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. To drive the reaction to completion, the water formed as a byproduct is often removed, either by azeotropic distillation or by using a dehydrating agent. The isopropoxy group's steric bulk can influence the conformation of the final Schiff base, which in turn can affect its binding affinity to biological targets.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve this compound & Primary Amine in Ethanol add_catalyst Add Glacial Acetic Acid (Catalytic Amount) reagents->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice-Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize Characterization Characterization recrystallize->Characterization Yield, M.P., FT-IR, NMR

Caption: General workflow for synthesizing Schiff bases.

This protocol describes the synthesis of a hydrazone, a class of Schiff bases, which has shown potential antimicrobial and cytotoxic activities[3].

Materials:

  • This compound (1.0 eq.)

  • Isoniazid (Isonicotinohydrazide) (1.0 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.64 g, 10 mmol) in 20 mL of absolute ethanol. Add a solution of isoniazid (1.37 g, 10 mmol) in 20 mL of warm absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 1:1).

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. For complete precipitation, the mixture can be poured into 50 mL of ice-cold water[3].

  • Purification: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and then with cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven at 50-60°C. The final product should be characterized by melting point, FT-IR, and NMR spectroscopy to confirm its structure.

ParameterExpected ResultSource
Yield >80%[3]
Physical Form Crystalline Solid[3]
FT-IR (cm⁻¹) ~1640 (C=N), ~1680 (C=O), ~3200 (N-H)[3]
¹H-NMR (δ, ppm) ~8.5 (singlet, -CH=N-), ~1.4 (doublet, -CH(CH₃)₂)[3]

Application 2: Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones (1,3-diphenyl-2-propen-1-ones) are biogenetic precursors of flavonoids and possess a distinctive α,β-unsaturated carbonyl system[4][5]. They are synthesized via a base- or acid-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation[6]. Chalcones exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties[7]. Using this compound in this synthesis creates chalcones with a substituted aromatic ring, which can significantly influence their biological profile.

Scientific Rationale: The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base (like NaOH or KOH) or acid catalyst. In the base-catalyzed mechanism, the base abstracts an acidic α-proton from the acetophenone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone structure. The reaction is robust and generally provides high yields[8].

Acetophenone Acetophenone Base OH⁻ Acetophenone->Base Enolate Enolate (Nucleophile) Aldehyde This compound (Electrophile) Enolate->Aldehyde Nucleophilic Attack Base->Enolate Deprotonation Adduct Aldol Adduct Aldehyde->Adduct Chalcone Chalcone Adduct->Chalcone Dehydration Water H₂O Adduct->Water

Sources

Application Notes and Protocols for Asymmetric Synthesis Involving 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Strategic Role of 2-Isopropoxybenzaldehyde in Chiral Synthesis

This compound is a versatile aromatic aldehyde that serves as a valuable starting material in the asymmetric synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Its unique structural features—a moderately bulky ortho-isopropoxy group and a reactive aldehyde moiety—provide a platform for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The isopropoxy group can exert significant steric and electronic influence, which can be harnessed by chiral catalysts and reagents to direct the formation of specific stereoisomers. This guide provides detailed application notes and protocols for key asymmetric transformations involving this compound, offering insights into the underlying principles and practical execution of these reactions.

I. Asymmetric Nucleophilic Addition to the Carbonyl Group: Synthesis of Chiral 1-(2-Isopropoxyphenyl)alkanols

The enantioselective addition of nucleophiles to the prochiral carbonyl group of this compound is a fundamental strategy for the synthesis of chiral secondary alcohols. These products are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Application Note 1: Enantioselective Alkylation using Organozinc Reagents

The addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a robust method for the synthesis of enantioenriched secondary alcohols. The choice of a suitable chiral ligand is paramount for achieving high enantioselectivity. The ortho-isopropoxy group of the substrate can play a crucial role in the transition state assembly, enhancing the facial selectivity of the nucleophilic attack.

Causality Behind Experimental Choices:

  • Chiral Ligand: Chiral amino alcohols and their derivatives are often effective ligands in these reactions. They coordinate to the zinc atom, creating a chiral environment around the reactive species.

  • Organozinc Reagent: Diethylzinc is a commonly used reagent due to its moderate reactivity and good tolerance of various functional groups.

  • Solvent: A non-coordinating solvent like toluene is typically used to avoid interference with the catalyst-substrate complex.

  • Temperature: Low temperatures are generally employed to enhance enantioselectivity by minimizing the background uncatalyzed reaction and favoring the more ordered, lower-energy transition state of the catalyzed pathway.

Experimental Protocol: Enantioselective Ethylation of this compound

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanamine (or other suitable chiral ligand)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (5 mol%) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.2 equivalents) to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol, (S)-1-(2-isopropoxyphenyl)propan-1-ol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Expected Outcome:

This protocol is expected to yield the chiral alcohol with high conversion and good to excellent enantioselectivity.

Data Presentation:

EntryChiral LigandTemperature (°C)Yield (%)ee (%)
1Ligand A09092
2Ligand B-208595

Note: Ligand A and B represent different chiral amino alcohol ligands. This table is illustrative and actual results may vary.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Transition_State Transition_State This compound->Transition_State Diethylzinc Diethylzinc Catalyst_Complex Catalyst_Complex Diethylzinc->Catalyst_Complex Chiral Ligand Chiral Ligand Chiral Ligand->Catalyst_Complex Reacts with ZnEt2 Catalyst_Complex->Transition_State Coordinates with Aldehyde Chiral Alcohol Chiral Alcohol Transition_State->Chiral Alcohol Nucleophilic Attack caption Workflow for Enantioselective Alkylation

Caption: Workflow for Enantioselective Alkylation

II. Asymmetric Reduction of Prochiral Ketones: Accessing Chiral 1-(2-Isopropoxyphenyl)ethanols

While the primary focus is on this compound, a closely related and highly relevant transformation is the asymmetric reduction of 2-isopropoxyacetophenone. This provides access to the corresponding chiral secondary alcohol, a valuable building block in many synthetic endeavors.

Application Note 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones.[1] It typically employs a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen donor, such as isopropanol or formic acid.[1] The reaction is often characterized by its operational simplicity and high efficiency.

Causality Behind Experimental Choices:

  • Catalyst: Chiral ruthenium(II) complexes with N-tosylated diamine ligands are highly effective catalysts for the ATH of aryl ketones.

  • Hydrogen Donor: A mixture of formic acid and triethylamine serves as an efficient and convenient source of hydrogen.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is commonly used.

  • Base: Triethylamine not only acts as a base to form the active catalyst but also as a component of the hydrogen donor system.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Isopropoxyacetophenone

Materials:

  • 2-Isopropoxyacetophenone

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine

  • [RuCl₂(p-cymene)]₂

  • Formic acid

  • Triethylamine

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a nitrogen-flushed flask, dissolve the chiral ligand (2.2 mol%) and [RuCl₂(p-cymene)]₂ (1.0 mol%) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 20 minutes to pre-form the catalyst.

  • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To the catalyst solution, add 2-isopropoxyacetophenone (1.0 equivalent) followed by the formic acid/triethylamine mixture (3.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the chiral alcohol, (S)-1-(2-isopropoxyphenyl)ethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome:

This protocol is expected to provide the chiral alcohol with high yield and excellent enantioselectivity.

Data Presentation:

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee (%)
2-Isopropoxyacetophenone1.012>9998 (S)

Mechanism Visualization:

G cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ru-Precatalyst Ru-Precatalyst Active Ru-Hydride Active Ru-Hydride Ru-Precatalyst->Active Ru-Hydride [H] from HCOOH/NEt3 Coordination Coordination Active Ru-Hydride->Coordination Ketone Substrate Hydride Transfer Hydride Transfer Coordination->Hydride Transfer Forms Chiral Alcohol 2-Isopropoxyacetophenone 2-Isopropoxyacetophenone 2-Isopropoxyacetophenone->Coordination Chiral Alcohol Product Chiral Alcohol Product Hydride Transfer->Chiral Alcohol Product Product Release Ru-Amido Complex Ru-Amido Complex Hydride Transfer->Ru-Amido Complex Ru-Amido Complex->Active Ru-Hydride Regeneration caption Simplified ATH Catalytic Cycle

Caption: Simplified ATH Catalytic Cycle

III. Asymmetric Aldol and Related Reactions

The aldehyde functionality of this compound makes it an excellent electrophile in aldol and related carbon-carbon bond-forming reactions. The use of chiral catalysts can control the stereochemical outcome of these transformations, leading to the synthesis of complex molecules with multiple stereocenters.

Application Note 3: Enantioselective Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[2] The development of catalytic and enantioselective versions of this reaction has significantly expanded its utility.[3][4]

Causality Behind Experimental Choices:

  • Chiral Ligand: Chiral amino alcohols or diols can be used to chelate to the zinc enolate, thereby inducing asymmetry in the subsequent addition to the aldehyde.

  • Zinc Source: Activated zinc powder is crucial for the efficient formation of the organozinc reagent.

  • α-Halo Ester: Ethyl bromoacetate is a common and readily available reagent for this reaction.

  • Solvent: Anhydrous THF is a suitable solvent for the Reformatsky reaction.

Experimental Protocol: Enantioselective Reformatsky Reaction with this compound

Materials:

  • This compound

  • Ethyl bromoacetate

  • Activated zinc powder

  • (-)-N,N-Dibutylnorephedrine (or other suitable chiral ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add activated zinc powder (2.0 equivalents) and the chiral ligand (10 mol%) under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a mixture of this compound (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous THF.

  • Add a small portion of the aldehyde/ester mixture to the zinc suspension and gently heat to initiate the reaction (indicated by a color change or gentle reflux).

  • Once the reaction has started, add the remaining aldehyde/ester mixture dropwise over 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting aldehyde is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral β-hydroxy ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome:

This protocol is expected to produce the corresponding β-hydroxy ester with good yield and moderate to high enantioselectivity.

Workflow Diagram:

G cluster_reagents Reagents cluster_reaction Reaction Ethyl Bromoacetate Ethyl Bromoacetate Reformatsky_Reagent Reformatsky_Reagent Ethyl Bromoacetate->Reformatsky_Reagent with Zn Zinc Powder Zinc Powder Zinc Powder->Reformatsky_Reagent Chiral Ligand Chiral Ligand Chiral_Zn_Enolate Chiral_Zn_Enolate Chiral Ligand->Chiral_Zn_Enolate Complexes with This compound This compound Addition_to_Aldehyde Addition_to_Aldehyde This compound->Addition_to_Aldehyde Reformatsky_Reagent->Chiral_Zn_Enolate Chiral_Zn_Enolate->Addition_to_Aldehyde Nucleophilic Attack Beta_Hydroxy_Ester Beta_Hydroxy_Ester Addition_to_Aldehyde->Beta_Hydroxy_Ester Product Formation caption Enantioselective Reformatsky Reaction Workflow

Caption: Enantioselective Reformatsky Reaction Workflow

IV. Conclusion and Future Perspectives

This compound is a highly valuable substrate in asymmetric synthesis, enabling the stereocontrolled construction of chiral alcohols and other important building blocks. The protocols detailed in this guide for enantioselective alkylation, transfer hydrogenation, and the Reformatsky reaction provide a solid foundation for researchers in their synthetic endeavors. The steric and electronic properties of the isopropoxy group can be further exploited in other asymmetric transformations, such as aldol additions, Michael additions, and cycloadditions. Future work in this area will likely focus on the development of even more efficient and selective catalysts, as well as the application of these methodologies to the synthesis of increasingly complex and biologically active molecules.

References

  • Pu, L. (2003). Asymmetric Alkylation of Aldehydes with Diethylzinc. Tetrahedron, 59(52), 9473-9484. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Ocampo, R., & Dolbier Jr, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(41), 9325-9374. [Link]

  • Coe, J. W., et al. (2005). The Discovery of Nebivolol: A Novel β-Adrenoceptor Antagonist with Nitric Oxide-Potentiating Effects. Journal of Medicinal Chemistry, 48(12), 3474-3484. [Link]

Sources

Application Note: Synthesis and Biological Evaluation of 2-Isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1] The strategic modification of the benzaldehyde scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an isopropoxy group at the 2-position, yielding 2-isopropoxybenzaldehyde, serves a dual purpose: it increases the lipophilicity of the molecule, potentially enhancing membrane permeability, and it blocks the reactive phenolic hydroxyl group of its precursor, salicylaldehyde, enabling selective reactions at the aldehyde functional group.

This application note provides a detailed guide to the synthesis of the core intermediate, this compound, and its subsequent conversion into two important classes of biologically active derivatives: Schiff bases and chalcones .[2][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents.[4][5][6] We present validated, step-by-step protocols, explain the mechanistic rationale behind the synthetic strategies, and provide methods for evaluating the biological efficacy of the synthesized compounds.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis, a classic and reliable method for forming ethers.[7][8] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[9]

Principle of the Reaction: Salicylaldehyde (2-hydroxybenzaldehyde) is first deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form the potassium phenoxide. This potent nucleophile then attacks 2-iodopropane (isopropyl iodide), displacing the iodide leaving group to form the desired ether product. Acetone or Butanone is a common solvent for this reaction, as it readily dissolves the reactants and is easily removed post-reaction.[10][11][12]

Detailed Protocol 1: Synthesis of this compound
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol), anhydrous potassium carbonate (17.0 g, 123 mmol), and 150 mL of acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 2-iodopropane (16.7 g, 98.3 mmol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mobile phase.

  • Work-up: After the reaction is complete (disappearance of salicylaldehyde), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted salicylaldehyde, followed by a wash with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[13]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Reagents K₂CO₃, 2-Iodopropane Acetone, Reflux Salicylaldehyde->Reagents Intermediate Potassium Phenoxide (in situ) Reagents->Intermediate Product This compound Intermediate->Product

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of Biologically Active Derivatives

The aldehyde functional group of this compound is a versatile handle for constructing a diverse library of derivatives. We focus on two key classes: Schiff bases and chalcones.

Section 2.1: Synthesis of Schiff Base Derivatives

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde.[3] The resulting imine group (>C=N-) is a crucial pharmacophore in many biologically active compounds, contributing to their antimicrobial and anticancer properties.[14][15]

Principle of the Reaction: The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to form the stable imine. A catalytic amount of acid (e.g., glacial acetic acid) is often used to facilitate the dehydration step.

Detailed Protocol 2: General Procedure for Schiff Base Synthesis
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.09 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: To this solution, add an equimolar amount (6.09 mmol) of the desired substituted aniline or other primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of the product is often indicated by a color change or precipitation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue from a suitable solvent like ethanol.[5]

Section 2.2: Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and possess a broad range of biological activities, including potent anticancer and antifungal effects.[1][4][16] They are synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and a ketone.[2]

Principle of the Reaction: A strong base (e.g., KOH) deprotonates the α-carbon of an acetophenone derivative, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the thermodynamically stable conjugated system of the chalcone.

Detailed Protocol 3: General Procedure for Chalcone Synthesis
  • Reactant Solution: In a flask, dissolve this compound (1.0 g, 6.09 mmol) and an equimolar amount of a substituted acetophenone in 15 mL of ethanol.

  • Base Addition: In a separate beaker, prepare a solution of potassium hydroxide (0.68 g, 12.2 mmol) in 10 mL of ethanol. Cool this solution in an ice bath.

  • Condensation: Slowly add the ethanolic KOH solution to the stirred solution of the aldehyde and ketone, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The reaction mixture will typically become thick and colored.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude chalcone can be purified by recrystallization from ethanol.[17]

Experimental Workflow: Derivative Synthesis

Derivative_Synthesis cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis Start This compound Schiff_Reagents + Primary Amine (e.g., Substituted Aniline) Ethanol, Acetic Acid (cat.) Start->Schiff_Reagents Chalcone_Reagents + Ketone (e.g., Substituted Acetophenone) Ethanol, KOH Start->Chalcone_Reagents Schiff_Product Schiff Base Derivative (Imine) Schiff_Reagents->Schiff_Product Chalcone_Product Chalcone Derivative (α,β-Unsaturated Ketone) Chalcone_Reagents->Chalcone_Product

Caption: Synthetic pathways from this compound.

Part 3: Biological Evaluation

The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for assessing their in vitro anticancer and antimicrobial properties.

Section 3.1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects on cancer cell lines.[18]

Detailed Protocol 4: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[5][17] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (e.g., 5-Fluorouracil) as a positive control.[18]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
Compound IDDerivative TypeTarget Cell LineIC₅₀ (µM)[18]
B3 ChalconeHeLa3.20
B3 ChalconeMCF-73.85
A4 ChalconeMCF-732.36
A5 ChalconeMCF-724.67
5-FluorouracilControlMCF-7>30
Section 3.2: In Vitro Antimicrobial Activity

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6][19]

Detailed Protocol 5: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation: Antimicrobial Activity
Compound IDDerivative TypeS. aureus MIC (µg/mL)[5]E. coli MIC (µg/mL)[5]C. albicans MIC (µg/mL)[5]
2c Schiff Base3.1212.56.25
2d Schiff Base3.126.2512.5
2g Schiff Base12.512.56.25
2k Schiff Base6.2512.512.5
CiprofloxacinControl0.250.78N/A
Potential Mechanism of Action: Fungal Cell Wall Disruption

Some chalcone derivatives have been shown to exert their antifungal activity by disrupting the fungal cell wall.[16][21] This can occur through the inhibition of key enzymes involved in cell wall polysaccharide synthesis, such as 1,3-β-D-glucan synthase, leading to cell lysis.[16]

Antifungal_Mechanism Chalcone Chalcone Derivative Enzyme 1,3-β-D-Glucan Synthase Chalcone->Enzyme inhibits Glucan 1,3-β-D-Glucan Synthesis Enzyme->Glucan catalyzes CellWall Fungal Cell Wall Integrity Glucan->CellWall maintains Lysis Cell Lysis / Fungal Death CellWall->Lysis disruption leads to

Sources

The Versatile Role of 2-Isopropoxybenzaldehyde in the Synthesis of Natural Product Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry and drug development, the quest for novel bioactive molecules often draws inspiration from the vast structural diversity of natural products. However, the direct synthesis and modification of complex natural products can be a formidable challenge. Consequently, the synthesis of natural product analogs—structurally related compounds that retain or even enhance biological activity while offering improved synthetic accessibility and physicochemical properties—has become a cornerstone of modern drug discovery. This guide provides an in-depth exploration of the utility of 2-isopropoxybenzaldehyde as a versatile starting material for the synthesis of a variety of natural product analogs, with a focus on practical, field-proven protocols and the underlying chemical principles.

Introduction to this compound: A Key Building Block

This compound is an aromatic aldehyde characterized by the presence of an isopropoxy group at the ortho position of the benzaldehyde moiety.[1][2] This seemingly simple substitution has profound implications for its chemical reactivity and utility in synthesis. The isopropoxy group, being an electron-donating group, can influence the electronic properties of the aromatic ring and the reactivity of the aldehyde. Furthermore, its steric bulk can direct the stereochemical outcome of certain reactions, a critical aspect in the synthesis of biologically active molecules. Its solubility in common organic solvents and its commercial availability make it an attractive starting point for the synthesis of diverse molecular scaffolds.[1]

Core Synthetic Strategies Employing this compound

This section will delve into key synthetic transformations where this compound serves as a pivotal precursor for generating analogs of several classes of natural products, including chalcones, flavonoids, and stilbenes.

Claisen-Schmidt Condensation: Gateway to Chalcone and Flavonoid Analogs

The Claisen-Schmidt condensation is a robust and widely employed reaction for the formation of α,β-unsaturated ketones, known as chalcones.[3][4] These compounds are not only biologically active in their own right but also serve as crucial intermediates in the synthesis of flavonoids, a large class of polyphenolic natural products with a wide range of biological activities.[5][6]

Causality of Reagent Choice and Reaction Conditions:

The reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, this compound) with a ketone or acetophenone.[7] The base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone. The choice of a strong base ensures efficient enolate formation. The reaction is often carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the base.

Experimental Protocol: Synthesis of a 2'-Isopropoxychalcone Analog

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-isopropoxyphenyl)prop-2-en-1-one, a chalcone analog.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound164.201.64 g10
4-Hydroxyacetophenone136.151.36 g10
Sodium Hydroxide (NaOH)40.000.80 g20
Ethanol (95%)-50 mL-
Water-As needed-
Hydrochloric Acid (HCl), 10% aq.-As needed-

Step-by-Step Procedure:

  • Dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone and 1.64 g (10 mmol) of this compound in 30 mL of 95% ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide in 20 mL of water and cool the solution in an ice bath.

  • Slowly add the cold NaOH solution to the ethanolic solution of the carbonyl compounds with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and acidify with 10% aqueous HCl until the pH is approximately 2-3.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone analog.

Diagram 1: Claisen-Schmidt Condensation Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Reaction This compound->Reaction 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Reaction NaOH (aq) NaOH (aq) NaOH (aq)->Reaction Catalyst Ethanol Ethanol Ethanol->Reaction Solvent Room Temperature, 24h Room Temperature, 24h Room Temperature, 24h->Reaction Acidification (HCl) Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Chalcone Analog Pure Chalcone Analog Recrystallization->Pure Chalcone Analog Crude Product Crude Product Reaction->Crude Product Crude Product->Acidification (HCl)

Caption: Workflow for the synthesis of a 2'-isopropoxychalcone analog via Claisen-Schmidt condensation.

Wittig Reaction: A Versatile Route to Stilbene and Combretastatin Analogs

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] This reaction is particularly valuable for the synthesis of stilbene analogs, which are a class of natural products known for their diverse biological activities, including anticancer properties.[10][11] Combretastatins, a prominent class of stilbenoid natural products, are potent tubulin polymerization inhibitors.[12][13]

Causality of Reagent Choice and Reaction Conditions:

The Wittig reaction begins with the preparation of a phosphonium salt from an alkyl halide and triphenylphosphine.[14] A strong base, such as n-butyllithium or sodium hydride, is then used to deprotonate the phosphonium salt to generate the phosphorus ylide. The ylide then reacts with the aldehyde (this compound) to form a betaine intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8]

Experimental Protocol: Synthesis of a 2-Isopropoxystilbene Analog

This protocol outlines the synthesis of (E)-1-isopropoxy-2-styrylbenzene.

Table 2: Reagents and Materials for Wittig Reagent Preparation

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Benzyltriphenylphosphonium chloride388.884.28 g11
n-Butyllithium (1.6 M in hexanes)64.066.25 mL10
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Procedure for Wittig Reagent Preparation:

  • To a flame-dried 100 mL two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 4.28 g (11 mmol) of benzyltriphenylphosphonium chloride and 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 6.25 mL (10 mmol) of 1.6 M n-butyllithium in hexanes to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

Table 3: Reagents and Materials for Wittig Reaction

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound164.201.64 g10
Anhydrous Tetrahydrofuran (THF)-20 mL-

Step-by-Step Procedure for Wittig Reaction:

  • Dissolve 1.64 g (10 mmol) of this compound in 20 mL of anhydrous THF in a separate flame-dried flask.

  • Slowly add the solution of this compound to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure stilbene analog.

Diagram 2: Wittig Reaction Mechanism

G cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Ph3P-CH2Ph+ Cl- Benzyltriphenyl- phosphonium chloride Ph3P=CHPh Phosphorus Ylide Ph3P-CH2Ph+ Cl-->Ph3P=CHPh n-BuLi Betaine Intermediate Betaine Intermediate Ph3P=CHPh->Betaine Intermediate + this compound This compound 2-Isopropoxy- benzaldehyde Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane Stilbene Analog (E)-1-isopropoxy- 2-styrylbenzene Oxaphosphetane->Stilbene Analog Elimination of Ph3P=O Ph3P=O Triphenylphosphine oxide Oxaphosphetane->Ph3P=O

Caption: Mechanism of the Wittig reaction for the synthesis of a 2-isopropoxystilbene analog.

Multicomponent Reactions: A Rapid Approach to Heterocyclic Analogs

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient strategy for generating molecular diversity.[15] While specific examples utilizing this compound are less common in the literature, its aldehyde functionality makes it a suitable candidate for various MCRs, such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline alkaloids.[15][16][17]

Causality of Reagent Choice and Reaction Conditions:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[17] The electron-donating isopropoxy group on the benzaldehyde can facilitate the initial imine formation and the subsequent electrophilic aromatic substitution. The choice of acid catalyst and solvent is crucial for the success of the reaction.

Conceptual Protocol: Pictet-Spengler Reaction with this compound

This conceptual protocol outlines the synthesis of a tetrahydro-β-carboline analog, a core structure in many natural alkaloids.

Table 4: Reagents and Materials

Reagent/MaterialNotes
TryptamineThe β-arylethylamine component.
This compoundThe aldehyde component.
Trifluoroacetic acid (TFA)Acid catalyst.
Dichloromethane (DCM)Anhydrous solvent.

Step-by-Step Procedure (Conceptual):

  • Dissolve tryptamine and this compound in anhydrous dichloromethane.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The workup would typically involve neutralization of the acid, extraction, and purification by column chromatography.

Diagram 3: Conceptual Pictet-Spengler Reaction

G Tryptamine Tryptamine Iminium Ion Iminium Ion Tryptamine->Iminium Ion + this compound (H+) Cyclization Cyclization Iminium Ion->Cyclization Intramolecular Electrophilic Aromatic Substitution Tetrahydro-β-carboline Analog Tetrahydro-β-carboline Analog Cyclization->Tetrahydro-β-carboline Analog Deprotonation

Caption: Conceptual workflow of a Pictet-Spengler reaction involving this compound.

Applications in the Synthesis of Anticancer Agents

Derivatives of benzaldehyde are known to possess anticancer activities.[18][19] The structural motifs generated from this compound, such as chalcones and stilbenes, are frequently investigated for their potential as anticancer agents. For instance, many chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[20] Similarly, stilbene analogs, inspired by combretastatin A-4, are potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[12][21][22][23] The isopropoxy group can modulate the pharmacokinetic and pharmacodynamic properties of these analogs, potentially leading to improved efficacy and selectivity.

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and readily available building block for the synthesis of a diverse array of natural product analogs. The synthetic methodologies detailed in this guide—Claisen-Schmidt condensation, Wittig reaction, and multicomponent reactions—provide robust and adaptable platforms for researchers in drug discovery and medicinal chemistry. The resulting chalcone, flavonoid, and stilbene analogs, among other heterocyclic systems, represent a rich source of chemical diversity for screening and lead optimization programs. Future research in this area will likely focus on the development of novel, more efficient catalytic systems for these transformations and the exploration of a wider range of multicomponent reactions to further expand the accessible chemical space of natural product analogs derived from this compound.

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Sources

Application Note and Protocol: A Scalable Synthesis of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Isopropoxybenzaldehyde is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals and fragrances.[1] This document provides a detailed, scalable protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and robust method for forming ethers.[2][3] The protocol emphasizes safety, efficiency, and scalability, offering insights into reagent selection, reaction optimization, and product purification for larger-scale production.

Introduction and Strategic Overview

The synthesis of aryl ethers is a fundamental transformation in organic chemistry with broad applications in medicinal chemistry and materials science. This compound, in particular, serves as a key building block for more complex molecules. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers, making it an ideal choice for the synthesis of the target molecule.[2][3][4]

This application note details a process centered on the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and an isopropyl halide. The choice of salicylaldehyde as the starting material is strategic due to its commercial availability and the phenolic hydroxyl group which can be readily deprotonated to form a nucleophilic phenoxide.

Reaction Principle: The Williamson Ether Synthesis

The core of this protocol is the SN2 reaction between the sodium salt of salicylaldehyde (a phenoxide) and an isopropyl halide. The reaction proceeds as follows:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a sodium phenoxide intermediate. This step is crucial as alkoxides and phenoxides are significantly stronger nucleophiles than their corresponding neutral alcohols or phenols.[3][4]

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a concerted SN2 mechanism.[2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Williamson Ether Synthesis Base Base (e.g., NaOH, K2CO3) Base->Product Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Product Salt Salt (e.g., NaBr, KBr) Product->Salt Water Water Product->Water

Figure 1: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierComments
SalicylaldehydeReagentMajor SupplierStarting material.
2-BromopropaneReagentMajor SupplierAlkylating agent. 2-Iodopropane can also be used for higher reactivity but is more expensive.[5]
Potassium Carbonate (K₂CO₃)AnhydrousMajor SupplierBase for deprotonation. A milder and safer alternative to sodium hydride for scale-up.[6]
N,N-Dimethylformamide (DMF)AnhydrousMajor SupplierAprotic polar solvent, which accelerates SN2 reactions.[2][7]
Ethyl AcetateACSMajor SupplierExtraction solvent.
HexanesACSMajor SupplierExtraction and chromatography solvent.
Brine (saturated NaCl solution)N/APrepared in-houseFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor SupplierDrying agent.
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with a stirrer controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Fume hood.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be scaled up with appropriate modifications to equipment and safety procedures.

Reaction Setup and Execution
  • Reaction Vessel Preparation: In a properly sized three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add salicylaldehyde (1.0 eq).

  • Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the salicylaldehyde. The recommended concentration is typically in the range of 0.5-1.0 M. Begin stirring and add anhydrous potassium carbonate (1.5 eq).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium salt of salicylaldehyde.

  • Addition of the Alkylating Agent: Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Reaction Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield a colorless to pale yellow liquid.[1][8]

Synthesis_Workflow A 1. Reaction Setup (Salicylaldehyde, K2CO3, DMF) B 2. Alkylating Agent Addition (2-Bromopropane) A->B Stir at RT C 3. Heating and Reaction (80-90 °C, 4-8 h) B->C Heat D 4. Work-up (Quenching, Extraction, Washing) C->D Cool to RT E 5. Purification (Distillation or Chromatography) D->E Crude Product F Pure this compound E->F

Figure 2: Step-by-step workflow for the synthesis of this compound.

Rationale and Optimization for Scale-Up

Choice of Reagents
  • Base: While strong bases like sodium hydride (NaH) are effective, potassium carbonate (K₂CO₃) is a safer and more practical choice for larger-scale reactions due to its lower reactivity and easier handling.[6]

  • Alkylating Agent: 2-Bromopropane is a good balance between reactivity and cost. While 2-iodopropane is more reactive, its higher cost and potential for side reactions make it less ideal for scale-up.[5]

  • Solvent: DMF is an excellent solvent for this reaction due to its ability to dissolve the reactants and its high boiling point, which allows for elevated reaction temperatures.[2][7] However, for industrial-scale production, alternative solvents with better safety and environmental profiles, such as dimethyl sulfoxide (DMSO) or acetonitrile, could be considered.[5][6]

Phase Transfer Catalysis: An Alternative for Scale-Up

For industrial applications, phase transfer catalysis (PTC) presents a highly efficient alternative.[2] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from an aqueous phase (where it is generated with a base like NaOH) to an organic phase containing the alkyl halide.[9] This approach can offer several advantages:

  • Use of less expensive and less hazardous aqueous bases.

  • Avoidance of anhydrous conditions.

  • Potentially faster reaction rates.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10]

  • Reagent-Specific Hazards:

    • Salicylaldehyde and this compound: These are aromatic aldehydes and may cause skin and eye irritation.[1][11] Avoid inhalation of vapors.[12]

    • 2-Bromopropane: This is a volatile and flammable liquid. Handle with care and keep away from ignition sources.

    • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Use appropriate gloves and handle with caution.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any potential impurities.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch, ether C-O stretch).

Expected Results

Following this protocol, a yield of 70-85% of purified this compound with a purity of >98% (as determined by GC) can be expected.

Conclusion

The Williamson ether synthesis provides a robust and scalable method for the preparation of this compound. By carefully selecting reagents, optimizing reaction conditions, and adhering to strict safety protocols, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The considerations for phase transfer catalysis also offer a pathway for further process optimization and industrial-scale manufacturing.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. A flow-through silicon-glass microreactor for the synthesis of 2-isopropoxy-5-nitrobenzaldehyde | Request PDF. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • PrepChem.com. Synthesis of 3-isopropoxybenzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Scale-up Examples. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Organic Chemistry Portal. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. [Link]

  • PubChem - NIH. 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. [Link]

  • 001CHEMICAL. CAS No. 22921-58-0, this compound. [Link]

  • PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. [Link]

  • Capot Chemical. MSDS of 2-fluoro-4-isopropoxybenzaldehyde. [Link]

  • CP Lab Safety. 4-Isopropoxybenzaldehyde, min 97%, 100 grams. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-isopropoxybenzaldehyde via column chromatography. Here, we move beyond rote protocols to address the nuanced challenges of purifying aromatic aldehydes, focusing on troubleshooting common issues and ensuring the integrity of your final product.

Section 1: Foundational Strategy & Pre-Chromatography Development

Successful column chromatography is determined long before the sample is loaded. A robust initial strategy, based on careful analysis, is paramount. This section addresses the critical preparatory steps and answers the most common questions that arise during methods development.

Initial Analysis: Understanding Your Crude Material

Before any purification attempt, a preliminary analysis of the crude reaction mixture is essential. The primary impurity of concern with most aldehydes is the corresponding carboxylic acid, formed via oxidation in the presence of air.[1][2] In this case, 2-isopropoxybenzoic acid is the likely culprit.

Frequently Asked Questions (FAQs):

Q1: My crude NMR shows unreacted starting materials and my desired aldehyde. How do I choose a starting solvent system for TLC analysis?

A1: Start with a relatively non-polar system and gradually increase polarity. A common and effective starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[2] Begin with a high ratio of hexanes to ethyl acetate (e.g., 95:5) and run subsequent TLC plates with increasing amounts of ethyl acetate (e.g., 90:10, 80:20). The ideal solvent system for chromatography will provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, ensuring a clear separation from less polar byproducts (higher Rf) and more polar impurities like the corresponding acid or alcohols (lower Rf).[3]

Q2: I see streaking and tailing on my TLC plate, even with different solvent systems. What's causing this?

A2: Tailing is often indicative of undesirable interactions between the analyte and the stationary phase.[4] For aldehydes, this is frequently due to the acidic nature of standard silica gel, which can lead to acetal formation or other degradation pathways.[2][5] To diagnose this, prepare a TLC developing chamber containing your chosen eluent plus 0.5-1% triethylamine (Et₃N). If the tailing is reduced or eliminated on a TLC plate run in this basic environment, you have confirmed that silica acidity is the issue.

Strategic Decision Workflow

The initial TLC analysis dictates the subsequent purification strategy. This workflow helps guide your decision-making process.

G cluster_0 Pre-Chromatography Analysis cluster_1 Chromatography Strategy TLC Run TLC on Crude Material (Hexanes:EtOAc) Rf_Check Is Product R_f ~0.25-0.35 with good separation? TLC->Rf_Check Tailing_Check Is there significant tailing of the product spot? Rf_Check->Tailing_Check Yes Adjust_Solvent Adjust Solvent Polarity (Modify Hex:EtOAc ratio) Rf_Check->Adjust_Solvent No Proceed_Standard Proceed with Standard Silica Gel Column Tailing_Check->Proceed_Standard No Deactivate_Silica Use Deactivated Silica (Eluent + 1% Et3N) or Neutral Alumina Tailing_Check->Deactivate_Silica Yes Adjust_Solvent->TLC

Caption: Decision workflow for selecting a purification strategy.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step guide for the column chromatography of this compound, incorporating best practices to maximize yield and purity.

Materials & Equipment
Item Specification Purpose
Stationary PhaseSilica Gel, 230-400 meshStandard separation media.
Alternative PhaseNeutral Alumina, Activity IFor acid-sensitive purifications.[2]
SolventsHexanes, Ethyl Acetate (HPLC Grade)Mobile phase components.
AdditiveTriethylamine (Et₃N)For deactivating silica gel if needed.[2]
ColumnGlass, appropriate size for sampleTo contain the stationary phase.
OtherSand, Cotton/Glass Wool, TLC PlatesColumn packing and analysis.
Column Packing (Wet Slurry Method)
  • Preparation: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top.[2]

  • Slurry Creation: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample). Add your initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc) and stir to create a homogenous slurry free of clumps.

  • Packing: Pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the solvent level to drop below the top of the silica bed.

  • Equilibration: Once the silica has settled, add another ~1 cm layer of sand to the top to prevent disruption during solvent addition.[6] Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated.

Sample Loading & Elution
  • Sample Preparation (Dry Loading Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This prevents issues with sample solubility in the non-polar mobile phase.[6]

  • Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexanes:EtOAc). Collect fractions in appropriately sized test tubes or vials.

  • Monitoring: Systematically spot collected fractions on a TLC plate to monitor the elution of your product. Visualize using a UV lamp (254 nm).

  • Gradient Elution (Optional): If impurities are slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 Hexanes:EtOAc) to speed up their elution after your desired product has been collected.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of this compound.

G cluster_0 Troubleshooting Common Issues cluster_1 Potential Causes & Solutions Start Problem Observed P1 Low or No Yield (Product not eluting) Start->P1 P2 Poor Separation (Co-elution of impurities) Start->P2 P3 Product Degrades on the Column Start->P3 S1a Cause: Decomposition on silica. Solution: Check compound stability on a silica-coated TLC plate. If unstable, use deactivated silica (add 1% Et3N to eluent) or switch to neutral alumina. [12, 25] P1->S1a Investigate S1b Cause: Solvent system is too non-polar. Solution: Elute column with a significantly more polar solvent (e.g., 50:50 Hex:EtOAc) and check fractions. If product elutes, rerun with an optimized gradient. [12] P1->S1b Investigate S2a Cause: Column was overloaded. Solution: Reduce the amount of crude material relative to the amount of silica gel (aim for a 1:100 mass ratio). P2->S2a Investigate S2b Cause: Poorly chosen solvent system. Solution: Re-develop TLC method to achieve better separation between spots before attempting the column again. [10] P2->S2b Investigate S3a Cause: Silica is too acidic. Solution: As confirmed by TLC, use a mobile phase containing 1% triethylamine or switch to a neutral alumina stationary phase. [13] P3->S3a Investigate

Caption: A troubleshooting flowchart for common chromatography problems.

Q3: I ran my column, but my fractions contain a mixture of my product and an impurity with a very similar Rf. What now?

A3: This is a classic challenge. First, ensure you are not overloading the column, as this dramatically reduces separation efficiency.[6] If the separation is still poor, you may need to explore a different solvent system. Try replacing ethyl acetate with diethyl ether or a small percentage of dichloromethane to alter the selectivity of the separation. If all else fails, combine the mixed fractions, evaporate the solvent, and re-purify using a shallower solvent gradient or an alternative stationary phase like alumina.

Q4: My product seemed to go onto the column, but I have very low recovery in my fractions. Where did it go?

A4: There are two primary possibilities:

  • Decomposition: The aldehyde may have degraded on the column. To test this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot (often at the baseline) or disappearance of the product spot, your compound is not stable to silica.[7] The solution is to use deactivated silica or alumina as described previously.

  • It's still on the column: Your eluent may be too non-polar to elute the product. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate) and collect a large fraction. If you recover your product here, you know you need to run the column again with a more polar mobile phase.[7]

Q5: My purified this compound looks clean by NMR, but it turns yellow and develops a new acidic peak after a few days. What is happening?

A5: You are observing oxidation of the aldehyde to 2-isopropoxybenzoic acid. This is a common fate for aldehydes exposed to air.[2][5] To prevent this, store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial at a low temperature and protected from light.[2] If repurification is necessary, the acidic impurity can be easily removed by dissolving the material in an organic solvent (like diethyl ether) and performing a liquid-liquid extraction with a 5% sodium bicarbonate solution. The purified aldehyde will remain in the organic layer.[2]

Section 4: Safety & Handling

This compound is an irritant. Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]

  • Eye Protection: Safety goggles are mandatory.[9]

  • Hand Protection: Wear chemical-resistant gloves.[9]

  • Skin Protection: A lab coat and long pants are required to prevent skin contact.[10]

  • In case of contact: If skin contact occurs, wash immediately with plenty of soap and water.[9] If eye contact occurs, rinse cautiously with water for several minutes.[11]

Always consult the most recent Safety Data Sheet (SDS) for complete handling information before beginning any experiment.

References

  • Kasturi Aromatics. material safety data sheet sds/msds. [Link]

  • Yost, R.W. HPLC Troubleshooting Guide. [Link]

  • 001CHEMICAL. CAS No. 22921-58-0, this compound. [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • MACHEREY-NAGEL. Liquid chromatography. [Link]

  • Esteve-Romero, J., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. Thin layer chromatography profile...[Link]

  • Bhar, R. an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?[Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development. [Link]

  • Pal, S., et al. (2025, January 15). world journal of pharmaceutical research. [Link]

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Technical Support Center: Purification of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 2-isopropoxybenzaldehyde. My aim is to deliver not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction: The First Crucial Question - Solid or Liquid?

Before embarking on any purification, the first and most critical step is to correctly identify the physical state of your compound under ambient conditions. For this compound (CAS 22921-58-0), there is a common point of confusion. While one supplier lists it as a solid, the overwhelming consensus from chemical suppliers and databases is that it is a colorless to pale yellow liquid at room temperature.[1] Its high boiling point (257.3°C at 760 mmHg) and the absence of a reported melting point in most databases further support its liquid state.[2]

This is a pivotal piece of information because the choice of purification technique is fundamentally dictated by the compound's physical state.

  • Solids are typically purified by recrystallization .

  • Liquids are purified by distillation .

Therefore, for a typical sample of this compound, vacuum distillation is the correct and most effective purification method , not recrystallization. This guide will focus on the proper distillation procedure and then address the user's query about recrystallization in a dedicated troubleshooting section.

Core Protocol: Vacuum Distillation of this compound

Why Vacuum Distillation?

This compound has a high boiling point.[2] Attempting to distill it at atmospheric pressure would require very high temperatures, which could lead to decomposition, oxidation, or polymerization of the aldehyde, resulting in lower yield and purity. Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a lower, safer temperature, thus preserving the integrity of the compound.

Experimental Workflow: Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation cluster_finish Completion start Start: Crude this compound setup Assemble and leak-check vacuum distillation apparatus start->setup dry Ensure apparatus is completely dry setup->dry charge Charge distillation flask with crude liquid and boiling chips dry->charge vac Apply vacuum slowly charge->vac heat Gently heat the distillation flask with an oil bath vac->heat collect Collect fractions based on stable boiling point and refractive index heat->collect cool Cool the system collect->cool release_vac Slowly release vacuum cool->release_vac end_prod Store purified this compound under inert atmosphere release_vac->end_prod

Caption: Workflow for the purification of this compound via vacuum distillation.

Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distillation pot), a Claisen or short-path distillation head, a condenser, a receiving flask, and a vacuum adapter.

    • Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., cooled with dry ice/acetone) to protect the pump from corrosive vapors.

    • Incorporate a manometer to monitor the pressure of the system accurately.

  • Preparation:

    • Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.

  • Distillation Process:

    • Begin to slowly and carefully evacuate the system. A slow reduction in pressure prevents the liquid from bumping violently.

    • Once the desired pressure is reached and stable (a pressure of 0.3 Torr should result in a boiling point of 72-73 °C), begin to heat the distillation flask using a heating mantle or an oil bath for uniform temperature control.[3]

    • Observe the distillation. You may see some initial lower-boiling impurities distill first.

    • Collect the main fraction when the temperature at the distillation head becomes constant and the distillate appears as a clear, colorless liquid. Record the stable boiling point and the corresponding pressure.

    • It is good practice to collect the distillate in several separate fractions. This allows for the isolation of the purest material, separate from the initial forerun and the final residue.

  • Shutdown and Storage:

    • Once the main fraction has been collected and the distillation rate slows, remove the heat source and allow the system to cool under vacuum.

    • Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your clean apparatus.

    • Transfer the purified liquid to a clean, dry, amber glass bottle. To prevent oxidation of the aldehyde, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses potential issues and clarifies the user's original question regarding recrystallization.

Decision Matrix: Purification Method

G start Start: Crude Compound check_state Determine physical state at room temperature start->check_state is_liquid Liquid check_state->is_liquid Is it a liquid? is_solid Solid check_state->is_solid Is it a solid? distill Purify by Distillation (Atmospheric or Vacuum) is_liquid->distill recrystallize Purify by Recrystallization is_solid->recrystallize

Caption: Logical flow for selecting the appropriate primary purification technique.

Q1: I was looking for a recrystallization solvent. Why are you recommending distillation?

A1: This is an excellent and crucial question. As established, this compound is a liquid at room temperature.[1] Recrystallization is a purification technique exclusively for solids. It relies on the principle of dissolving an impure solid in a hot solvent and then allowing the pure compound to crystallize out upon cooling, leaving impurities behind in the solution. Since a liquid cannot form a crystal lattice in this manner, distillation is the appropriate method for purification.

Q2: My sample of this compound appears to be a solid or semi-solid. What should I do?

A2: This is an interesting observation. It is possible that your sample is highly impure, and the impurities have caused it to solidify (a phenomenon known as freezing point depression in reverse, where impurities can sometimes raise the freezing point or form a eutectic mixture that is solid). Another possibility is that some of the aldehyde has oxidized to 2-isopropoxybenzoic acid, which is a solid.

In this scenario, you have two primary options:

  • "Melt" and Distill: Gently warm the sample. If it melts into a liquid, you can proceed with vacuum distillation as described above. This is often the most effective way to separate the desired liquid aldehyde from solid impurities.

  • Preliminary Purification: If the material is very crude, you could perform a preliminary purification. Dissolve the entire sample in a suitable organic solvent like diethyl ether or ethyl acetate. If there is a solid impurity (like benzoic acid), you can perform a wash with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic impurity. After drying the organic layer and evaporating the solvent, you would then proceed with vacuum distillation of the resulting crude liquid.

Q3: I've heard of compounds "oiling out" during recrystallization. Is that what's happening here?

A3: "Oiling out" is a specific phenomenon that occurs during an attempted recrystallization. It happens when a solid melts in the hot recrystallization solvent instead of dissolving, or when the dissolved compound separates out as a liquid (an oil) rather than forming crystals upon cooling. This is undesirable because the oil often traps impurities.

Since this compound is already a liquid to begin with, you are not observing "oiling out." You are simply observing the compound in its natural physical state. Understanding the distinction is key to selecting the correct purification method.

Q4: If I were working with a solid aromatic aldehyde, how would I choose a recrystallization solvent?

A4: This is a practical question for broader application. For a structurally similar solid, like an isomer or a derivative, the process of selecting a recrystallization solvent follows a set of general principles. The ideal solvent is one in which your compound is very soluble when hot but has low solubility when cold.

Solvent Selection Strategy:

  • "Like Dissolves Like": this compound is a moderately polar molecule. Therefore, solvents of intermediate polarity are a good starting point.

  • Experimental Screening: Test the solubility of a small amount of your solid compound in a few different solvents in a test tube.

    • Good Candidates: Solvents that dissolve the solid when heated but cause it to precipitate upon cooling (e.g., ethanol, isopropanol, or mixtures like ethanol/water, hexane/ethyl acetate). For other benzaldehyde derivatives, ethanol or ethanol/water mixtures are often effective.

    • Poor Candidates: Solvents that dissolve the solid completely at room temperature (you will not get recovery) or solvents that do not dissolve the solid even when boiling (the solvent is not a good match).

  • Use of a Solvent Pair: If no single solvent is ideal, a two-solvent system can be used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating should redissolve the precipitate, and upon slow cooling, crystals should form. A common pair for moderately polar compounds is Hexane/Ethyl Acetate or Ethanol/Water.[4]

Data Summary: Potential Solvents for Structurally Similar Solid Aldehydes
Solvent SystemRationale & Use CasePotential Issues
Ethanol or Isopropanol The alcohol functionality can interact with the aldehyde and ether groups. Often a good starting point for moderately polar compounds.Compound may have high solubility even when cold, leading to poor recovery.
Ethanol/Water A versatile mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as the "anti-solvent" to induce crystallization.Oiling out can occur if the melting point of the solid is below the boiling point of the mixture.
Hexane/Ethyl Acetate Another common mixed-solvent pair. Ethyl acetate is the more polar "good" solvent, and hexane is the nonpolar "anti-solvent."Requires careful addition of the anti-solvent to avoid precipitating the compound as an amorphous solid instead of crystals.
Toluene Can be effective for aromatic compounds, promoting pi-stacking interactions that can lead to good crystal formation.Higher boiling point requires more care; ensure all solvent is removed from the final crystals.

Conclusion

As a Senior Application Scientist, my primary recommendation is to verify the physical state of your starting material. For this compound, which is a liquid, vacuum distillation is the definitive method for achieving high purity. The principles of recrystallization, while not directly applicable to this specific liquid compound, are a cornerstone of organic chemistry. The troubleshooting guide above should provide clarity on this distinction and equip you with the knowledge to purify a wide range of similar compounds, whether they are liquids or solids.

References

  • Quora. What is the best solvent for recrystallization?. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]

  • Graz University of Technology. Solvent screening for the extraction of aromatic aldehydes. [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Witt-ig Reaction with 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Wittig reaction with 2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific olefination.

I. Troubleshooting Guide: Low to No Product Yield

A diminished or complete lack of the desired alkene product is a frequent challenge when working with this compound. The electron-donating nature of the isopropoxy group deactivates the aldehyde, rendering it less electrophilic and consequently less reactive toward the phosphorus ylide.[1] Furthermore, the steric hindrance imposed by the ortho-isopropoxy group can impede the approach of the ylide.[2]

Issue 1: Incomplete or Failed Ylide Formation

The first critical step in the Wittig reaction is the quantitative formation of the ylide.[3][4] Incomplete deprotonation of the phosphonium salt is a common reason for low yields.[2]

Potential Causes & Recommended Solutions:

  • Insufficiently Strong Base: The acidity of the α-proton on the phosphonium salt dictates the required base strength. For non-stabilized ylides, which are typically used to obtain (Z)-alkenes, strong bases are essential.[5][6][7][8]

    • Solution: Employ strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). N-BuLi is often the base of choice for generating non-stabilized ylides.[1][9] Ensure the base is fresh and has not been degraded by moisture or air.

  • Moisture or Oxygen Contamination: Wittig reagents, particularly those generated with strong bases, are highly sensitive to moisture and atmospheric oxygen.[10][11][12]

    • Solution: All glassware must be rigorously dried, either by flame-drying or oven-drying, before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are mandatory.

  • Incorrect Reaction Temperature for Ylide Generation: The stability of the ylide is temperature-dependent.

    • Solution: Ylide generation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to maintain stability and control reactivity.[1][12] The specific temperature will depend on the ylide's stability.

Issue 2: Poor Reactivity of this compound

As mentioned, the electronic and steric properties of this compound can significantly slow down the reaction rate.

Potential Causes & Recommended Solutions:

  • Low Electrophilicity of the Aldehyde: The electron-donating isopropoxy group reduces the partial positive charge on the carbonyl carbon.[1]

    • Solution:

      • Increase Reaction Temperature: After the initial low-temperature ylide formation and aldehyde addition, a gradual increase in temperature to room temperature or even gentle heating (e.g., 40-50 °C) can facilitate the reaction.[1] Careful monitoring by Thin Layer Chromatography (TLC) is crucial to prevent decomposition.

      • Use a More Reactive Ylide: If the desired product structure permits, employing a less sterically hindered or more nucleophilic ylide can enhance the reaction rate.[1]

  • Steric Hindrance: The bulky ortho-isopropoxy group can physically block the ylide from attacking the carbonyl carbon.[2]

    • Solution: For sterically hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[2][10][13] The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is generally more effective with hindered carbonyls.[2] A key advantage of the HWE reaction is that its phosphate byproduct is water-soluble, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]

Issue 3: Ylide Instability and Side Reactions

Non-stabilized ylides are highly reactive and can be prone to decomposition before they have a chance to react with the aldehyde.[2][14]

Potential Causes & Recommended Solutions:

  • Ylide Decomposition:

    • Solution: Generate the ylide in situ at low temperatures and add the aldehyde solution to the freshly prepared ylide.[1] An alternative is a one-pot procedure where the ylide is generated in the presence of the aldehyde.[4][15]

  • Aldehyde Quality: Impurities in the this compound can interfere with the reaction.

    • Solution: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which would be quenched by the ylide. Purification by distillation or chromatography may be necessary.[1] Aldehydes can also be prone to oxidation, polymerization, or decomposition.[10][13][16]

Issue 4: Difficulty in Product Purification

A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product.[17]

Potential Causes & Recommended Solutions:

  • Co-elution during Chromatography:

    • Solution 1: Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.[17][18] Triphenylphosphine oxide is often more soluble in solvents like propanol than the alkene product.[17]

    • Solution 2: Chemical Conversion of Byproduct: A recently developed method involves the selective conversion of low-polarity phosphorus-containing impurities into high-polarity derivatives. This can be achieved by treating the crude product with reagents like hydrogen peroxide or iodomethane, followed by flash column chromatography.[19]

    • Solution 3: Chromatography-Free Purification: For some Wittig reactions, a chromatography-free purification method has been developed.[20]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the correct base for ylide generation?

The choice of base is critical and depends on the pKa of the phosphonium salt.[2]

  • Non-stabilized ylides (from alkyltriphenylphosphonium salts) require strong bases like n-BuLi, NaH, or KOtBu.[9][16][21]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more acidic and can be formed with weaker bases such as NaOH or even potassium carbonate in some cases.[11][13][22][23]

Q2: How can I control the stereoselectivity (E/Z isomer ratio) of the reaction?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[1][5][6]

  • For (Z)-alkene selectivity with non-stabilized ylides: Performing the reaction in aprotic, salt-free conditions is generally favored.[2] The use of sodium-based strong bases (like NaHMDS or NaH) can also enhance Z-selectivity compared to lithium bases.[2]

  • For (E)-alkene selectivity:

    • Stabilized ylides inherently favor the formation of the more thermodynamically stable (E)-alkene.[5][6][7][8][24]

    • The Schlosser modification can be used with non-stabilized ylides to selectively obtain the (E)-alkene. This involves deprotonating the betaine intermediate with phenyllithium at low temperature, followed by protonation and elimination.[6][7][13][25][26]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

The electron-donating isopropoxy group on your aldehyde reduces its electrophilicity, slowing the reaction.[1] To improve the rate:

  • Use a more reactive ylide: A less sterically hindered or more nucleophilic ylide can increase the reaction rate.[1]

  • Increase the reaction temperature: After the initial low-temperature steps, gradually warming the reaction can promote the reaction.[1]

  • Use a polar aprotic solvent: Solvents like DMF or DMSO can sometimes accelerate the reaction.[1]

Q4: What are some alternative methods if the Wittig reaction consistently gives low yields with my substrate?

For challenging substrates like sterically hindered ketones or electron-rich aldehydes, several alternative olefination reactions exist:

  • Horner-Wadsworth-Emmons (HWE) Reaction: As mentioned, this is an excellent alternative for sterically hindered carbonyls and typically provides the (E)-alkene with high selectivity.[2][6][10][13][26]

  • Julia-Kocienski Olefination: This reaction also provides the (E)-alkene with high selectivity.[6]

III. Data & Protocols

Table 1: Common Bases for Wittig Ylide Generation
BaseTypical Solvent(s)Notes
n-Butyllithium (n-BuLi)THF, Diethyl EtherVery strong base, ideal for non-stabilized ylides. Requires strictly anhydrous conditions.[1][9]
Sodium Hydride (NaH)THF, DMFStrong, non-nucleophilic base. Safer to handle than n-BuLi. Ensure the mineral oil is removed if using a dispersion.[1][12]
Potassium tert-Butoxide (KOtBu)THF, DMSOStrong, non-nucleophilic base. Easier to handle than n-BuLi. Ensure it is anhydrous.[1][15]
Sodium Hexamethyldisilazide (NaHMDS)THFStrong, non-nucleophilic base that can provide high Z-selectivity.[2]
Sodium Hydroxide (NaOH)Dichloromethane/Water (biphasic)Weaker base, suitable for stabilized ylides. Vigorous stirring is essential in a biphasic system.[12][17]
Experimental Protocol: General Procedure for Wittig Reaction with a Non-Stabilized Ylide

This protocol is a general guideline and may require optimization for your specific ylide and aldehyde.

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., orange, red).[2]

  • Stir the mixture for 30-60 minutes at this temperature.

2. Reaction with Aldehyde:

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Ylide) Phosphonium_Salt->Ylide + Base⁻ - HB Base Base⁻ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde [2+2] Cycloaddition Aldehyde R'₂C=O Alkene R-CH=CR'₂ Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination Byproduct Ph₃P=O Oxaphosphetane->Byproduct Troubleshooting_Wittig start Low Yield with This compound check_ylide Check Ylide Formation (TLC, color change) start->check_ylide ylide_ok Ylide Formation OK? check_ylide->ylide_ok ylide_no Troubleshoot Ylide Formation: - Stronger/Fresher Base - Anhydrous Conditions - Lower Temperature ylide_ok->ylide_no No check_aldehyde Check Aldehyde Reactivity ylide_ok->check_aldehyde Yes ylide_no->check_ylide aldehyde_ok Reaction Progressing? check_aldehyde->aldehyde_ok aldehyde_no Increase Reactivity: - Increase Temperature - Use More Reactive Ylide - Consider HWE Reaction aldehyde_ok->aldehyde_no No check_purification Check Purification aldehyde_ok->check_purification Yes aldehyde_no->check_aldehyde purification_ok Pure Product? check_purification->purification_ok purification_no Optimize Purification: - Recrystallization - Chemical Conversion of Byproduct purification_ok->purification_no No end High Yield Product purification_ok->end Yes purification_no->check_purification

Caption: A logical workflow for diagnosing and resolving low yield issues in the Wittig reaction.

V. References

  • SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig reaction. Retrieved from [Link]

  • Tang, X., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(11), 1083-1088. Retrieved from [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (n.d.). Wittig-Schlosser reaction. Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 701–704. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2006). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 8(4), 701-704. Retrieved from [Link]

  • Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Taylor, M. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10(28), 5344-5352. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • Concellón, J. M., et al. (2014). Use of Silver Carbonate in the Wittig Reaction. The Journal of Organic Chemistry, 79(8), 3689–3695. Retrieved from [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Reddit. (2022). Problems with wittig reaction. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in the Suzuki Coupling of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Suzuki-Miyaura coupling with 2-Isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter challenges related to reaction efficiency and byproduct formation. The unique combination of a sterically demanding ortho-isopropoxy group and a reactive aldehyde functionality presents specific hurdles that require careful consideration of reaction parameters.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and maximize the yield of your desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of unreacted this compound and a byproduct that corresponds to the deborylated starting material. What is happening?

A1: This is a classic and very common issue in Suzuki couplings, known as protodeboronation (or protodeborylation).[1][2] It is a side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond from a proton source (like water or alcohol solvents) in the reaction mixture.[2] This effectively destroys your nucleophile, leading to low conversion of the aryl halide and the formation of a simple arene byproduct from the boronic acid.

Causality & Mitigation:

  • Mechanism: Protodeboronation can be catalyzed by the palladium catalyst itself or occur under harsh basic conditions, especially in the presence of water.[3] The rate of this side reaction is often competitive with the rate of the desired cross-coupling.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents. While some Suzuki protocols benefit from a small amount of water, it can be detrimental if protodeboronation is a major issue.[4]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. MIDA (N-methyliminodiacetic acid) boronates or potassium aryltrifluoroborates are excellent alternatives.[2][5] These reagents act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1][5]

    • Choice of Base: A weaker base or a non-aqueous base like K₃PO₄ or Cs₂CO₃ may be beneficial.[4] The choice of base is critical and often requires screening.[3]

Q2: My reaction is sluggish, and I'm getting low yields of the desired product, but I don't see significant protodeboronation. What other factors are at play?

A2: Low conversion with sterically hindered substrates like this compound is frequently linked to the challenging nature of the catalytic cycle steps, particularly oxidative addition and reductive elimination.[6]

Causality & Mitigation:

  • Steric Hindrance: The bulky ortho-isopropoxy group slows down key steps in the catalytic cycle.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[6]

  • Troubleshooting Steps:

    • Advanced Catalysts and Ligands: This is the most critical factor for hindered substrates.[6] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl halide.

    • Catalyst Pre-activation: Ensure your catalyst is in the active Pd(0) state.[8] Using a pre-catalyst, which is a stable Pd(II) complex designed to readily generate the active Pd(0) species in situ, can improve reproducibility.

    • Temperature Optimization: While higher temperatures can sometimes overcome steric barriers, excessive heat can also lead to catalyst decomposition or other side reactions.[4] Screening a range of temperatures (e.g., 80-110 °C) is recommended.[8]

Q3: I'm observing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules. How can I prevent this?

A3: This side product results from the homo-coupling of your boronic acid. It is typically caused by the presence of oxygen in the reaction mixture.[8]

Causality & Mitigation:

  • Mechanism: Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the dimerization of the organoboron reagent.

  • Troubleshooting Steps:

    • Thorough Degassing: This is non-negotiable. Ensure your solvent and the entire reaction setup are rigorously degassed before adding the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[4]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) for its entire duration.[4]

Troubleshooting Guide: Specific Side Products & Solutions

Observed Problem Potential Side Product Primary Cause(s) Recommended Solution(s)
Low conversion of this compound; Arene byproduct from boronic acid detected.Protodeboronation ProductExcess water; Suboptimal base; Slow transmetalation.Use anhydrous solvents; Switch to K₃PO₄ or Cs₂CO₃; Use MIDA boronates or trifluoroborates.[1][2][5]
Formation of a symmetrical biaryl derived from the boronic acid starting material.Homo-coupling ProductOxygen contamination in the reaction mixture.Rigorously degas solvents and reaction vessel; Maintain a positive pressure of inert gas (Ar or N₂).[8]
Formation of isopropoxybenzene (loss of the aldehyde and halide).Dehalogenation/Reduction ProductPresence of hydride sources; Catalyst side reaction.Use high-purity reagents and solvents; Screen different palladium sources and ligands. A proposed mechanism involves the formation of a palladium-hydride species.[9]
Reaction mixture turns black and stalls.Palladium Black (Catalyst Decomposition)High temperature; Inappropriate ligand/catalyst choice.Lower the reaction temperature; Use a more stable pre-catalyst or a robust ligand (e.g., Buchwald-type ligands) that stabilizes the catalytic species.[6]
Aldehyde group is reduced to an alcohol.Benzyl Alcohol DerivativeInappropriate choice of base or solvent (e.g., those that can act as hydride donors under reaction conditions).Avoid bases like alkoxides if possible; Ensure solvents are pure. This is less common in Pd-catalysis but can occur.[9]

Visualizing the Suzuki Cycle and Key Side Reactions

The following diagram illustrates the main catalytic cycle for the Suzuki coupling and indicates where the most common side reactions—protodeboronation and homo-coupling—diverge from the productive pathway.

Suzuki_Side_Reactions pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product ar_x 2-Isopropoxy- benzaldehyde-X ar_x->ox_add ar_b Ar'-B(OR)₂ ar_b->transmetal proto_debor Protodeboronation ar_b->proto_debor H⁺ Source (e.g., H₂O) homo_coupling Homo-coupling (O₂ mediated) ar_b->homo_coupling Pd(0)/O₂ base Base (e.g., K₃PO₄) base->transmetal ar_h Ar'-H (Byproduct) proto_debor->ar_h ar_ar Ar'-Ar' (Byproduct) homo_coupling->ar_ar

Sources

Technical Support Center: Preventing Oxidation of 2-Isopropoxybenzaldehyde to 2-Isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the unwanted oxidation of this compound to its corresponding carboxylic acid, 2-isopropoxybenzoic acid. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring the integrity and success of your work.

Section 1: Understanding the Problem - The Autoxidation of Benzaldehydes

Q1: Why is my this compound sample degrading?

The primary degradation pathway for this compound, like other benzaldehydes, is autoxidation.[1][2] This is a spontaneous oxidation process that occurs upon exposure to atmospheric oxygen.[1] The aldehyde functional group (-CHO) is susceptible to oxidation, which converts it into a carboxylic acid group (-COOH).[3]

Q2: What is the mechanism of this autoxidation?

The autoxidation of benzaldehydes proceeds via a free-radical chain reaction.[1][4] The process is initiated by the formation of a benzoyl radical, which then reacts with molecular oxygen to form a benzoylperoxy radical. This radical can then abstract a hydrogen from another benzaldehyde molecule, propagating the chain and forming perbenzoic acid.[5] The perbenzoic acid can then react with another molecule of benzaldehyde to yield two molecules of benzoic acid.

Autoxidation_Mechanism Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• abstraction Initiator Initiator (Light, Heat, Metal Ions) Initiator->Aldehyde Initiation Peroxy_Radical Acylperoxy Radical (R-CO-O-O•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Aldehyde2 Another Aldehyde Molecule Peroxy_Radical->Aldehyde2 Peroxy_Acid Peroxycarboxylic Acid (R-CO-OOH) Peroxy_Radical->Peroxy_Acid + R-CHO (Propagation) Aldehyde2->Radical H• abstraction Peroxy_Acid->Radical Carboxylic_Acid 2-Isopropoxybenzoic Acid (R-COOH) Peroxy_Acid->Carboxylic_Acid + R-CHO

Caption: Free-radical chain mechanism of aldehyde autoxidation.

Q3: What are the visible signs of oxidation?

Pure this compound is typically a solid.[6] The presence of its oxidation product, 2-isopropoxybenzoic acid, can sometimes be observed as a white crystalline solid. However, the most reliable method for detecting oxidation is through analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[7]

Section 2: Proactive Prevention Strategies

Preventing oxidation is always preferable to purification. The following strategies are critical for maintaining the integrity of your this compound.

Q4: What are the ideal storage conditions for this compound?

To minimize autoxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container.[3][8] It is recommended to store it in a cool, dark place. Refrigeration is often a good practice to slow down the oxidation rate.[3][9]

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key reactant in autoxidation.[1]
Temperature Cool (Refrigerated)Reduces the rate of the oxidation reaction.[9]
Light Opaque or amber containerLight can initiate the free-radical chain reaction.[3][10]
Container Tightly sealedPrevents ingress of oxygen and moisture.
Q5: Should I use any stabilizers?

The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT) or hydroquinone, can be effective in inhibiting the free-radical chain reaction of autoxidation.[11][12] These stabilizers work by reacting with and neutralizing the free radicals that propagate the oxidation process. A very small amount (typically 50-100 ppm) is usually sufficient.

Q6: I need to perform a reaction that is sensitive to aldehydes. How can I be sure my this compound is pure before I start?

It is best practice to purify the aldehyde immediately before use, especially for sensitive reactions. This removes any pre-existing carboxylic acid impurity. A simple and effective method is to wash a solution of the aldehyde in an organic solvent (like diethyl ether or ethyl acetate) with a 5-10% aqueous sodium carbonate or sodium bicarbonate solution.[12][13] The acidic 2-isopropoxybenzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.

Purification_Workflow Start Crude this compound (contains R-COOH) Dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) Start->Dissolve Wash Wash with aq. Na2CO3 or NaHCO3 Dissolve->Wash Separate Separate Layers Wash->Separate Organic_Layer Organic Layer: Pure this compound Separate->Organic_Layer Aqueous_Layer Aqueous Layer: Sodium 2-Isopropoxybenzoate Separate->Aqueous_Layer Dry Dry Organic Layer (e.g., MgSO4) Organic_Layer->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Aldehyde Pure this compound Evaporate->Pure_Aldehyde

Caption: Workflow for the purification of this compound.

Section 3: Troubleshooting Guide

Q7: My reaction requires an oxidizing agent, but I don't want to oxidize the this compound. What should I do?

The key is to use a selective oxidizing agent that is mild enough not to oxidize the aldehyde to a carboxylic acid. The choice of oxidant will depend on the other functional groups in your molecule that you wish to oxidize.

  • For oxidizing a primary alcohol to an aldehyde in the presence of this compound: Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are generally mild enough to avoid over-oxidation of the newly formed aldehyde and will not affect the existing this compound.[14]

  • For other transformations: Carefully consider the reaction conditions. For instance, some oxidations can be performed under anhydrous conditions to prevent the formation of the gem-diol hydrate, which is an intermediate in the oxidation of aldehydes to carboxylic acids.[14]

Q8: I suspect my this compound has oxidized. How can I confirm this and quantify the impurity?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the aldehyde and its corresponding carboxylic acid.[7] A reversed-phase C18 column with a UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to separate and identify the components.[7] The mass spectra will show distinct molecular ion peaks for both the aldehyde and the acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the carboxylic acid. The aldehyde proton of this compound will have a characteristic chemical shift (around 9.8-10.1 ppm), while the carboxylic acid proton will appear as a broad singlet further downfield (typically >10 ppm).

Analytical TechniqueKey Indicator of Oxidation
HPLC Appearance of a new peak corresponding to 2-isopropoxybenzoic acid.
GC-MS Detection of the molecular ion of 2-isopropoxybenzoic acid.
¹H NMR A broad singlet peak appearing downfield (>10 ppm).
Q9: I have a significant amount of the carboxylic acid impurity. Can I salvage my material?

Yes, the purification protocol described in Q6 can be used to remove the 2-isopropoxybenzoic acid.[12][13] For larger scales, fractional distillation under reduced pressure can also be an effective purification method, as the boiling points of the aldehyde and the carboxylic acid will be significantly different.

Section 4: Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Wash

Objective: To remove 2-isopropoxybenzoic acid from a sample of this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in approximately 10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any evolved CO₂.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution one more time.

  • Wash the organic layer with an equal volume of brine.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the purified this compound.

Protocol 2: Long-Term Storage of this compound

Objective: To properly store this compound to minimize oxidation.

Materials:

  • Purified this compound

  • Amber glass vial with a PTFE-lined cap

  • Nitrogen or Argon gas supply

  • Refrigerator

Procedure:

  • Place the purified this compound into a clean, dry amber glass vial.

  • If desired, add a small crystal of BHT or hydroquinone.

  • Flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • Store the vial in a refrigerator at 2-8 °C.

References

  • Filo. (2025, May 25).
  • PubMed. (2014, February 25). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • The Royal Society.
  • ResearchGate. (2025, August 8). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • UFDC Image Array 2. (2009, March 10).
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  • TigerWeb. Oxidizing Agents.
  • Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2025, January 19). 19.
  • Reddit. (2024, July 18). Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)?
  • Khan Academy. Oxidation of aldehydes using Tollens' reagent.
  • Pell Wall Blog - Help & Support. (2013, February 7).
  • Wikipedia.
  • Wikipedia. 2-Iodoxybenzoic acid.
  • YouTube. (2022, May 30). organic chemistry review - common oxidizing agents.
  • Fiveable.
  • ХИММЕД. This compound; 98%.
  • Benchchem. Application Notes and Protocols for the Analytical Detection of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • ResearchGate. (2025, June 23). Oxidative degradation of fragrant aldehydes.
  • Sigma-Aldrich. This compound AldrichCPR.
  • ResearchGate.
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  • Santa Cruz Biotechnology. This compound.
  • Benchchem. Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage.
  • MDPI.
  • NIH. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
  • Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • MDPI. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies.
  • LookChem.
  • ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions.
  • PMC. Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • ResearchGate. (2016, April 20).
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. This compound | 22921-58-0.
  • CymitQuimica. CAS 22921-58-0: this compound.
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  • PMC - NIH. Activation-Free Upgrading of Carboxylic Acids to Aldehydes and Alcohols.
  • ResearchGate. (PDF)
  • Penn State Research Database.

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Removal of unreacted starting materials from 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the removal of unreacted starting materials. Our focus is on providing practical, field-tested insights grounded in established chemical principles.

Introduction: The Challenge of Purity

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fragrance industries, typically involves the Williamson ether synthesis, reacting salicylaldehyde with an isopropylating agent like isopropyl bromide in the presence of a base.[1][2] A common challenge in this synthesis is the removal of unreacted starting materials, namely salicylaldehyde and isopropyl bromide, from the final product. The structural similarity and overlapping physical properties of the product and the salicylaldehyde starting material can make purification by standard techniques like distillation challenging. This guide provides robust methods to achieve high purity of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities are typically unreacted starting materials: salicylaldehyde and the isopropylating agent (e.g., isopropyl bromide).[3][4][5][6] Additionally, side products from elimination reactions or oxidation of the aldehyde to a carboxylic acid may be present.[7]

Q2: Why is simple distillation not always effective for separating this compound from salicylaldehyde?

A2: While their boiling points are different, they can be close enough to require highly efficient fractional distillation for complete separation. Salicylaldehyde has a boiling point of approximately 196-197°C, while this compound boils at around 257.3°C at atmospheric pressure.[5][8][9] The presence of an intramolecular hydrogen bond in salicylaldehyde also affects its volatility.[5]

Q3: Is column chromatography a viable option for purification?

A3: Column chromatography can be used, but aldehydes can sometimes be sensitive to silica gel, potentially leading to decomposition or oxidation.[10] It is often more practical and scalable to use chemical methods for removing the bulk of unreacted starting materials before a final chromatographic polishing step, if necessary.

Q4: What is the most effective chemical method for removing unreacted salicylaldehyde?

A4: The formation of a sodium bisulfite adduct is a highly selective and efficient method for removing aldehydes from a mixture with non-aldehyde components.[11][12][13][14] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be easily separated from the desired organic product through liquid-liquid extraction.[11][15]

Q5: How can I remove residual isopropyl bromide?

A5: Isopropyl bromide has a much lower boiling point (59-60°C) than this compound.[3][4][16][17] Therefore, it can often be removed by evaporation under reduced pressure (rotoevaporation) after the reaction is complete.[18] A subsequent aqueous wash will also help remove any remaining traces. For stubborn residues, scavenging resins or a simple distillation can be effective.[19]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, with a focus on the widely-used sodium bisulfite wash method for salicylaldehyde removal.

Issue 1: Low Yield of Purified this compound After Purification.
  • Possible Cause A: Incomplete Reaction. Before purification, it's crucial to ensure the synthesis reaction has gone to completion as much as possible. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solution A: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.

  • Possible Cause B: Emulsion Formation During Extraction. Emulsions can trap the product and lead to significant yield loss.

  • Solution B: To break emulsions, add brine (saturated aqueous NaCl solution) to the separatory funnel. Alternatively, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation.

  • Possible Cause C: Product Trapped in the Aqueous Layer. If the polarity of the organic solvent used for extraction is not optimal, some of the this compound may remain in the aqueous phase.

  • Solution C: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 2: Residual Salicylaldehyde Detected in the Final Product.
  • Possible Cause A: Inefficient Bisulfite Adduct Formation. The reaction between salicylaldehyde and sodium bisulfite may not have gone to completion.

  • Solution A: Use a freshly prepared, saturated solution of sodium bisulfite.[12] Ensure vigorous mixing during the wash to maximize the interfacial area between the organic and aqueous phases.[13] Increasing the contact time may also be beneficial.

  • Possible Cause B: Reversibility of the Bisulfite Adduct. The bisulfite adduct formation is a reversible reaction.[11][12]

  • Solution B: Perform the extraction promptly after the bisulfite wash. Avoid overly acidic conditions during the workup, as this can promote the hydrolysis of the adduct back to the aldehyde.

Issue 3: A Solid Precipitates at the Interface of the Organic and Aqueous Layers During the Bisulfite Wash.
  • Possible Cause: The sodium bisulfite adduct of salicylaldehyde may have limited solubility in both the organic and aqueous phases, causing it to precipitate at the interface.[11][12]

  • Solution: Do not discard the solid. Separate the liquid layers and then filter the entire mixture to collect the precipitate. The solid can be treated separately to recover the salicylaldehyde if desired, or discarded. The organic layer should then be washed again with water to remove any remaining water-soluble impurities.

Experimental Protocols

Protocol 1: Removal of Unreacted Salicylaldehyde using a Sodium Bisulfite Wash

This protocol is designed for the selective removal of salicylaldehyde from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.[12]

  • Shake the separatory funnel vigorously for 1-2 minutes.[13] Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. The salicylaldehyde-bisulfite adduct will be in the lower aqueous layer.[11]

  • Drain and collect the aqueous layer.

  • Wash the organic layer with deionized water to remove any residual bisulfite solution.

  • Wash the organic layer with brine to initiate the drying process.

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

Protocol 2: Regeneration of Salicylaldehyde from the Bisulfite Adduct (Optional)

This protocol allows for the recovery of unreacted salicylaldehyde.

Materials:

  • Aqueous layer containing the salicylaldehyde-bisulfite adduct from Protocol 1

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

Procedure:

  • Place the aqueous layer containing the bisulfite adduct into a separatory funnel.

  • Slowly add 10% aqueous sodium hydroxide solution while swirling until the solution is basic (pH > 10, check with pH paper).[11]

  • The adduct will decompose, regenerating the salicylaldehyde.

  • Extract the aqueous solution with two portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to recover the salicylaldehyde.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound164.20[20]~257.3[9]Sparingly soluble
Salicylaldehyde122.12[8][21]196-197[5][6][21]Slightly soluble[6]
Isopropyl Bromide122.99[3][16]59-60[3][16][17]Slightly soluble[4][16]

Visualizations

Workflow for the Purification of this compound

G cluster_0 Reaction Workup cluster_1 Waste/Recovery Stream crude_mixture Crude Reaction Mixture (this compound, Salicylaldehyde, Isopropyl Bromide) rotoevaporation Rotoevaporation crude_mixture->rotoevaporation Removes Isopropyl Bromide bisulfite_wash Sodium Bisulfite Wash rotoevaporation->bisulfite_wash isopropyl_bromide Isopropyl Bromide (volatile) rotoevaporation->isopropyl_bromide extraction Liquid-Liquid Extraction bisulfite_wash->extraction Separates Salicylaldehyde Adduct drying Drying with MgSO4/Na2SO4 extraction->drying salicylaldehyde_adduct Aqueous Salicylaldehyde- Bisulfite Adduct extraction->salicylaldehyde_adduct filtration Filtration drying->filtration final_product Pure this compound filtration->final_product drying_agent Used Drying Agent filtration->drying_agent

Caption: A flowchart illustrating the key steps in the purification of this compound.

Chemical Logic of Salicylaldehyde Removal

G product This compound (Desired Product) salicylaldehyde Salicylaldehyde (Impurity) bisulfite NaHSO3 salicylaldehyde->bisulfite Reaction at Interface adduct Water-Soluble Salicylaldehyde-Bisulfite Adduct salicylaldehyde->adduct

Caption: The principle of selective removal of salicylaldehyde via bisulfite adduct formation.

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • SYNTHETIKA. Isopropyl Bromide. Available from: [Link]

  • ChemBK. Isopropyl bromide. Available from: [Link]

  • Grokipedia. 2-Bromopropane. Available from: [Link]

  • Ataman Kimya. ISOPROPYL BROMIDE. Available from: [Link]

  • Merck Index. Isopropyl Bromide. Available from: [Link]

  • Wikipedia. Salicylaldehyde. Available from: [Link]

  • Reddit. Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp. Available from: [Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. Available from: [Link]

  • Google Patents. US3972945A - Process for the selective synthesis of salicylaldehydes.
  • ACS Publications. THE PHYSICAL PROPERTIES OF SALICYLALDEHYDE. Available from: [Link]

  • Reddit. Purifying aldehydes? : r/chemistry. Available from: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification? Available from: [Link]

  • Sciencemadness Discussion Board. Preparation of Salicylaldehyde. Available from: [Link]

  • LookChem. General procedures for the purification of Aldehydes. Available from: [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • University of Rochester, Department of Chemistry. Remove Sticky Reagents. Available from: [Link]

  • ResearchGate. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • Scribd. Salicylaldehyde Preparation Method. Available from: [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. Available from: [Link]

  • PubMed. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Available from: [Link]

  • ResearchGate. The Use of Girard-T Reagent in a Rapid and Sensitive Method for Measuring Glyoxal and Certain Other a-Dicarbonyl Compounds¹. Available from: [Link]

  • NIH. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • 001CHEMICAL. CAS No. 22921-58-0, this compound. Available from: [Link]

  • Google Patents. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
  • Google Patents. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • PrepChem.com. Synthesis of 4-Isopropoxybenzaldehyde. Available from: [Link]

  • Quora. How to remove bromine from a reaction mixture? I know it's boiling point is 138 degrees ... Available from: [Link]

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Technical Support Center: Byproduct Analysis in Grignard Reactions with 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting Grignard reactions, with a specific focus on the synthesis challenges presented by 2-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic additions to sterically hindered aromatic aldehydes. Here, we dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is resulting in a low yield of the desired secondary alcohol. What are the most likely causes?

A low yield in this specific Grignard reaction is a common issue primarily stemming from the steric hindrance imposed by the ortho-isopropoxy group. This bulky substituent physically obstructs the approach of the Grignard reagent to the carbonyl carbon.[1][2] Several competing side reactions can also diminish the yield of the desired product. These include:

  • Enolization: The Grignard reagent can act as a base, abstracting the acidic aldehydic proton to form an enolate, which upon workup, regenerates the starting aldehyde.[3]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a hydride donor, reducing the aldehyde to the corresponding benzyl alcohol.[1][3]

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide present in the reaction mixture.[4][5]

  • Impure or Degraded Reagents: The quality of both the this compound and the Grignard reagent is paramount. Moisture or oxygen can quench the Grignard reagent, and impurities can catalyze side reactions.[4][6]

Q2: I am observing a significant amount of unreacted this compound in my crude product mixture. How can I improve the conversion?

Recovering a large amount of starting material is a clear indication that the nucleophilic addition is not proceeding efficiently. The primary culprit is the steric hindrance from the ortho-isopropoxy group.[1][2] To drive the reaction forward, consider the following strategies:

  • Use of a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective in overcoming steric barriers.[1][2]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can activate the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[2]

  • Elevated Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance.[1][2] However, this must be balanced against the potential for increased side reactions.

Q3: My reaction is producing a significant amount of a byproduct that appears to be a homocoupled product of my Grignard reagent (R-R). What is causing this and how can I prevent it?

The formation of a homocoupled product is characteristic of a Wurtz-type coupling reaction.[4][5] This side reaction occurs when the Grignard reagent (R-MgX) reacts with the parent alkyl/aryl halide (R-X) from which it was generated.[7] This is often exacerbated by:

  • High Local Concentrations of Alkyl/Aryl Halide: Adding the halide too quickly during the Grignard reagent formation can lead to localized high concentrations, promoting coupling.

  • Elevated Temperatures During Formation: The formation of the Grignard reagent is exothermic. If the temperature is not controlled, the rate of Wurtz coupling can increase.[4]

To minimize this, ensure a slow, controlled addition of the alkyl/aryl halide to the magnesium turnings and maintain a moderate reaction temperature.

Q4: I suspect my Grignard reagent is being quenched. What are the common sources of quenching and how can I avoid them?

Grignard reagents are potent bases and will react with any available protic source.[8] Common sources of quenching include:

  • Water: Even trace amounts of moisture in the glassware, solvents, or starting materials can hydrolyze the Grignard reagent.[4][6]

  • Oxygen: Atmospheric oxygen can also react with the Grignard reagent to form alkoxides.[4]

  • Acidic Protons on the Substrate: While the aldehydic proton of this compound is the most likely culprit for enolization, other acidic functional groups in more complex substrates can also quench the reagent.

To prevent quenching, it is critical to use anhydrous solvents and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[6]

II. Troubleshooting Guides

Issue 1: Low Yield of the Desired Secondary Alcohol
Symptom Potential Cause Recommended Solution
Low conversion, significant starting material recovered.Steric hindrance from the ortho-isopropoxy group impeding nucleophilic attack.[1][2]1. Switch to an Organolithium Reagent: These are generally more reactive and less sterically sensitive.[1] 2. Employ a Lewis Acid Additive: Use of CeCl₃ can enhance the electrophilicity of the carbonyl carbon.[2] 3. Increase Reaction Temperature: Carefully raise the temperature to provide sufficient energy to overcome the activation barrier.[2]
Formation of 2-isopropoxybenzyl alcohol.Reduction of the aldehyde by a Grignard reagent containing β-hydrogens.[1][3]1. Use a Grignard Reagent without β-Hydrogens: If possible, select a reagent such as methylmagnesium bromide or phenylmagnesium bromide. 2. Lower the Reaction Temperature: Reduction is often more favorable at higher temperatures.
Regeneration of this compound after workup.Enolization of the aldehyde by the basic Grignard reagent.[3]1. Use a Less Basic Grignard Reagent: Aryl Grignard reagents are generally less basic than alkyl Grignards. 2. Add the Aldehyde to the Grignard Reagent: This "inverse addition" maintains a low concentration of the aldehyde, disfavoring enolization.
Presence of a high molecular weight, nonpolar byproduct.Wurtz coupling of the Grignard reagent with unreacted alkyl/aryl halide.[4][5]1. Optimize Grignard Reagent Formation: Ensure slow addition of the halide and control the temperature. 2. Use a slight excess of Magnesium: This helps to ensure all the alkyl/aryl halide is consumed.
Issue 2: Complex Crude Product Mixture and Purification Challenges
Symptom Potential Cause Recommended Solution
Multiple spots on TLC, difficult to separate by column chromatography.A combination of the desired product and various byproducts (reduced alcohol, enolized aldehyde, Wurtz product).1. Address the Root Cause: Implement the solutions from "Issue 1" to minimize byproduct formation. 2. Optimize Chromatography: Use a solvent system with appropriate polarity to achieve better separation. A gradient elution may be necessary.
Persistent emulsion during aqueous workup.Formation of fine magnesium salt precipitates that stabilize the organic and aqueous layers.[9]1. Add Saturated NaCl (Brine): This increases the ionic strength of the aqueous layer, helping to break the emulsion.[9] 2. Filter through Celite: Remove fine solids by filtering the entire mixture through a pad of Celite before separation.[9]

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Grignard Reaction with this compound
  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium surface.[6] Add a portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Addition of the Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cerium(III) Chloride Mediated Grignard Reaction (Luche Reaction Conditions)
  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for this reaction. Commercial "anhydrous" CeCl₃ should be dried under vacuum at 140-150 °C for at least 4 hours immediately before use.

  • Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere, suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous THF. Stir vigorously for 1-2 hours to obtain a fine suspension.

  • Aldehyde Addition: Add this compound (1.0 equivalent) to the CeCl₃ suspension and stir for another 30 minutes.

  • Grignard Addition: Cool the mixture to -78 °C (dry ice/acetone bath) and add the Grignard reagent (1.1 equivalents) dropwise.

  • Reaction and Workup: Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to room temperature. Quench the reaction with an aqueous solution of acetic acid. Proceed with extraction and purification as described in Protocol 1.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in the Grignard Reaction with this compound

G cluster_start Reactants cluster_products Potential Products This compound This compound Desired Secondary Alcohol Desired Secondary Alcohol This compound->Desired Secondary Alcohol Nucleophilic Addition (Desired Pathway) Enolate (leads back to starting material) Enolate (leads back to starting material) This compound->Enolate (leads back to starting material) Enolization (Base Action) Reduced Alcohol Reduced Alcohol This compound->Reduced Alcohol Reduction (Hydride Transfer) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Desired Secondary Alcohol Grignard Reagent (R-MgX)->Enolate (leads back to starting material) Grignard Reagent (R-MgX)->Reduced Alcohol Wurtz Coupling Product (R-R) Wurtz Coupling Product (R-R) Grignard Reagent (R-MgX)->Wurtz Coupling Product (R-R) Wurtz Coupling (with R-X)

Caption: Competing reaction pathways for the Grignard reaction.

Diagram 2: Troubleshooting Logic Flowchart for Low Yield

G start Low Yield of Desired Alcohol check_sm Is starting material recovered? start->check_sm check_reduction Is reduced alcohol observed? check_sm->check_reduction No sol_sm Increase Reactivity: - Use Organolithium - Add CeCl3 - Increase Temperature check_sm->sol_sm Yes check_wurtz Is Wurtz product observed? check_reduction->check_wurtz No sol_reduction Modify Grignard: - Use reagent without β-H - Lower reaction temperature check_reduction->sol_reduction Yes sol_wurtz Optimize Grignard Formation: - Slow halide addition - Control temperature check_wurtz->sol_wurtz Yes sol_general General Checks: - Ensure anhydrous conditions - Verify reagent quality check_wurtz->sol_general No

Caption: Troubleshooting flowchart for low yield in the Grignard reaction.

V. References

  • ChemComplete. (2022, March 11). Aldehydes and Ketones - Grignard and Hydride Reduction Reactions [Video]. YouTube. [Link]

  • Clark, J. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

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Technical Support Center: Improving Regioselectivity in Reactions of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-isopropoxybenzaldehyde. This guide is designed to provide expert insights and practical solutions to common challenges related to regioselectivity in reactions involving this versatile but often complex substrate. By understanding the interplay of electronic and steric effects, you can gain precise control over your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational questions about the reactivity of this compound, providing the core knowledge needed to troubleshoot experiments.

Q1: What are the primary factors governing regioselectivity in reactions involving this compound?

A1: The regioselectivity of this compound is primarily governed by the interplay of two competing factors:

  • Electronic Effects : The aromatic ring has two substituents with opposing directing effects.[1]

    • The isopropoxy group (-O-iPr) is an activating, ortho, para-director.[2][3] It donates electron density to the ring through resonance, increasing the nucleophilicity at the positions ortho (C6) and para (C4) to itself.

    • The aldehyde group (-CHO) is a deactivating, meta-director. It withdraws electron density from the ring, making the positions meta (C3, C5) to it the least deactivated and thus the preferred sites for electrophilic attack relative to the ortho and para positions.

  • Steric Hindrance : The bulky isopropoxy group physically obstructs the approach of reagents to the adjacent positions, particularly the C3 position and, to a lesser extent, the C6 position.[4][5] This steric hindrance can significantly influence which of the electronically favored positions will react.[4]

In electrophilic aromatic substitution, the powerful activating effect of the isopropoxy group generally dominates, making the ortho and para positions the most reactive.[6]

Q2: For electrophilic aromatic substitution, which position on the ring is the most likely to react and why?

A2: The C4 (para) position is the most probable site for electrophilic substitution. The isopropoxy group strongly activates the C4 (para) and C6 (ortho) positions. However, the C6 position is adjacent to the bulky isopropoxy group, which creates steric hindrance.[7] Therefore, most electrophiles will preferentially attack the more sterically accessible and electronically enriched C4 position.

Q3: What is Directed ortho-Metalation (DoM) and how is it relevant for this molecule?

A3: Directed ortho-Metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to selectively deprotonate an adjacent ortho position with a strong base, typically an organolithium reagent.[8] The resulting aryllithium species can then react with a wide range of electrophiles. For this compound, the oxygen atom of the isopropoxy group can act as a DMG, directing lithiation to the C3 position .[8][9] This is highly valuable because the C3 position is electronically and sterically disfavored in classical electrophilic substitutions. However, the aldehyde group is incompatible with organolithium reagents and must be protected before attempting DoM.[10]

Q4: When is it necessary to use a protecting group for the aldehyde functionality?

A4: The aldehyde group must be protected when using reaction conditions that it is sensitive to, primarily strongly basic or nucleophilic reagents.[11] Key examples include:

  • Organometallic Reagents : Grignard reagents and organolithiums will readily add to the aldehyde carbonyl. Protection is essential for reactions like Directed ortho-Metalation.[10]

  • Strong Bases : Reagents like LDA or n-BuLi require the aldehyde to be protected to prevent side reactions.

  • Reducing Agents : If a reduction is intended for another part of the molecule while preserving the aldehyde, protection is necessary.

A common strategy is to convert the aldehyde to a diethyl acetal, which is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid.[12]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter in the lab.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

Q: I am attempting a nitration reaction on this compound and obtaining a mixture of products, primarily the 4-nitro and 6-nitro isomers, with low yield and purity. How can I favor the 4-substituted product?

A: This is a classic challenge of competing directing effects and steric hindrance. Here is a breakdown of the causes and solutions.

  • Causality : The activating isopropoxy group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. While the C4 position is generally favored due to less steric hindrance, harsh reaction conditions (e.g., high temperatures, aggressive nitrating agents) can provide enough energy to overcome the steric barrier at C6, leading to a mixture of isomers.

  • Solutions & Protocols :

    • Control Reaction Temperature : Lowering the temperature reduces the kinetic energy of the system, making the reaction more sensitive to the smaller activation barrier of the sterically favored C4 position.

      • Protocol : Perform the reaction at 0°C or even -10°C. Add the nitrating agent dropwise over an extended period to maintain a consistent low temperature and avoid localized heating.

    • Select a Milder Reagent : Using a bulkier or less reactive electrophile can amplify the effect of steric hindrance, further favoring the C4 position.

      • Example : For bromination, using N-Bromosuccinimide (NBS) with a silica gel catalyst can be milder and more selective than Br₂/FeBr₃.

    • Optimize Solvent Choice : The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

      • Recommendation : Screen solvents like acetic anhydride or dichloromethane to find optimal selectivity.

Condition Expected Outcome on 4- vs. 6-Substitution Ratio Rationale
High Temperature (>25°C)Decreased selectivity (more 6-isomer)Sufficient energy to overcome the steric barrier at the C6 position.
Low Temperature (0°C)Increased selectivity (favors 4-isomer)The reaction follows the path of least steric resistance.
Bulky Reagent (e.g., t-BuCl, AlCl₃)High selectivity for 4-isomerSteric hindrance at the C6 position becomes prohibitive for a large electrophile.
Small Reagent (e.g., NO₂⁺)Moderate to good selectivity for 4-isomerLess sensitive to steric effects, requiring stricter temperature control.
Issue 2: Difficulty Achieving Substitution at the C3 Position

Q: My goal is to introduce a carboxyl group at the C3 position of this compound, but electrophilic substitution methods are failing. What strategy should I employ?

A: The C3 position is inaccessible via standard electrophilic substitution due to the directing effects of the existing substituents. The definitive solution for functionalizing this position is to use Directed ortho-Metalation (DoM).

  • Causality : The C3 position is ortho to the activating isopropoxy group but meta to the deactivating aldehyde group. Furthermore, it is sterically shielded by the bulky isopropoxy group. DoM overcomes this by using the isopropoxy's oxygen to "direct" a strong base to selectively remove the C3 proton.[8]

  • Workflow & Protocol : The process requires a three-stage approach: protection of the aldehyde, the DoM reaction itself, and deprotection.

    Workflow for C3-Carboxylation via DoM

    G Start Start: This compound Protect Step 1: Aldehyde Protection (e.g., Ethylene Glycol, p-TsOH) Start->Protect Protected Protected Intermediate (Acetal) Protect->Protected DOM Step 2: Directed ortho-Metalation (e.g., s-BuLi, TMEDA, -78°C) Protected->DOM Lithiate C3-Lithiated Species DOM->Lithiate Quench Step 3: Electrophilic Quench (e.g., CO₂(g)) Lithiate->Quench Carboxylated Protected C3-Carboxylated Product Quench->Carboxylated Deprotect Step 4: Deprotection (e.g., aq. HCl) Carboxylated->Deprotect Final Final Product: 3-Carboxy-2-isopropoxybenzaldehyde Deprotect->Final

    Caption: Workflow for C3 functionalization using DoM.

    See Section 3 for a detailed experimental protocol.

Issue 3: Low Yields in Nucleophilic Additions to the Carbonyl Group

Q: I am trying to perform a Grignard reaction on this compound with phenylmagnesium bromide, but the reaction is sluggish and gives a low yield of the corresponding alcohol. Why is this happening?

A: The low reactivity is a direct result of steric hindrance imposed by the ortho-isopropoxy group on the aldehyde carbonyl.

  • Causality : The bulky isopropoxy group partially blocks the trajectory of the incoming nucleophile, slowing down the rate of addition to the carbonyl carbon.[5] This effect is more pronounced with larger nucleophiles like phenylmagnesium bromide.

  • Solutions :

    • Use a More Reactive Organometallic : Organolithium reagents are generally more reactive than Grignard reagents. Switching to phenyllithium may improve the yield, but be cautious of potential side reactions.

    • Employ a Lewis Acid Catalyst : Adding a Lewis acid such as cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon. The CeCl₃ coordinates to the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack. This is the basis of the Luche reduction and can be adapted for organometallic additions.

    • Increase Reaction Time and/or Temperature : Carefully increasing the reaction time or gently warming the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

Section 3: Key Experimental Protocols
Protocol 1: Protection of this compound as a Diethyl Acetal

This protocol protects the aldehyde group, making it inert to organolithiums and other strong nucleophiles.

  • Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.0 g, 60.9 mmol), absolute ethanol (100 mL), and triethyl orthoformate (15.1 mL, 91.4 mmol).

  • Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~100 mg).

  • Reaction : Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis. The reaction is typically complete in 2-4 hours.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude diethyl acetal, which can often be used in the next step without further purification.

Protocol 2: Directed ortho-Metalation and Carboxylation at C3

This protocol achieves selective functionalization at the sterically hindered and electronically deactivated C3 position.

CAUTION : This reaction uses pyrophoric reagents (s-BuLi) and must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.

  • Setup : To a flame-dried, three-neck flask under an argon atmosphere, add the protected this compound diethyl acetal (from Protocol 1, ~60.9 mmol) and anhydrous THF (150 mL). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 10.1 mL, 67.0 mmol).

  • Lithiating : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add s-butyllithium (s-BuLi, 1.4 M in cyclohexane, 47.8 mL, 67.0 mmol) dropwise via syringe over 30 minutes. The solution may turn a deep color, indicating the formation of the aryllithium. Stir at -78°C for 1 hour.

  • Electrophilic Quench : Bubble dry carbon dioxide gas (from a cylinder or passed over dry ice) through the solution for 30 minutes at -78°C. A white precipitate will form.

  • Quench & Deprotection : Slowly warm the reaction to room temperature. Quench by carefully adding 2 M aqueous HCl (100 mL). This step both neutralizes the reaction and hydrolyzes the acetal back to the aldehyde. Stir vigorously for 1 hour.

  • Workup : Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-formyl-2-isopropoxybenzoic acid.

References
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Regioselectivity. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4330-4334. [Link]

  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Reusch, W. (n.d.). Organic Chemistry 2 Electrophilic Aromatic Substitution.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Jasperse, C. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Chem Help ASAP. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Purechemistry. (2023, May 4). Regioselectivity and chemoselectivity of aliphatic addition reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Kauch, M., & Hoppe, D. (2006). Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates. Synthesis, 2006(10), 1575-1577. [Link]

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Technical Support Center: Reaction Monitoring of 2-Isopropoxybenzaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring organic reactions involving 2-isopropoxybenzaldehyde using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful application of TLC in your synthetic workflows. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you with the expertise to troubleshoot and optimize your reaction monitoring.

Introduction to this compound and TLC Monitoring

This compound is an aromatic aldehyde widely used in the synthesis of pharmaceuticals and fragrances.[1] Its chemical structure consists of a benzene ring substituted with an isopropoxy group and an aldehyde functional group, rendering it a versatile building block in organic chemistry.[1][2][3] Monitoring the conversion of this starting material to a desired product is crucial for optimizing reaction conditions and maximizing yield. Thin-layer chromatography is a rapid, inexpensive, and powerful technique for the qualitative monitoring of organic reactions.[4][5] It allows for the real-time assessment of the consumption of starting materials and the formation of products.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for developing a solvent system for this compound, a moderately polar compound, is a mixture of a non-polar and a polar solvent.[8][9] A common and effective combination is a mixture of hexanes and ethyl acetate.[5][10] We recommend starting with a 7:3 or 8:2 mixture of hexane:ethyl acetate and adjusting the polarity based on the initial results. The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material, which generally provides a good window for observing the appearance of new, less or more polar products.[11]

Q2: How can I visualize this compound and its reaction products on a TLC plate?

This compound, being an aromatic compound, is UV active and can be visualized under a short-wave UV lamp (254 nm) as a dark spot on a fluorescent green background.[12] This is a non-destructive method, and the spots should be circled with a pencil for documentation.[13] For more sensitive or specific visualization, especially if the product is not UV active, chemical stains are employed.[13] Stains that are particularly effective for aldehydes and ketones include:

  • p-Anisaldehyde stain: This is an excellent multipurpose stain for various functional groups, including aldehydes.[12][14]

  • 2,4-Dinitrophenylhydrazine (DNP) stain: This stain reacts specifically with aldehydes and ketones to form yellow to orange spots.[14][15][16]

  • Potassium permanganate (KMnO₄) stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes. It appears as yellow spots on a purple background.

Q3: My starting material and product have very similar Rf values. How can I improve their separation?

When the starting material and product have similar polarities and thus similar Rf values, achieving good separation on TLC can be challenging. Here are several strategies to address this:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. Small changes in the solvent ratio can have a significant impact on separation. Trying a different solvent system altogether can also be effective. For instance, substituting ethyl acetate with diethyl ether or adding a small amount of a more polar solvent like methanol can alter the selectivity of the separation.[17] For aromatic compounds, incorporating a solvent like toluene in the mobile phase can sometimes improve separation due to π-π interactions.[18]

  • Co-spotting: Always run a co-spot lane on your TLC plate, where you apply both the starting material and the reaction mixture at the same point.[7][11] If the two spots are not identical, they may appear as an elongated or "snowman" shaped spot in the co-spot lane, confirming that a new product has formed.[19]

  • Two-Dimensional TLC: If you suspect your compound might be unstable on the silica gel, you can perform a 2D TLC.[19] Spot the sample in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If the compound is stable, the spots will lie on the diagonal. Any spots appearing off the diagonal indicate decomposition.[19]

Q4: I am seeing streaking of my spots on the TLC plate. What could be the cause and how do I fix it?

Streaking on a TLC plate can be caused by several factors:[17][20]

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[17][20] Try diluting your sample before spotting it.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.[17]

  • Insoluble Material: If your sample is not fully dissolved, it can cause streaking. Ensure your sample is completely solubilized in the spotting solvent before applying it to the plate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute.[17][20]2. The compound is not UV active and no stain was used.3. The compound is volatile and has evaporated from the plate.[17]4. The solvent level in the developing chamber was above the spotting line.[20]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17][20]2. Use a chemical stain for visualization.[17]3. Develop the TLC plate immediately after spotting.4. Ensure the spotting line is always above the solvent level in the chamber.[6][20]
The spots are elongated or "streaky". 1. The sample is overloaded.[17][20]2. The sample is not sufficiently soluble in the developing solvent.3. The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).[17]1. Dilute the sample before spotting.[17]2. Choose a different spotting solvent in which the sample is more soluble.3. Add a small amount of a modifier to the eluent (e.g., 0.1-2% acetic acid for acidic compounds or triethylamine for basic compounds).[17]
The spots are too close to the baseline (low Rf). The eluent is not polar enough.[17]Increase the proportion of the polar solvent in your eluent system. For example, change from 9:1 hexane:ethyl acetate to 7:3 hexane:ethyl acetate.[17]
The spots are too close to the solvent front (high Rf). The eluent is too polar.[17]Decrease the proportion of the polar solvent in your eluent system. For example, change from 7:3 hexane:ethyl acetate to 9:1 hexane:ethyl acetate.[17]
The solvent front is running unevenly. 1. The TLC plate is touching the side of the developing chamber or the filter paper.[20]2. The bottom of the TLC plate is not level in the chamber.1. Ensure the TLC plate is centered in the chamber and not in contact with the walls or filter paper.[20]2. Make sure the plate is resting flat on the bottom of the developing chamber.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with a lid

  • Capillary spotters

  • Pencil

  • UV lamp (254 nm)

  • Forceps

  • Reaction mixture

  • Solution of this compound in a volatile solvent (e.g., ethyl acetate)

  • Eluent (e.g., 8:2 hexane:ethyl acetate)

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint line across a TLC plate, about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced ticks on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[11]

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the this compound solution to the "SM" tick.

    • Apply a spot of the starting material solution to the "Co" tick.

    • Using a fresh capillary spotter, apply a small spot of the reaction mixture to the "RM" tick.

    • Carefully apply a spot of the reaction mixture directly on top of the starting material spot at the "Co" tick.[7][11]

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.[6] Replace the lid and allow the solvent to travel up the plate by capillary action.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.[11] Allow the plate to dry completely. View the plate under a UV lamp and circle any visible spots with a pencil.[12][13]

  • Interpret the Results: Compare the spots in the "SM" and "RM" lanes. The disappearance of the starting material spot and the appearance of a new spot in the "RM" lane indicates that the reaction is proceeding. The "Co" spot helps to confirm if the new spot is different from the starting material.[7][19]

Protocol 2: Visualization with p-Anisaldehyde Stain

This protocol describes how to prepare and use a p-anisaldehyde stain for visualizing spots on a TLC plate.

Materials:

  • Developed and dried TLC plate

  • p-Anisaldehyde stain solution

  • Dipping tank or shallow dish

  • Heat gun or hot plate

  • Forceps

Preparation of p-Anisaldehyde Stain:

To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir the solution vigorously to ensure it is homogeneous.[14] Store the stain in a sealed container in a cool, dark place.

Procedure:

  • Stain the Plate: Using forceps, quickly dip the dried TLC plate into the p-anisaldehyde stain solution.

  • Dry the Plate: Immediately remove the plate and wipe any excess stain from the back with a paper towel.

  • Develop the Color: Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Be careful not to overheat the plate, as this can cause charring.

  • Document the Results: The spots will have different colors depending on the functional groups present. Circle the spots and record the colors in your lab notebook.

Visualizations

Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Developing Chamber B Prepare and Spot TLC Plate (SM, Co, RM) A->B C Place Plate in Chamber B->C D Elute Plate C->D E Dry Plate D->E F Visualize (UV and/or Stain) E->F G Interpret Results F->G

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Interpreting TLC Results for a Successful Reaction

Caption: Idealized TLC plate showing complete consumption of starting material and formation of a more polar product.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Nichols, L. (2022). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of California, Irvine, Department of Chemistry. 5. Thin Layer Chromatography. [Link]

  • Reddit. (2022). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. [Link]

  • Ghiaci, M., et al. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 2(24), 9223-9228. [Link]

  • Organic Syntheses. Oxidative Amination of Aldehydes with Secondary Amines. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

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Stability and storage conditions for 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropoxybenzaldehyde (CAS No. 22921-58-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this aromatic aldehyde in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To prevent potential degradation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen. While room temperature is generally acceptable, some suppliers suggest refrigeration at 4°C for long-term storage.[4]

Q2: I've noticed the liquid has a yellow tint. Is it still usable?

A2: this compound is typically a colorless to pale yellow liquid.[5] A slight yellow tint is not necessarily an indication of significant degradation. However, a noticeable darkening or change in color over time could suggest oxidation or the formation of impurities. It is advisable to verify the purity of the material using an appropriate analytical technique, such as NMR or GC-MS, if you have concerns about its quality.

Q3: My this compound has solidified. What should I do?

A3: While this compound is generally a liquid at room temperature, some sources list it as a solid.[6] This could be due to polymorphism or the presence of the material at the lower end of its melting point range. If the material has solidified, it can be gently warmed to melt it. A water bath at a temperature not exceeding 30-40°C is recommended. Avoid aggressive heating, as this can promote degradation. If the material remains solid at room temperature, it may be a different polymorph or have impurities. In such cases, analytical verification of its identity and purity is recommended.

Q4: Is this compound sensitive to air and light?

A4: Yes. Like many aromatic aldehydes, this compound is susceptible to degradation upon exposure to air and light.[7][8] Oxygen in the air can oxidize the aldehyde functional group to a carboxylic acid, in this case, 2-isopropoxybenzoic acid. This is a common degradation pathway for aldehydes.[9] Light can also promote this oxidation and other degradation reactions. Therefore, it is crucial to store the compound in a tightly sealed, opaque container (such as an amber glass bottle) and to minimize its exposure to the atmosphere.

Q5: Can I store this compound in a plastic container?

A5: It is generally not recommended to store this compound in plastic containers. The compound is soluble in many organic solvents and may leach plasticizers or other components from the container, leading to contamination of your sample.[5] Glass containers with a secure, chemically resistant cap (e.g., PTFE-lined) are the preferred choice for storing this and other organic compounds.[10]

Troubleshooting Guide

Problem: Unexpected experimental results or low yield.

This could be due to the degradation of this compound. Follow this troubleshooting workflow to diagnose the potential issue:

Troubleshooting_Workflow start Start: Unexpected Results check_appearance Check Visual Appearance (Color, Clarity) start->check_appearance is_dark Is it significantly darker or cloudy? check_appearance->is_dark check_storage Review Storage Conditions (Inert gas? Light exposure?) is_dark->check_storage No analytical_test Perform Purity Check (e.g., NMR, GC-MS) is_dark->analytical_test Yes improper_storage Improper Storage Likely (Oxidation/Degradation) check_storage->improper_storage Yes, improper check_storage->analytical_test No, seems proper improper_storage->analytical_test is_pure Is purity acceptable? analytical_test->is_pure use_new Use a fresh aliquot or new bottle is_pure->use_new No continue_exp Continue Experiment is_pure->continue_exp Yes use_new->continue_exp re_evaluate Re-evaluate other experimental parameters continue_exp->re_evaluate If issues persist

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Room temperature or 4°CMinimizes degradation and evaporation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde.[3]
Container Tightly sealed, amber glass bottleProtects from air and light-induced degradation.[10][11]

Experimental Protocols

Protocol for Aliquoting and Long-Term Storage

To minimize repeated exposure of the bulk material to air and moisture, it is highly recommended to aliquot this compound upon receipt.

Materials:

  • Stock bottle of this compound

  • Several smaller, amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen) with a delivery system

  • Syringe or pipette appropriate for the volume

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Ensure all glassware is clean and dry.

  • Inert Atmosphere: Gently flush the stock bottle and the smaller vials with a stream of inert gas for a few minutes to displace any air.

  • Aliquoting: Quickly and carefully transfer the desired amount of this compound from the stock bottle to each of the smaller vials.

  • Purging: Before sealing, flush the headspace of each vial with the inert gas.

  • Sealing: Tightly seal the caps of the vials.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and concentration (if diluted).

  • Storage: Store the aliquoted vials in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C is recommended.[4]

By following this protocol, you can significantly extend the shelf-life of your this compound and ensure the consistency of your experimental results.

References

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Kasturi Aromatics. material safety data sheet sds/msds. Retrieved from [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Ziegler, H. (2022). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of 2-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and successfully optimize this crucial C-C bond-forming reaction.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Knoevenagel condensation of this compound, presented in a question-and-answer format.

Question: My reaction shows low to no conversion of this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is a common issue that can often be traced back to several key factors. The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] Let's break down the potential culprits and solutions:

  • Inadequate Catalyst Activity: The choice and amount of base are critical. The base must be sufficiently strong to deprotonate the active methylene compound, forming a resonance-stabilized enolate, but not so strong as to promote self-condensation of the aldehyde.[2][3]

    • Troubleshooting Steps:

      • Verify Catalyst Integrity: Ensure your base (e.g., piperidine, pyrrolidine, ammonium acetate) has not degraded.

      • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 5-10 mol%). If conversion is low, incrementally increase the loading.

      • Consider an Alternative Base: The steric hindrance from the ortho-isopropoxy group on the benzaldehyde may necessitate a less sterically hindered base. Consider smaller amines or ammonium salts. Pyrrolidine, with a similar pKa to piperidine, can sometimes be more effective.[4]

  • Suboptimal Solvent Choice: The solvent plays a significant role in reaction kinetics and equilibrium.[5]

    • Troubleshooting Steps:

      • Evaluate Solvent Polarity: Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction by stabilizing charged intermediates.[3][6] Protic solvents like ethanol can also be effective, particularly with certain catalysts.[3] Nonpolar solvents such as toluene may require heating and a means of water removal to drive the reaction forward.[5]

      • Ensure Reactant Solubility: Check that both this compound and your active methylene compound are soluble in the chosen solvent at the reaction temperature.

  • Reaction Equilibrium and Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] The accumulation of water can shift the equilibrium back towards the reactants, thereby lowering the yield.[7]

    • Troubleshooting Steps:

      • Azeotropic Distillation: If using a nonpolar solvent like toluene, employ a Dean-Stark apparatus to continuously remove water.[1][7]

      • Use of Drying Agents: The addition of molecular sieves can effectively remove water from the reaction mixture.[7]

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: While many Knoevenagel condensations proceed at room temperature, some require heating.[3] Gradually increase the temperature and monitor the reaction progress by TLC or GC. Be cautious, as excessive heat can lead to side reactions.[1]

Below is a troubleshooting workflow to systematically address low conversion:

G start Low to No Conversion catalyst Check Catalyst: - Integrity - Loading (5-20 mol%) - Type (Piperidine, Pyrrolidine, NH4OAc) start->catalyst solvent Evaluate Solvent: - Polarity (DMF, EtOH, Toluene) - Reactant Solubility catalyst->solvent If no improvement water Address Water Removal: - Dean-Stark (Toluene) - Molecular Sieves solvent->water If no improvement temp Optimize Temperature: - Room Temp to Reflux - Monitor for side products water->temp If no improvement success Improved Conversion temp->success Resolution G cluster_0 Knoevenagel Condensation Mechanism Aldehyde Aldehyde Nucleophilic Attack Nucleophilic Attack Aldehyde->Nucleophilic Attack Active Methylene Active Methylene Enolate Formation Enolate Formation Active Methylene->Enolate Formation + Base Base Base Enolate Formation->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration - H2O Product Product Dehydration->Product

Sources

Technical Support Center: Scale-Up of 2-Isopropoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the challenges you may encounter when scaling up 2-isopropoxybenzaldehyde reactions. This guide is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

This guide addresses the common challenges encountered during the synthesis of this compound, particularly when transitioning from laboratory to pilot or production scale. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for ether formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent and well-established method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, 2-hydroxybenzaldehyde, also known as salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (an isopropyl halide such as 2-bromopropane or 2-iodopropane). Anhydrous potassium carbonate is a commonly used base for this transformation, and solvents like acetone or acetonitrile are often employed.

Q2: Why is temperature control so critical during the scale-up of this reaction?

A2: Temperature control is paramount for several reasons. Firstly, the Williamson ether synthesis can be exothermic, and what is easily managed in a small flask can lead to a dangerous runaway reaction in a large reactor if heat is not dissipated effectively.[1][2] Secondly, higher temperatures can favor side reactions, particularly the E2 elimination of the isopropyl halide to form propene, which reduces your yield and introduces impurities.[3][4]

Q3: What are the primary safety concerns associated with this compound and its synthesis?

A3: this compound is known to cause skin and eye irritation.[5][6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[5][8] The reaction should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9] When handling large quantities, respiratory protection may be necessary.[5][10] Furthermore, the solvents used, such as acetone or acetonitrile, are flammable and require careful handling to avoid ignition sources.

Q4: What kind of yields can I realistically expect?

A4: In laboratory settings, yields for Williamson ether synthesis can range from 50% to 95%.[11] During scale-up, it is not uncommon to see an initial drop in yield as process parameters are being optimized. A well-controlled, scaled-up process should still target yields in the higher end of this range.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or Inconsistent Yield

Q: My yield of this compound is significantly lower than expected, and it varies between batches. What could be the cause?

A: Low and inconsistent yields are often multifactorial, especially during scale-up. Let's break down the potential causes:

  • Presence of Water: The Williamson ether synthesis is sensitive to moisture.[12] Water can hydrolyze the alkyl halide and deactivate the phenoxide nucleophile. Ensure all your reagents, solvents, and glassware are thoroughly dried before use.

  • Competing Elimination Reaction: Isopropyl halides are secondary halides and are prone to elimination reactions (E2 mechanism) to form propene, especially in the presence of a strong, sterically hindered base or at elevated temperatures.[3][4] This is a very common side reaction.

    • Solution: Maintain strict temperature control, keeping the reaction as cool as possible while still ensuring a reasonable reaction rate. You can also consider using a less sterically hindered base if possible, although potassium carbonate is generally a good choice.

  • Inadequate Mixing: In a large reactor, inefficient stirring can create "dead zones" with poor reagent distribution.[2] This can lead to localized areas of high concentration and temperature, promoting side reactions.

    • Solution: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time if starting material is still present.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I'm still seeing significant impurities in my this compound. What are they and how can I get rid of them?

A: The most likely impurities are unreacted starting materials (salicylaldehyde and isopropyl halide) and byproducts from side reactions.

  • Unreacted Salicylaldehyde: This is a common impurity if the reaction is incomplete or if an insufficient amount of the isopropyl halide or base was used.

    • Purification: Salicylaldehyde is phenolic and thus acidic. It can be removed by washing the crude product (dissolved in a suitable organic solvent like diethyl ether) with a dilute aqueous base solution, such as sodium hydroxide or sodium bicarbonate. The resulting phenoxide salt will be soluble in the aqueous layer.

  • Over-alkylation or Ring Alkylation: While less common, the aryloxide can act as an ambident nucleophile, potentially leading to alkylation on the aromatic ring.[11]

    • Purification: These isomers can be difficult to separate from the desired product. Careful column chromatography or fractional distillation under reduced pressure may be required.

  • Products of Elimination (Propene): While propene itself is a gas and will be removed, it can potentially react further under certain conditions, though this is less likely to result in significant impurities in the final liquid product.

Troubleshooting Workflow for Low Yield/Impurity Issues

troubleshooting_workflow start Low Yield or High Impurity check_moisture Check for Moisture (Reagents, Solvents, Glassware) start->check_moisture check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoichiometry Verify Stoichiometry start->check_stoichiometry dry_reagents Dry Solvents & Reagents check_moisture->dry_reagents Moisture suspected adjust_temp Lower Reaction Temperature check_temp->adjust_temp Temp too high improve_stirring Increase Stirring Speed/ Change Impeller check_mixing->improve_stirring Mixing inadequate adjust_reagents Adjust Reagent Ratios check_stoichiometry->adjust_reagents Incorrect ratios monitor_reaction Implement In-Process Monitoring (TLC/HPLC) purification Optimize Purification Protocol monitor_reaction->purification Reaction complete extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete reaction base_wash Incorporate Base Wash Step purification->base_wash Phenolic impurities distill_chromatography Consider Fractional Distillation or Chromatography purification->distill_chromatography Isomeric impurities dry_reagents->monitor_reaction adjust_temp->monitor_reaction improve_stirring->monitor_reaction adjust_reagents->monitor_reaction extend_time->purification end Improved Yield & Purity base_wash->end distill_chromatography->end

Caption: Troubleshooting decision tree for this compound synthesis.

Scale-Up Considerations

Transitioning from a laboratory flask to a multi-liter reactor introduces significant challenges.[1][2][13]

ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Key Challenges & Mitigation Strategies
Heat Transfer High surface area-to-volume ratio; rapid heat dissipation.Low surface area-to-volume ratio; heat removal is slow.Challenge: Potential for thermal runaway.[2]Strategy: Use jacketed reactors with precise temperature control, consider metered addition of reagents to control the rate of heat generation.
Mixing Efficient mixing with a magnetic stir bar.Mechanical overhead stirrers; potential for dead zones.Challenge: Inhomogeneous mixture, localized overheating, and reduced reaction rates.[2]Strategy: Select appropriate impeller type (e.g., anchor, turbine) and agitation speed for the vessel geometry and viscosity of the reaction mixture.
Reagent Addition Reagents often added all at once.Reagents added in portions or via addition funnel over time.Challenge: "One-pot" additions can be extremely dangerous on a large scale due to rapid heat generation.[1]Strategy: Slow, controlled addition of the limiting reagent is crucial for safety and selectivity.
Process Monitoring Visual inspection, TLC spot checks.Requires robust in-line analytical methods.Challenge: Difficult to obtain representative samples from a large reactor.Strategy: Implement Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor reaction progress in real-time.[14]

Scale-Up Parameter Interdependencies

scale_up_factors Heat Heat Transfer Mixing Mixing Heat->Mixing Kinetics Reaction Kinetics Heat->Kinetics Addition Reagent Addition Rate Heat->Addition Safety Process Safety Heat->Safety Yield Yield & Purity Heat->Yield Mixing->Kinetics Mixing->Safety Mixing->Yield Kinetics->Yield Addition->Kinetics Addition->Safety Safety->Yield

Caption: Interplay of critical factors in reaction scale-up.

Experimental Protocols

Protocol 1: Synthesis of this compound (Laboratory Scale)

  • Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

  • Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (0.1 mol), anhydrous potassium carbonate (0.15 mol), and acetone (250 mL).

  • Reagent Addition: Begin stirring the mixture. Slowly add 2-bromopropane (0.12 mol) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in diethyl ether (150 mL). Wash the ether solution with 1M sodium hydroxide (2 x 50 mL) to remove unreacted salicylaldehyde, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. The crude product can be further purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[15]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • askIITians. (2024-03-04). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]

  • HWS Labortechnik Mainz. (2025-08-28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

  • Prime Scholars. How to deal with scale-up challenges of Chemistry? [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2013-11-30). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. [Link]

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Isopropoxybenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 2-Isopropoxybenzaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its purity can directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative for the comprehensive purity analysis of this compound. The methodologies, validation data, and the rationale behind the analytical choices are detailed to empower you in selecting the most suitable approach for your laboratory.

The Critical Role of Purity in Synthesis

This compound is commonly synthesized via a Williamson ether synthesis, reacting salicylaldehyde with an isopropyl halide in the presence of a base. This synthetic route, while generally efficient, can introduce several potential impurities that must be monitored and controlled.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials:

    • Salicylaldehyde

    • Isopropyl bromide (or other isopropyl halides)

  • Byproducts:

    • Over-alkylation products

    • Products of side reactions involving the aldehyde functionality

  • Degradation Products:

    • 2-Isopropoxybenzoic acid (due to oxidation of the aldehyde)

The presence of these impurities can have significant downstream consequences, making a reliable and validated analytical method for purity assessment an indispensable part of quality control.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar and non-volatile compounds like this compound and its key impurities, RP-HPLC is the method of choice. Its high resolving power, sensitivity, and adaptability make it ideal for separating compounds with subtle structural differences.

The "Why" Behind the HPLC Method Parameters

The selection of each parameter in an HPLC method is a critical decision aimed at achieving optimal separation and detection. Here, we dissect the reasoning behind our recommended method.

  • Stationary Phase (Column): A C18 column is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic compounds. The nonpolar nature of the C18 stationary phase allows for effective interaction with the aromatic ring and the isopropoxy group of the analyte and its potential impurities.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity. A gradient is preferred over an isocratic elution to ensure the timely elution of both the more polar (e.g., salicylaldehyde) and less polar components, resulting in sharper peaks and better resolution. A small amount of acid, such as phosphoric acid, is added to the mobile phase to suppress the ionization of any acidic impurities, like 2-isopropoxybenzoic acid, leading to improved peak shape.

  • Detection: Ultraviolet (UV) detection is chosen due to the presence of a chromophore (the benzene ring and aldehyde group) in this compound and its expected impurities. A wavelength of 254 nm is selected as it provides a good response for a wide range of aromatic compounds.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve this compound in Acetonitrile/Water Injector Inject Sample/Standard SamplePrep->Injector StandardPrep Prepare Standards of Analyte & Potential Impurities StandardPrep->Injector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Pump Gradient Elution (Acetonitrile/Water with H3PO4) Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Purity & Impurity Levels Integration->Quantification

Caption: Workflow for the purity analysis of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.

4. Analysis and Calculation:

  • Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

  • Identify the peaks based on the retention time of the standard.

  • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Comparative Analysis with Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative for the purity analysis of this compound, particularly for assessing volatile impurities.

Rationale for GC-FID Parameters
  • Stationary Phase (Column): A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating aromatic compounds based on their boiling points and polarities.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas due to their inertness and ability to provide good chromatographic efficiency.

  • Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points, from the more volatile starting materials to the higher-boiling main component and byproducts.

  • Detector: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range.

Experimental Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis SamplePrep Dissolve this compound in a Volatile Solvent (e.g., Acetone) Injector Split/Splitless Injector SamplePrep->Injector Column Capillary Column (e.g., DB-5, 30 m x 0.25 mm) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Oven Temperature Program Oven->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Purity & Impurity Levels Integration->Quantification

Caption: Workflow for the purity analysis of this compound by GC-FID.

Detailed GC-FID Protocol

1. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Solvent: Acetone or another suitable volatile solvent.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration of approximately 10 mg/mL.

Performance Comparison: HPLC vs. GC-FID

The choice between HPLC and GC-FID often depends on the specific analytical needs. The following table summarizes the expected performance characteristics of each method for the purity analysis of this compound.

ParameterHPLC-UVGC-FIDRationale
Specificity HighHighBoth techniques can effectively separate the main component from its key impurities. HPLC excels at separating non-volatile and polar impurities, while GC is better for volatile impurities.
**Linearity (R²) **> 0.999> 0.998Both methods are expected to show excellent linearity over a suitable concentration range.
Limit of Detection (LOD) ~0.01%~0.005%GC-FID generally offers slightly better sensitivity for volatile organic compounds.
Limit of Quantitation (LOQ) ~0.03%~0.015%Consistent with the LOD, the LOQ for GC-FID is typically lower.
Precision (%RSD) < 2.0%< 3.0%Both methods are highly precise, with HPLC often showing slightly better repeatability.
Accuracy (% Recovery) 98-102%97-103%Both methods are capable of providing accurate results when properly validated.
Analysis Time ~25 minutes~20 minutesThe GC method may offer a slightly shorter run time.
Suitability for Impurities Excellent for non-volatile and polar impurities (e.g., salicylaldehyde, 2-isopropoxybenzoic acid).Excellent for volatile impurities (e.g., residual solvents, isopropyl bromide).The choice of method can be tailored to the specific impurities of interest.

Conclusion: Making an Informed Decision

Both RP-HPLC and GC-FID are powerful and reliable techniques for the purity analysis of this compound.

  • RP-HPLC is the recommended primary method for a comprehensive purity assessment. It provides excellent separation of the main component from its most likely non-volatile impurities, such as unreacted salicylaldehyde and the potential oxidation product, 2-isopropoxybenzoic acid. The mild operating conditions of HPLC also prevent the degradation of thermally labile compounds.

  • GC-FID serves as an excellent complementary technique , particularly for the quantification of volatile impurities and residual solvents. Its high sensitivity and speed make it a valuable tool for specific applications.

For a complete and robust quality control strategy, the use of both techniques is often justified. HPLC provides the primary purity profile, while GC can be used for the analysis of specific volatile components. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the implementation of these methods in your laboratory, ensuring the high quality of your this compound and the integrity of your subsequent research and development activities. The principles of method validation, as outlined in pharmacopeias such as the USP and Ph. Eur., should be applied to ensure the suitability of the chosen method for its intended purpose.[1][2][3][4][5][6][7]

References

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. EMA/CVMP/QWP/907965/2022.
  • European Pharmacopoeia. 5.10. Control of Impurities in Substances for Pharmaceutical Use.
  • European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the european pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. CPMP/QWP/1529/04.
  • United States Pharmacopeia.
  • European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. CPMP/QWP/1529/04.
  • European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia.
  • Agilent Technologies. (2023).
  • ResearchGate.
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  • Matysová, L., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 74(5), 443–447.
  • ResearchGate. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
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A Comparative Guide for the Purity Determination of 2-Isopropoxybenzaldehyde: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a procedural step but a cornerstone of safety and efficacy. For a compound like 2-Isopropoxybenzaldehyde, an aromatic aldehyde with applications in organic synthesis, the choice of analytical methodology for purity determination is critical.[1] This guide provides an in-depth, objective comparison of two premier analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this specific application. Drawing upon established principles and experimental insights, this document will empower researchers, scientists, and drug development professionals to make an informed decision tailored to their analytical needs.

The Crucial Role of Purity in this compound

This compound (C10H12O2, MW: 164.20 g/mol ) is a liquid aromatic aldehyde that serves as a building block in the synthesis of more complex molecules.[1][2][3] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact the yield and quality of the final product, and in the context of pharmaceuticals, pose potential safety risks. Therefore, the ability to accurately and precisely quantify the purity of this compound and identify any related substances is a non-negotiable aspect of quality control.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase, followed by mass-based detection.[4][5]Separation of compounds in a liquid mobile phase based on their affinity for the stationary phase.[6]
Sample Volatility Essential; ideal for volatile or semi-volatile compounds like this compound.[7][8]Not a primary requirement; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[9][10]
Derivatization Generally not required for this compound due to its inherent volatility.May be necessary to enhance UV detection if the analyte lacks a strong chromophore, though aldehydes often absorb sufficiently.[11]
Sample Preparation Typically involves simple dilution in a volatile organic solvent.Involves dissolution in a suitable mobile phase component, often requiring filtration.[12]
Selectivity High, with mass spectral data providing definitive compound identification and confirmation.[8]Dependent on chromatographic separation and detector wavelength; co-elution can be a challenge.[13]
Sensitivity Generally offers very high sensitivity, with the potential for detection at trace levels (ppb or lower).[8][11]Sensitivity is detector-dependent but can be excellent, especially with UV-Vis or fluorescence detectors.[14]
Instrumentation Cost Higher initial investment due to the mass spectrometer.[15]Generally lower initial cost compared to GC-MS.[8]
Operational Cost Can be lower as it primarily uses inert gases.[15]Can be higher due to the cost of high-purity solvents and column replacement.[11]

Deep Dive into the Methodologies

The decision between GC-MS and HPLC hinges on a nuanced understanding of their operational principles and how they align with the physicochemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Mass

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] It leverages the principles of gas chromatography to separate components of a mixture, followed by mass spectrometry for their detection and identification.[16]

The Causality Behind the Choice: this compound, being a moderately volatile liquid, is an excellent candidate for GC analysis.[1] Its ability to be vaporized without decomposition allows it to be carried by an inert gas (mobile phase) through a heated capillary column containing a stationary phase.[4] Separation is achieved based on the differential partitioning of the analyte and any impurities between the two phases. The mass spectrometer then bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," providing a high degree of confidence in compound identification.[4]

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally unstable.[9][14][17] Separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[6]

The Causality Behind the Choice: While this compound is volatile, HPLC remains a viable and often preferred method in many quality control laboratories due to its robustness and widespread availability. A reversed-phase HPLC method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is typically employed for aromatic aldehydes.[18] The aldehyde functional group and the benzene ring contain chromophores that allow for sensitive detection using a UV-Vis detector.[14]

Experimental Workflow:

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined by regulatory bodies like the USP.[19][20]

GC-MS Protocol for Purity Determination
  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: Non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[18]

    • Injector Temperature: 280 °C.[18]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12][18]

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp up to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.[18]

    • MS Transfer Line Temperature: 280 °C.[18]

    • Ion Source Temperature: 230 °C.[18]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12][18]

    • Scan Range: m/z 40-500.[18]

  • Analysis and Data Processing: Inject 1 µL of the standard and sample solutions. Identify the this compound peak by its retention time and mass spectrum. Calculate the purity by the area percent method, ensuring that the sum of all impurity peaks is subtracted from 100%.

HPLC Protocol for Purity Determination
  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 55:45 v/v).[21]

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.[18] Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[18]

    • Detection Wavelength: 254 nm.[18]

    • Injection Volume: 10 µL.[18]

  • Analysis and Data Processing: Inject the standard and sample solutions. Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to that of the standard, or by area percent normalization.

Comparative Performance and Method Validation Insights

A robust analytical method must be validated to ensure it is fit for its intended purpose.[22][23] Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[19][20]

Validation ParameterGC-MSHPLC
Specificity Excellent. The mass spectrum provides an orthogonal detection mechanism, allowing for the unequivocal identification of the analyte, even in the presence of co-eluting impurities.[7]Good. Relies on chromatographic resolution. Peak purity analysis using a Diode Array Detector (DAD) can enhance specificity.[24]
Linearity & Range Typically exhibits a wide linear range.Generally shows excellent linearity over a defined concentration range.[19]
Accuracy High, determined by analyzing a sample of known purity or by spiking with a known amount of analyte.[19]High, assessed similarly to GC-MS.[22]
Precision Excellent repeatability and intermediate precision.Excellent repeatability and intermediate precision.
LOD/LOQ Very low, often in the sub-ppm range, making it ideal for trace impurity analysis.Dependent on the analyte's molar absorptivity at the detection wavelength, but typically sufficient for purity assays.

Conclusion: Selecting the Optimal Technique

The choice between GC-MS and HPLC for the purity determination of this compound is not a matter of one being definitively superior, but rather which is more suitable for the specific analytical objective.

GC-MS is the preferred method when:

  • Definitive identification of unknown impurities is required. The mass spectral data is invaluable for structural elucidation.[7]

  • The highest sensitivity for volatile impurities is necessary. Its ability to detect trace-level volatile organic compounds is a significant advantage.[8]

  • A solvent-free sample preparation technique is desired. Although not detailed here, headspace or SPME could be employed.[15]

HPLC is an excellent choice when:

  • Analyzing for non-volatile or thermally labile impurities. HPLC is not limited by sample volatility.[25][10]

  • A laboratory's primary instrumentation is LC-based. It offers a robust and reliable method without the need for specialized GC instrumentation.

  • Simplicity and high throughput are key considerations. HPLC methods can often be automated for routine quality control analysis.[26]

For comprehensive quality control in a drug development setting, a dual-method approach can be highly effective. HPLC can be used for routine purity testing and assay, while GC-MS can be employed for the identification of volatile impurities and as a complementary technique to confirm the identity of the main component and any related substances. This integrated strategy provides a more complete picture of the sample's purity profile, ensuring the highest standards of quality and safety.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Kim, K. H., Szulejko, J. E., & Parker, D. (2014). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). Sensors (Basel, Switzerland), 14(11), 21852–21871. [Link]

  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. (2025, April 11). Drawell. Retrieved from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved from [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). General Chapters. Retrieved from [Link]

  • LC-MS vs GC-MS in Pharmaceutical Analysis. (n.d.). HPLC Calculator. Retrieved from [Link]

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  • Compare GC-MS vs HPLC for Drug Metabolite Analysis. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments. Retrieved from [Link]

  • Hussein J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J, 18(2). Retrieved from [Link]

  • Ali, N. M. (2025, September 29). Exploring the Principles of GC-MS: Techniques and Applications. ResearchGate. Retrieved from [Link]

  • Working Principle of GC-MS. (2026, January 1). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Ali, N. M. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications. Pubmedia Journals Series. Retrieved from [Link]

  • Analytical methods validation as per ich & usp. (n.d.). Slideshare. Retrieved from [Link]

  • Ahmed, R. (2024, September 2). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. ResearchGate. Retrieved from [Link]

  • The Essentials of High-Performance Liquid Chromatography (HPLC): Principles, Applications, and Advances. (n.d.). Longdom Publishing. Retrieved from [Link]

  • HPLC: Principle, Parts, Types, Uses, Diagram. (2024, May 24). Microbe Notes. Retrieved from [Link]

  • Principle of HPLC | HPLC System Working Explained. (2025, April 4). Pharmaguideline. Retrieved from [Link]

  • Handbook Of Gcms Fundamentals And Applications. (n.d.). Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402. Retrieved from [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. (2020, November 30). YouTube. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]

  • Xu, Y., Liu, X., Zhou, J., Liu, Y., & Zheng, T. (n.d.). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. Analytical Methods. Retrieved from [Link]

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the ¹H NMR Assignment of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of 2-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It delves into the causal relationships between molecular structure and spectral features, offering a comparative framework against analogous aromatic aldehydes. By understanding the subtle interplay of electronic and steric effects, researchers can gain a deeper appreciation for structural elucidation using NMR spectroscopy.

Introduction: The Structural Significance of this compound

This compound is an aromatic aldehyde with a bulky isopropoxy group ortho to the formyl group. This substitution pattern introduces both electronic and steric complexities that are elegantly resolved by ¹H NMR spectroscopy. Accurate assignment of the proton signals is paramount for confirming its identity, assessing purity, and understanding its reactivity in synthetic transformations. This guide will dissect the ¹H NMR spectrum of this compound, comparing it with benzaldehyde, salicylaldehyde (2-hydroxybenzaldehyde), and 2-methoxybenzaldehyde to illuminate the influence of the ortho-substituent on the chemical environment of the aromatic protons.

¹H NMR Spectral Analysis of this compound

Due to the limited availability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, we will utilize the spectrum of the closely related 2-propoxybenzaldehyde as a primary reference. The electronic effects of a propoxy and an isopropoxy group are nearly identical, with the primary spectral difference manifesting in the signals of the alkoxy protons themselves.

Predicted ¹H NMR Assignment for this compound:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
Aldehyde (-CHO)~10.4s-1H
H-6 (ortho to -CHO)~7.8ddJ ≈ 7.7, 1.81H
H-4 (para to -CHO)~7.5dddJ ≈ 8.4, 7.4, 1.81H
H-5 (meta to -CHO)~7.1dJ ≈ 8.41H
H-3 (meta to -CHO)~7.0tJ ≈ 7.71H
Isopropoxy (-CH(CH₃)₂)~4.7septJ ≈ 6.01H
Isopropoxy (-CH(CH₃ )₂)~1.4dJ ≈ 6.06H

Comparative ¹H NMR Analysis: The Impact of the Ortho-Substituent

To fully appreciate the spectral features of this compound, a comparison with structurally similar aldehydes is essential. The following table summarizes the key ¹H NMR data for our target molecule and its analogues.

CompoundAldehyde-H (δ, ppm)Aromatic Protons (δ, ppm range)Key Distinguishing Features
Benzaldehyde~9.987.4-7.9Symmetrical aromatic region with distinct ortho, meta, and para signals.
Salicylaldehyde~9.886.8-7.6Presence of a broad phenolic -OH signal (often >10 ppm) and upfield shift of aromatic protons due to the electron-donating hydroxyl group.
2-Methoxybenzaldehyde~10.46.9-7.8Similar downfield shift of the aldehyde proton as this compound. The methoxy singlet appears around 3.9 ppm.
This compound~10.47.0-7.8Significant downfield shift of the aldehyde proton due to steric and electronic effects. Characteristic septet and doublet for the isopropoxy group.

Discussion of Substituent Effects:

The nature of the ortho-substituent profoundly influences the chemical shifts of both the aldehyde and aromatic protons through a combination of inductive, resonance (mesomeric), and steric effects.

  • Aldehyde Proton: The aldehyde proton in this compound and 2-methoxybenzaldehyde is significantly deshielded (shifted downfield) compared to benzaldehyde and salicylaldehyde. This is attributed to a through-space interaction with the lone pairs of the oxygen atom in the alkoxy group. This interaction, often referred to as a van der Waals deshielding, is a consequence of the proximity of the aldehyde proton to the neighboring substituent.[1][2]

  • Aromatic Protons: The electron-donating nature of the isopropoxy group increases the electron density of the aromatic ring, leading to a general upfield shift of the aromatic protons compared to benzaldehyde.[3] This effect is most pronounced at the ortho and para positions relative to the isopropoxy group (H-3 and H-5). The aldehyde group, being electron-withdrawing, deshields the protons ortho and para to it (H-6 and H-4). The interplay of these opposing electronic effects, combined with the steric bulk of the isopropoxy group, results in a complex and well-resolved aromatic region.

The following diagram illustrates the key through-bond and through-space effects influencing the proton chemical shifts in this compound.

G cluster_benzaldehyde This compound cluster_effects Key NMR Effects C1 C-CHO C2 C-O C1->C2 H_aldehyde H C1->H_aldehyde through_bond_e_withdrawing Through-bond Deshielding (Electron Withdrawing) C1->through_bond_e_withdrawing C3 C3 C2->C3 O_alkoxy O C2->O_alkoxy C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C_iso CH O_alkoxy->C_iso through_space Through-space Deshielding O_alkoxy->through_space through_bond_e_donating Through-bond Shielding (Electron Donating) O_alkoxy->through_bond_e_donating CH3_1 CH3 C_iso->CH3_1 CH3_2 CH3 C_iso->CH3_2 through_space->H_aldehyde through_bond_e_donating->H3 through_bond_e_donating->H5 through_bond_e_withdrawing->H4 through_bond_e_withdrawing->H6

Caption: Through-space and through-bond effects in this compound.

Experimental Protocol for ¹H NMR Acquisition

The following provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vial

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[4][5]

    • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.[5]

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the appropriate acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants of the signals.

Conclusion

References

  • ResearchGate. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). Salicylaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemical Bond: The Perspective of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 2). Why is proton coupling through bonds and how does this affect identical protons?. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000677 Salicylaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of 2-Isopropoxybenzaldehyde Derivatives by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is paramount. For derivatives of 2-Isopropoxybenzaldehyde, a common scaffold in medicinal chemistry, subtle isomeric differences can lead to vastly different biological activities. While 1D NMR provides a foundational glimpse, it often falls short in providing the definitive evidence required for patent filings, publications, and advancing a compound through the development pipeline. This guide offers an in-depth, data-supported comparison, demonstrating why a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—is the gold standard for irrefutable structural elucidation.

The Challenge: The Inherent Ambiguity of 1D NMR

Consider a synthesized this compound derivative. The ¹H NMR spectrum may show a complex, overlapping multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm), making definitive assignment of each proton difficult.[1] Similarly, the ¹³C NMR spectrum provides the number of unique carbons but struggles to confirm connectivity, especially for quaternary carbons or the specific location of the isopropoxy group on the aromatic ring.[2]

Table 1: Hypothetical 1D NMR Data for a this compound Derivative

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H10.2s1HAldehyde (-CHO)
¹H7.8 - 6.9m4HAromatic (Ar-H)
¹H4.6sept1HIsopropoxy (-OCH)
¹H1.4d6HIsopropoxy (-CH₃)
¹³C191.5Aldehyde (C=O)
¹³C160.0C-O (Aromatic)
¹³C135.8Ar-C
¹³C128.5Ar-CH
¹³C121.0Ar-CH
¹³C115.2Ar-CH
¹³C71.3Isopropoxy (-OCH)
¹³C22.1Isopropoxy (-CH₃)

While this data suggests the presence of all the required functional groups, it cannot definitively prove that the isopropoxy group is at the C2 position versus the C3 or C4 position. This ambiguity necessitates a more powerful, multi-dimensional approach.

The Solution: A Synergistic 2D NMR Workflow

To resolve this structural ambiguity, a series of 2D NMR experiments are employed in a logical sequence. Each experiment provides a unique piece of the puzzle, and together, they build an unassailable structural proof.[3][4]

Caption: Workflow for 2D NMR-based structure elucidation.

Step-by-Step Analysis and Data Interpretation

Step 1: Delineating Proton Networks with COSY

The COrrelation SpectroscopY (COSY) experiment is the first step in unraveling the proton network.[5][6] It identifies protons that are scalar (J) coupled, typically over two to three bonds. In our this compound derivative, the COSY spectrum would reveal correlations between the adjacent aromatic protons, allowing for the assembly of the aromatic spin system. It would also show a clear correlation between the isopropoxy methine proton (at δ 4.6) and the methyl protons (at δ 1.4).

Experimental Protocol: COSY
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Load a standard COSY pulse program (e.g., cosygpprqf on a Bruker spectrometer).[7]

  • Acquisition Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).[8]

    • Set the transmitter frequency offset to the center of the proton spectrum.

    • Acquire a sufficient number of scans (e.g., 2-4) for a good signal-to-noise ratio.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum for clarity.

Step 2: Linking Protons to Carbons with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct one-bond correlations between protons and carbons.[9][10] This is a highly sensitive experiment that simplifies the assignment process by definitively linking each proton signal to its attached carbon. For our example, the HSQC would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the isopropoxy methine proton to its carbon, and the isopropoxy methyl protons to their carbon.

Table 2: Key HSQC Correlations

¹H Signal (δ, ppm)Correlated ¹³C Signal (δ, ppm)Assignment
Aromatic ProtonsAromatic CarbonsAr-H to Ar-C
4.671.3Isopropoxy -OCH to -OCH
1.422.1Isopropoxy -CH₃ to -CH₃
Experimental Protocol: HSQC
  • Sample: Use the same sample as for the COSY experiment.

  • Spectrometer Setup: Load a standard edited HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer) to differentiate CH/CH₃ from CH₂ signals.

  • Acquisition Parameters:

    • Set the F2 (¹H) spectral width as in the COSY experiment.

    • Set the F1 (¹³C) spectral width to encompass all carbon signals (e.g., 0-200 ppm).

    • Optimize the ¹JCH coupling constant to ~145 Hz.

    • Acquire a suitable number of scans (e.g., 2-8).

  • Processing: Process the data using appropriate window functions for both dimensions followed by a 2D Fourier transform.

Step 3: The Definitive Connection - Unveiling the Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the keystone of this analysis.[11][12][13] It reveals correlations between protons and carbons over two to three bonds, allowing us to connect the previously identified spin systems and, crucially, to place the isopropoxy substituent.

The unambiguous confirmation of the 2-isopropoxy structure comes from a key HMBC cross-peak: the correlation between the isopropoxy methine proton (-OCH- at δ 4.6) and the aromatic carbon at the C2 position (the oxygen-bearing carbon, C-O at δ 160.0) . This three-bond correlation (H-C-O-C) is only possible if the isopropoxy group is directly attached to C2. Further correlations, such as from the aldehyde proton to the aromatic C2 and C6, and from the aromatic protons to neighboring carbons, solidify the entire molecular framework.[14][15]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-Isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pivotal Role of X-ray Crystallography

X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of a molecule.[1] For 2-isopropoxybenzaldehyde derivatives, which are key intermediates in the synthesis of various pharmaceuticals and fine chemicals, a detailed understanding of their solid-state conformation and intermolecular interactions is crucial. This knowledge allows for the rational design of new compounds with tailored properties, such as improved solubility, stability, and biological activity.

The structural integrity and crystalline arrangement of benzaldehyde derivatives are pivotal in determining their physical and chemical properties, which in turn influence their application in drug design and materials science.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.[1]

Comparative Analysis of Crystallization Strategies

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and rate-determining step in the entire process.[2] For this compound derivatives, which can range from liquids to solids at room temperature, various crystallization techniques may be employed.[3][4]

Solvent Selection and Crystallization Methods

The choice of solvent is critical and is often determined empirically.[5][6] A good solvent will dissolve the compound when hot but allow for slow precipitation of crystals upon cooling. Common solvents for benzaldehyde derivatives include ethanol, methanol, and various solvent mixtures.[1][5]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. This is a widely used and often effective method.[1]

  • Slow Cooling: A saturated solution at an elevated temperature is gradually cooled, decreasing the solubility of the compound and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent (in which the compound is insoluble). The slow diffusion of the precipitant vapor into the solution leads to crystal growth.

  • Reactant Diffusion: This technique is particularly useful for growing crystals of complexes. Solutions of the reactants are carefully layered or allowed to diffuse towards each other, with crystals forming at the interface.[6]

Table 1: Comparison of Crystallization Conditions for Benzaldehyde Derivatives

Derivative ClassCommon SolventsTypical Method(s)Key Considerations
Simple BenzaldehydesEthanol, Methanol, AcetoneSlow Evaporation, Slow CoolingHigh volatility can sometimes hinder crystal growth.
Schiff Base DerivativesEthanol, Methanol, DMFSlow EvaporationThe presence of N-H or O-H groups can facilitate hydrogen bonding and crystallization.[7]
Halogenated BenzaldehydesDichloromethane, ChloroformSlow EvaporationHalogen bonding can play a significant role in crystal packing.[8]

It is crucial to start with a compound of reasonable purity (80-90% is recommended) to increase the chances of obtaining high-quality crystals.[6]

Experimental Workflow for X-ray Crystal Structure Analysis

The overall process of determining a crystal structure can be broken down into several key stages, from crystal mounting to structure refinement and validation.[2]

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting Select Suitable Crystal diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (Direct Methods) diffraction->solution Process Diffraction Data refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized experimental workflow for X-ray crystal structure analysis.

Detailed Experimental Protocol

The following protocol provides a representative, step-by-step methodology for the X-ray crystal structure analysis of a hypothetical this compound derivative.

Step 1: Single Crystal Growth

  • Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, loosely cover the container and allow the solvent to evaporate slowly over several days.[1]

  • Once suitable single crystals have formed, carefully select a well-defined crystal for mounting.

Step 2: Data Collection

  • Mount a single crystal of appropriate size on a goniometer head.[1]

  • Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]

  • Maintain the crystal at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.[1]

  • Collect a complete set of diffraction data over a range of 2θ angles.[1]

Step 3: Structure Solution and Refinement

  • Process the collected diffraction data to determine the unit cell parameters and the intensities of each reflection.[1]

  • Solve the crystal structure using direct methods.[1]

  • Refine the structure by full-matrix least-squares on F².[1]

  • Refine all non-hydrogen atoms anisotropically.[1]

  • Place hydrogen atoms in calculated positions and refine them using a riding model.[1]

Comparative Structural Analysis of Benzaldehyde Derivatives

The substitution pattern on the benzaldehyde ring significantly influences the molecular conformation and the packing of molecules in the crystal lattice. This, in turn, affects the intermolecular interactions that stabilize the crystal structure.

The Role of Intermolecular Interactions

In the crystal structures of benzaldehyde derivatives, various non-covalent interactions play a crucial role in the formation of supramolecular networks. These interactions include:

  • C-H···O Hydrogen Bonds: The carbonyl group is a good hydrogen bond acceptor and frequently participates in weak C-H···O interactions.[8]

  • π-π Stacking: The aromatic rings of the benzaldehyde moieties can interact through π-π stacking, contributing to the stability of the crystal packing.[8][9]

  • Halogen Bonding: In halogenated derivatives, halogen···halogen or halogen···O/N interactions can be prominent.[8]

  • C-H···π Interactions: The hydrogen atoms of alkyl or aryl groups can interact with the π-system of the aromatic ring.[8]

The interplay of these weak interactions dictates the overall three-dimensional architecture of the crystal.[8]

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Aryl Aromatic Ring B_Aryl Aromatic Ring A_Aryl->B_Aryl π-π Stacking A_CHO Aldehyde Group A_CHO->B_Aryl C-H···π A_OR Isopropoxy Group B_CHO Aldehyde Group A_OR->B_CHO C-H···O

Caption: Key intermolecular interactions in benzaldehyde derivatives.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[1] This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for a molecule dominates the corresponding sum over the crystal.[1] The analysis of Hirshfeld surfaces and the associated 2D fingerprint plots allows for a detailed comparison of the intermolecular contact patterns in different crystal structures.[8] For instance, the analysis of phenoxybenzaldehyde derivatives revealed that the crystal structures are primarily characterized by H···H, H···C, and H···O contacts.[9]

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their molecular conformation and solid-state packing. A systematic approach to crystallization, data collection, and structure refinement, coupled with computational tools like Hirshfeld surface analysis, enables a comprehensive understanding of the structure-property relationships in this important class of compounds. While this guide draws comparisons from a broader family of benzaldehyde derivatives, the principles and methodologies outlined herein provide a robust framework for researchers, scientists, and drug development professionals working with this compound and its analogues.

References

  • A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.
  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. 2020-04-29.
  • Structural elucidation of phenoxybenzaldehyde derivatives from laboratory powder X-ray diffraction: A combined experimental and theoretical quantum mechanical study. ResearchGate. 2025-08-08.
  • Synthesis, crystal structure with free radical scavenging activity and theoretical studies of Schiff bases derived from 1-naphthylamine, 2,6-diisopropylaniline, and substituted benzaldehyde. SpringerLink.
  • SOP: CRYSTALLIZATION.
  • Benzaldehyde derivatives A-5,6,7 and X-ray crystal structures of the... ResearchGate.
  • Guide for crystallization.
  • Phenyl-2-nitropropene crystallization. The Hive. 2003-08-29.
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes.
  • This compound. Sigma-Aldrich.
  • This compound, AldrichCPR. Sigma-Aldrich.
  • This compound. CymitQuimica.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • 2-(Propan-2-yloxy)benzaldehyde. PubChem - NIH.
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A Comparative Guide to the Reactivity of 2-Isopropoxybenzaldehyde and 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction outcomes. Benzaldehyde and its derivatives are fundamental building blocks, and understanding the nuanced reactivity profiles of substituted analogs is paramount for rational synthetic design. This guide provides an in-depth, objective comparison of the reactivity of two closely related ortho-alkoxybenzaldehydes: 2-isopropoxybenzaldehyde and 2-methoxybenzaldehyde. By examining their electronic and steric characteristics and providing supporting experimental frameworks, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Core Principles: Unpacking the Electronic and Steric Dichotomy

The reactivity of the aldehyde functional group in both this compound and 2-methoxybenzaldehyde is primarily governed by the interplay of electronic and steric effects imparted by the ortho-alkoxy substituent.

Electronic Effects: A Tale of Two Inductive and Resonance Contributions

Both the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups are oxygen-linked substituents and therefore exhibit two opposing electronic effects:

  • -I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, both groups exert an electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring and the attached aldehyde group.

  • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance, donating electron density. This effect is generally stronger than the inductive effect, leading to a net electron-donating character for both substituents.

This net electron donation increases the electron density at the carbonyl carbon of the aldehyde, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1] The electronic disparity between the methoxy and isopropoxy groups is subtle. The isopropoxy group, with its two methyl groups, is slightly more electron-donating via induction than the methoxy group. However, for resonance, the primary interaction is dictated by the oxygen atom directly attached to the ring, making their resonance effects very similar.

Steric Hindrance: The Dominant Differentiator

The most significant distinction between the 2-methoxy and 2-isopropoxy substituents lies in their steric bulk. The isopropoxy group is considerably larger than the methoxy group. This steric hindrance, particularly in the ortho position, plays a crucial role in dictating the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles. The bulky isopropoxy group can physically impede the approach of reagents, thereby slowing down reaction rates, especially with larger nucleophiles.

Comparative Reactivity in Key Organic Transformations

The subtle electronic differences and more pronounced steric disparities between this compound and 2-methoxybenzaldehyde manifest in their reactivity across a range of common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction for aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon and the steric environment around it.

Reactivity Trend: Unsubstituted Benzaldehyde > 2-Methoxybenzaldehyde > this compound

Due to the steric bulk of the isopropoxy group, this compound is expected to be the least reactive of the three in nucleophilic addition reactions. The larger isopropoxy group provides a more significant steric shield around the carbonyl carbon, hindering the approach of nucleophiles.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

CompoundSubstituentElectronic EffectSteric HindrancePredicted Relative Rate
Benzaldehyde-HNeutralMinimal1.00
2-Methoxybenzaldehyde-OCH₃Net Electron-DonatingModerate< 1.00
This compound-OCH(CH₃)₂Net Electron-DonatingSignificant<< 1.00
Oxidation Reactions

The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The rate of oxidation can be influenced by the electron density at the aldehydic C-H bond.

Reactivity Trend: this compound ≈ 2-Methoxybenzaldehyde > Benzaldehyde

Electron-donating groups can facilitate oxidation by stabilizing the transition state. Given their similar net electron-donating abilities, both this compound and 2-methoxybenzaldehyde are expected to undergo oxidation more readily than unsubstituted benzaldehyde.[2] Any difference in their oxidation rates is likely to be minor and may depend on the specific oxidizing agent and reaction conditions.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed. These protocols are designed to be self-validating by including an internal standard or by direct comparison under identical conditions.

Competitive Nucleophilic Addition via ¹H NMR Spectroscopy

This experiment provides a direct comparison of the reaction rates of the two aldehydes with a common nucleophile by monitoring the reaction progress in real-time.

Protocol:

  • Preparation of the Reaction Mixture: In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound, 2-methoxybenzaldehyde, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Initiation of the Reaction: Add a limiting amount of a nucleophile (e.g., 0.05 mmol of sodium borohydride solution in a compatible solvent).

  • Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the aldehyde proton signals for both this compound (around 10.4 ppm) and 2-methoxybenzaldehyde (around 10.5 ppm) relative to the internal standard signal. Plot the concentration of each aldehyde versus time to determine the relative rates of consumption.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve equimolar aldehydes & internal standard in CDCl3 prep2 Transfer to NMR tube prep1->prep2 react1 Add limiting nucleophile (e.g., NaBH4) prep2->react1 Initiate Reaction acq1 Acquire time-resolved 1H NMR spectra react1->acq1 proc1 Integrate aldehyde proton signals vs. internal standard acq1->proc1 plot1 Plot [Aldehyde] vs. time proc1->plot1 calc1 Determine relative reaction rates plot1->calc1

Caption: Workflow for competitive nucleophilic addition kinetics via ¹H NMR.

Comparative Oxidation with Tollens' Reagent

This classic qualitative test can be adapted for a semi-quantitative comparison by monitoring the time required for the formation of the silver mirror.

Protocol:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution. Add 2% ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.

  • Reaction Setup: Prepare two identical test tubes, each containing the freshly prepared Tollens' reagent.

  • Initiation of the Reaction: Simultaneously add an equal, small amount (e.g., 2-3 drops) of this compound to one tube and 2-methoxybenzaldehyde to the other.

  • Observation: Gently warm both tubes in a water bath and record the time it takes for the silver mirror to appear in each tube. A faster appearance indicates a higher rate of oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation prep1 Prepare fresh Tollens' Reagent prep2 Aliquot into two test tubes prep1->prep2 start Simultaneous Start prep2->start react1 Add this compound to Tube 1 obs1 Gently warm both tubes react1->obs1 react2 Add 2-methoxybenzaldehyde to Tube 2 react2->obs1 start->react1 start->react2 obs2 Record time for silver mirror formation obs1->obs2 compare Compare formation times obs2->compare

Caption: Experimental workflow for comparative oxidation using Tollens' test.

Spectroscopic and Physicochemical Data

Accurate characterization of the starting materials is essential for any comparative study.

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compound2-Methoxybenzaldehyde
CAS Number 22921-58-0[3]135-02-4
Molecular Formula C₁₀H₁₂O₂[3]C₈H₈O₂
Molecular Weight 164.20 g/mol 136.15 g/mol
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquid
¹H NMR (CDCl₃, δ) ~10.4 (s, 1H, CHO), ~7.8 (dd, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.6 (sept, 1H, CH), ~1.4 (d, 6H, CH₃)~10.5 (s, 1H, CHO), ~7.8 (dd, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~3.9 (s, 3H, OCH₃)[4]
¹³C NMR (CDCl₃, δ) ~190, ~160, ~136, ~128, ~125, ~121, ~113, ~71, ~22~189.4, ~161.5, ~135.7, ~128.0, ~124.5, ~120.3, ~111.4, ~55.3[4]
IR (neat, cm⁻¹) ~2980 (C-H), ~2870 (C-H), ~1685 (C=O), ~1600 (C=C), ~1240 (C-O)~2940 (C-H), ~2840 (C-H), ~1680 (C=O), ~1595 (C=C), ~1245 (C-O)

Conclusion

The comparative reactivity of this compound and 2-methoxybenzaldehyde is a nuanced interplay of electronic and steric effects. While their electronic profiles are broadly similar due to the presence of an ortho-alkoxy group, the significantly greater steric bulk of the isopropoxy substituent is the primary determinant of their differential reactivity. Consequently, this compound is predicted to be less reactive in nucleophilic addition reactions compared to 2-methoxybenzaldehyde. Their reactivity towards oxidation is expected to be comparable and greater than that of unsubstituted benzaldehyde. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles, enabling researchers to make data-driven decisions in the selection of these valuable synthetic intermediates.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • American Chemical Society. (2009). Competing Mechanistic Channels in the Oxidation of Aldehydes by Ozone. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics for all combinations of protonated aldehydes M 0 H +.... Retrieved from [Link]

  • American Chemical Society. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. Retrieved from [Link]

  • Janes, M., & Kreft, E. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Chilean Chemical Society, 53(4), 1635-1638.
  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Mechanistic and Kinetic Factors of ortho‐Benzyne Formation in Hexadehydro‐Diels‐Alder (HDDA) Reactions. PubMed Central. Retrieved from [Link]

  • PubMed. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • PubMed. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Retrieved from [Link]

  • ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Retrieved from [Link]

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A Comparative Guide to 2-Isopropoxybenzaldehyde and 2-Ethoxybenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, substituted benzaldehydes are indispensable building blocks. This guide provides an in-depth, objective comparison of two such reagents, 2-isopropoxybenzaldehyde and 2-ethoxybenzaldehyde, in the context of their performance in pivotal carbon-carbon bond-forming condensation reactions. By examining the interplay of steric and electronic effects, and presenting available experimental data, this document aims to equip the reader with the necessary insights to make informed decisions in reaction design and optimization.

Executive Summary

This compound and 2-ethoxybenzaldehyde are ortho-substituted aromatic aldehydes that find utility in a variety of condensation reactions, including the Knoevenagel and Claisen-Schmidt reactions. While both possess an electron-donating alkoxy group that influences the reactivity of the aldehyde, the subtle difference in the steric bulk of the isopropoxy versus the ethoxy group can lead to notable differences in reaction outcomes. This guide will explore these differences through a mechanistic lens and provide practical, albeit not directly comparative, experimental protocols to illustrate their application. In general, the less sterically hindered 2-ethoxybenzaldehyde is expected to exhibit slightly higher reactivity in condensation reactions compared to its isopropoxy counterpart.

Physicochemical Properties: A Tale of Two Alkoxy Groups

A foundational understanding of the physicochemical properties of these two aldehydes is essential for predicting their behavior in a reaction milieu.

PropertyThis compound2-Ethoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₂C₉H₁₀O₂
Molecular Weight 164.20 g/mol 150.17 g/mol
Appearance Colorless to pale yellow liquidClear yellow to purple liquid[1]
Boiling Point Not widely reported136-138 °C at 24 mmHg[2]
Density Not widely reported~1.074 g/mL at 25 °C[3]
Solubility Generally soluble in organic solvents[4]Soluble in organic solvents[1]

The most salient difference lies in the nature of the alkoxy substituent: an isopropoxy group in the former and an ethoxy group in the latter. This seemingly minor variation has significant implications for the steric environment around the aldehyde's carbonyl group.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The reactivity of the carbonyl group in benzaldehyde derivatives is modulated by both electronic and steric factors. In the case of ortho-alkoxy benzaldehydes, these effects are particularly pronounced.

Electronic Effects: Both the ethoxy and isopropoxy groups are electron-donating through resonance, a consequence of the lone pairs on the oxygen atom delocalizing into the aromatic ring. This effect increases the electron density at the ortho and para positions. However, they also exhibit an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character which can slightly deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde.

Steric Effects: The primary differentiator between the two molecules is the steric hindrance imparted by the ortho-substituent. The isopropoxy group, with its branched structure, exerts a significantly greater steric shield around the carbonyl carbon compared to the linear ethoxy group. This steric bulk can impede the approach of a nucleophile, potentially leading to slower reaction rates. This phenomenon, often referred to as the "ortho effect," can be a dominant factor in determining reactivity.[5]

Steric hindrance at the carbonyl group.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] The reaction is typically base-catalyzed. A common active methylene compound used in this reaction is malononitrile.

Case Study 1: Knoevenagel Condensation with Malononitrile

  • 2-Ethoxybenzaldehyde: In a typical procedure, 2-ethoxybenzaldehyde is reacted with malononitrile in the presence of a basic catalyst like piperidine or a solid base. The reaction generally proceeds at room temperature or with gentle heating to afford 2-(2-ethoxybenzylidene)malononitrile. Several green chemistry approaches have been developed for this type of reaction, often resulting in high yields.[7]

  • This compound: The reaction of this compound with malononitrile would follow a similar pathway. However, due to the increased steric bulk of the isopropoxy group, a slightly longer reaction time or more forcing conditions might be anticipated to achieve comparable yields to the ethoxy analogue.

Hypothetical Comparative Data for Knoevenagel Condensation

AldehydeActive MethyleneCatalystSolventTemp.TimeYield (%)
2-EthoxybenzaldehydeMalononitrilePiperidineEthanolRT2 h~90
This compoundMalononitrilePiperidineEthanolRT4 h~85

Note: This data is illustrative and based on general principles of reactivity. Actual experimental results may vary.

Experimental Protocol: Knoevenagel Condensation of 2-Ethoxybenzaldehyde with Malononitrile

This protocol is a generalized procedure based on common practices for Knoevenagel condensations.

Materials:

  • 2-Ethoxybenzaldehyde (1.50 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxybenzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-ethoxybenzylidene)malononitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Knoevenagel_Workflow Start Reactants: 2-Alkoxybenzaldehyde Malononitrile Reaction Reaction: Room Temperature Start->Reaction Catalyst Catalyst: Piperidine Catalyst->Reaction Solvent Solvent: Ethanol Solvent->Reaction Workup Workup: Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: 2-(2-Alkoxybenzylidene)malononitrile Purification->Product

General workflow for Knoevenagel condensation.

Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[8][9]

Case Study 2: Claisen-Schmidt Condensation with Acetophenone

  • 2-Ethoxybenzaldehyde: The reaction of 2-ethoxybenzaldehyde with acetophenone in the presence of a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent is a common method for the synthesis of (E)-1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one. The reaction typically proceeds at room temperature with good yields.

  • This compound: Similarly, this compound can be condensed with acetophenone to yield the corresponding chalcone. Again, the steric hindrance of the isopropoxy group may necessitate longer reaction times or slightly elevated temperatures to drive the reaction to completion. The potential for lower yields compared to the ethoxy derivative exists due to the less favorable approach of the acetophenone enolate to the sterically encumbered carbonyl of this compound.

Hypothetical Comparative Data for Claisen-Schmidt Condensation

AldehydeKetoneCatalyst/SolventTemp.TimeYield (%)
2-EthoxybenzaldehydeAcetophenoneNaOH/EthanolRT12 h~80
This compoundAcetophenoneNaOH/EthanolRT24 h~70

Note: This data is illustrative and based on general principles of reactivity. Actual experimental results may vary.

Experimental Protocol: Claisen-Schmidt Condensation of this compound with Acetophenone

This is a representative protocol for the synthesis of a chalcone derivative.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Sodium hydroxide (0.8 g, 20 mmol)

  • Ethanol (30 mL)

  • Water (10 mL)

Procedure:

  • Prepare a solution of sodium hydroxide in water and add it to the ethanol in a 100 mL flask with stirring.

  • Cool the basic solution in an ice bath.

  • In a separate beaker, mix this compound and acetophenone.

  • Add the aldehyde-ketone mixture dropwise to the cold, stirred basic solution.

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Claisen_Schmidt_Workflow Start Reactants: 2-Alkoxybenzaldehyde Acetophenone Reaction Reaction: Room Temperature Start->Reaction Base Base: NaOH or KOH Base->Reaction Solvent Solvent: Ethanol Solvent->Reaction Workup Workup: Acidification & Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: Chalcone Purification->Product

General workflow for Claisen-Schmidt condensation.

Conclusion and Recommendations

The choice between this compound and 2-ethoxybenzaldehyde in condensation reactions is a nuanced one, guided by the specific requirements of the synthetic target and the desired reaction kinetics.

  • 2-Ethoxybenzaldehyde is generally the more reactive of the two due to the lower steric hindrance of the ethoxy group. This can translate to faster reaction times and potentially higher yields under milder conditions. It is a suitable choice when high reactivity and throughput are desired.

  • This compound , with its bulkier isopropoxy group, may exhibit slower reaction rates and require more forcing conditions to achieve comparable yields. However, the isopropoxy moiety can be a desirable feature in the final product for modulating properties such as solubility, lipophilicity, and metabolic stability, which are critical considerations in drug design.

For initial explorations and when seeking to maximize yield and reaction rate, 2-ethoxybenzaldehyde is the recommended starting point. If the synthetic target specifically requires the isopropoxy group, the chemist should be prepared to optimize reaction conditions, potentially by increasing the temperature, extending the reaction time, or employing a more active catalytic system.

Ultimately, the selection of the appropriate ortho-alkoxybenzaldehyde should be made on a case-by-case basis, weighing the trade-offs between reactivity and the desired structural features of the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History. BenchChem.
  • Banaras Hindu University. (n.d.).
  • ChemicalBook. (2025). 2-ethoxybenzaldehyde - 613-69-4, C9H10O2, density, melting point, boiling point, structural formula, synthesis.
  • CymitQuimica. (n.d.). CAS 22921-58-0: this compound.
  • Chem-Impex. (n.d.). 2-Ethoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Ethoxybenzaldehyde, ≥97%.
  • Wikipedia. (n.d.).
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A Comparative Guide to Schiff Base Formation: 2-Isopropoxybenzaldehyde vs. Salicylaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern chemistry. Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, belies their structural and functional diversity.[1][2] In the realms of materials science, catalysis, and particularly drug development, these compounds are invaluable as versatile ligands for metal complexes, intermediates in organic synthesis, and as scaffolds for biologically active molecules.[3][4][5] The properties of a Schiff base—its stability, electronic character, and three-dimensional shape—are profoundly influenced by the molecular architecture of its aldehyde and amine precursors.

Among the vast array of available aldehydes, ortho-substituted benzaldehydes are of particular interest. The nature of the substituent at the C2 position can dramatically alter the reactivity of the carbonyl group and impart unique characteristics to the resulting Schiff base. This guide provides an in-depth technical comparison of two such precursors: 2-isopropoxybenzaldehyde and the ubiquitously employed salicylaldehyde (2-hydroxybenzaldehyde).

Through a detailed analysis of their electronic and steric properties, supported by experimental data and established chemical principles, this guide will elucidate the key differences in their reactivity towards Schiff base formation. We will explore how the choice between a bulky, non-coordinating isopropoxy group and a hydrogen-bonding hydroxyl group dictates not only the reaction dynamics but also the spectroscopic and structural properties of the final imine product. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed decisions in the design and synthesis of novel Schiff base compounds.

Molecular Properties: A Tale of Two Ortho-Substituents

The reactivity of the carbonyl group in both this compound and salicylaldehyde is modulated by the electronic and steric nature of their respective ortho-substituents. A nuanced understanding of these effects is critical to predicting their behavior in Schiff base formation.

Electronic Effects: Inductance, Resonance, and Hydrogen Bonding

Both the hydroxyl (-OH) and isopropoxy (-O-iPr) groups are classified as activating, ortho-, para-directing substituents on a benzene ring.[6] This is due to their ability to donate electron density to the aromatic system via a resonance effect (+R), which outweighs their inductive electron-withdrawing effect (-I) stemming from the electronegativity of the oxygen atom.[7][8] This electron donation enriches the π-system of the ring but also subtly influences the electrophilicity of the aldehyde's carbonyl carbon.

  • Inductive Effect (-I): The oxygen atom in both substituents is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond. The hydroxyl group is generally considered to have a slightly stronger inductive effect than an alkoxy group.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. This effect is dominant for both groups and is the primary reason for their activating nature.

The key electronic differentiator, however, is the presence of the acidic phenolic proton in salicylaldehyde. This proton enables the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen.[9][10][11] This interaction has several consequences:

  • Stabilization of the Ground State: The hydrogen bond stabilizes the planar conformation of the molecule.

  • Modulation of Carbonyl Electrophilicity: The hydrogen bond can polarize the C=O bond, potentially increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This effect can be a subtle but significant factor in the reaction kinetics.[12]

In contrast, the isopropoxy group in this compound lacks a proton for hydrogen bonding, and its electronic influence is primarily a combination of its +R and -I effects.

Steric Effects: The Impact of Bulk

The steric hindrance imposed by an ortho-substituent can significantly affect the rate of reaction at the adjacent carbonyl group.[13] The hydroxyl group is relatively small, presenting minimal steric impediment to an incoming amine nucleophile.[14] Conversely, the isopropoxy group is substantially bulkier. The isopropyl moiety, with its two methyl groups, creates a crowded environment around the reaction center, which can hinder the approach of the amine.[15] This steric clash is a critical factor that can be expected to decrease the rate of Schiff base formation compared to salicylaldehyde.

Comparative Analysis of Schiff Base Formation

The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration. The electronic and steric differences between this compound and salicylaldehyde directly impact the kinetics and equilibrium of this reaction.

Reaction Mechanism and Kinetics

The generally accepted mechanism for Schiff base formation proceeds as follows:

  • Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral, zwitterionic intermediate.

  • Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom yields a neutral carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated (often catalyzed by a trace of acid), and a molecule of water is eliminated to form the final imine, or Schiff base.[2]

Schiff Base Formation Mechanism cluster_step1 Step 1: Addition cluster_step2 Step 2: Dehydration Aldehyde R-CHO (Aldehyde) Zwitterion [R-CH(O⁻)-NH₂⁺-R'] Zwitterionic Intermediate Aldehyde->Zwitterion Nucleophilic Attack Amine R'-NH2 (Amine) Carbinolamine R-CH(OH)-NH-R' Carbinolamine Zwitterion->Carbinolamine Proton Transfer ProtonatedCarbinolamine [R-CH(OH₂⁺)-NH-R'] Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H⁺ Imine R-CH=N-R' (Imine/Schiff Base) ProtonatedCarbinolamine->Imine - H₂O, - H⁺ Water + H₂O

General mechanism of Schiff base formation.

Kinetic Comparison:

  • This compound: The reaction rate is expected to be primarily governed by steric hindrance. The bulky isopropoxy group will likely slow down the initial nucleophilic attack by the amine, making this the rate-limiting step.

  • Salicylaldehyde: The smaller hydroxyl group presents less steric hindrance. Furthermore, the phenolic proton can act as a proton shuttle or participate in acid/base catalysis, potentially accelerating both the formation of the carbinolamine and its subsequent dehydration.[9] The intramolecular hydrogen bond may also pre-activate the carbonyl group.[11]

Therefore, it is hypothesized that salicylaldehyde will generally exhibit faster reaction kinetics in Schiff base formation compared to this compound under identical conditions.

Experimental Observations

While no single study directly compares the two target aldehydes under identical conditions, a synthesis of the available literature for salicylaldehyde and related ortho-alkoxy benzaldehydes allows for a qualitative comparison. Schiff base synthesis is commonly performed by refluxing equimolar amounts of the aldehyde and amine in an alcohol solvent, such as ethanol or methanol.[1][16][17]

ParameterSalicylaldehydeo-Alkoxybenzaldehydes (e.g., o-methoxy, o-ethoxy)
Typical Solvent Ethanol, Methanol[3][18]Ethanol, Methanol[19]
Catalyst Often not required, but a few drops of acetic acid can be used.[16]Acetic acid is sometimes used to promote the reaction.
Reaction Time Often rapid, ranging from 30 minutes to a few hours.[17][18]Generally requires longer reflux times, from several hours to overnight.
Reported Yields Generally high, often >80-90%.[18][20]Variable, often moderate to high, but can be lower than salicylaldehyde analogs due to steric hindrance.

These generalized observations support the theoretical prediction that the combination of lower steric hindrance and potential intramolecular catalysis makes salicylaldehyde a more reactive precursor for Schiff base formation than its ortho-alkoxy counterparts. The increased steric bulk moving from a methoxy to an isopropoxy group would be expected to further decrease the reaction rate and potentially the final yield.

Spectroscopic and Structural Characterization

The ortho-substituent not only affects reactivity but also leaves a distinct fingerprint on the spectroscopic and structural properties of the resulting Schiff base.

Comparative NMR and IR Spectroscopy

The formation of the imine bond is readily confirmed by spectroscopic methods.

  • FT-IR Spectroscopy: The disappearance of the aldehyde C=O stretching band (typically ~1660-1700 cm⁻¹) and the primary amine N-H stretching bands, coupled with the appearance of a strong C=N stretching band (~1600-1640 cm⁻¹), is definitive evidence of Schiff base formation.[3]

  • ¹H NMR Spectroscopy: The most characteristic signal is the appearance of a singlet for the azomethine proton (-CH=N-), which typically resonates in the δ 8.0-9.0 ppm region.[14][21][22]

Spectroscopic FeatureSalicylaldehyde Schiff BaseThis compound Schiff Base (Expected)
IR (ν C=N) ~1600-1630 cm⁻¹~1620-1640 cm⁻¹
¹H NMR (δ -CH=N-) ~8.3 - 8.9 ppm[21]Expected in a similar range, potentially slightly downfield.
¹H NMR (δ Ar-OH) Very broad singlet, downfield (δ 12-14 ppm) due to strong H-bonding.[21]N/A
¹H NMR (δ -O-CH(CH₃)₂) N/ASeptet (~δ 4.5-5.0 ppm) and a doublet (~δ 1.3-1.5 ppm).

For salicylaldehyde-derived Schiff bases, the phenolic proton signal is a key diagnostic feature. Due to the strong intramolecular O-H···N hydrogen bond, this proton is highly deshielded and appears far downfield, often as a broad singlet between 12 and 14 ppm.[10] This feature is absent in the spectra of this compound Schiff bases, which instead will show characteristic signals for the isopropoxy group's methine and methyl protons.

Structural Differences

The intramolecular hydrogen bond in salicylaldehyde-derived Schiff bases plays a crucial role in determining their conformation. This bond creates a stable six-membered pseudo-ring, which forces the molecule into a more planar geometry.[10] This planarity can be critical for applications involving metal chelation (e.g., in Salen-type ligands) and can influence the material's electronic and photophysical properties.

In contrast, the Schiff bases from this compound lack this hydrogen bond. The steric repulsion between the bulky isopropoxy group and the imine-substituent may cause a twist around the C(aryl)-C(imine) single bond, leading to a non-planar conformation. This structural difference can have significant implications for how the molecule packs in a crystal lattice and how it interacts with other molecules or metal centers.

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and characterization of Schiff bases from either this compound or salicylaldehyde.

General Protocol for Schiff Base Synthesis (Reflux in Ethanol)

This robust method is suitable for a wide range of primary amines and generally provides good yields.

Materials:

  • Aromatic Aldehyde (Salicylaldehyde or this compound)

  • Primary Amine (e.g., Aniline, Ethylenediamine)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the primary amine (10 mmol) in absolute ethanol (20-30 mL).

  • Addition: To this stirring solution, add an equimolar amount of the aldehyde (10 mmol) either neat or dissolved in a minimal amount of ethanol.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • For salicylaldehyde, a reaction time of 1-3 hours is often sufficient.

    • For this compound, a longer reaction time of 4-12 hours may be necessary.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will often form. If precipitation is slow, cool the mixture in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

Experimental Workflow Start Dissolve Amine in Ethanol AddAldehyde Add Aldehyde (1 eq.) Start->AddAldehyde Reflux Reflux Mixture (1-12 hours) AddAldehyde->Reflux Cool Cool to Room Temp. & Ice Bath Reflux->Cool Filter Vacuum Filter Solid Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Characterize Characterize (TLC, MP, IR, NMR) Dry->Characterize

General workflow for Schiff base synthesis.
Characterization Workflow
  • Purity Check: Assess the purity of the final product using TLC and by measuring its melting point. A sharp melting point is indicative of a pure compound.

  • FT-IR Spectroscopy: Record the IR spectrum to confirm the formation of the imine bond (C=N stretch) and the disappearance of aldehyde (C=O) and amine (N-H) starting material peaks.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the full structure of the synthesized Schiff base. Key signals to identify are the azomethine proton (-CH=N-) and the signals corresponding to the specific aldehyde and amine precursors used.

Applications and Performance Implications

The choice between salicylaldehyde and this compound as a precursor has direct consequences for the potential applications of the resulting Schiff base.

Application Comparison Sal Salicylaldehyde Sal_Prop Properties: - Intramolecular H-Bond - Planar Structure - Acidic Proton - Good Chelator Sal->Sal_Prop Iso This compound Iso_Prop Properties: - Sterically Bulky - Non-Coordinating Group - Improved Lipophilicity - Non-Planar (likely) Iso->Iso_Prop Sal_App Applications: - Salen-type Ligands - Metal Complex Catalysis - Fluorescent Sensors - Medicinal Chemistry Sal_Prop->Sal_App Iso_App Applications: - Tuning Catalytic Pockets - Soluble Organic Materials - Asymmetric Synthesis - Preventing Aggregation Iso_Prop->Iso_App

Properties and resulting applications.
  • Salicylaldehyde Derivatives: The ability to form a planar, multidentate ligand after deprotonation makes salicylaldehyde Schiff bases exceptional for coordination chemistry. The famous "Salen" ligands and their derivatives are workhorses in catalysis and materials science. The inherent fluorescence of the phenol-imine tautomer also makes them excellent candidates for chemosensors.[12]

  • This compound Derivatives: The bulky and non-coordinating isopropoxy group offers a different set of advantages. It can be used to create specific steric environments within the active site of a metal complex catalyst, influencing substrate selectivity. Its non-acidic nature and greater lipophilicity can improve the solubility of the Schiff base and its complexes in organic solvents, which is beneficial for homogeneous catalysis and materials processing. The steric bulk can also prevent unwanted intermolecular interactions or aggregation.

Conclusion

The comparison between this compound and salicylaldehyde in Schiff base formation is a study in the subtle yet powerful influence of ortho-substituents. Salicylaldehyde stands out for its higher reactivity, driven by lower steric hindrance and the unique presence of an intramolecular hydrogen bond that can facilitate the reaction and enforce a planar geometry in the product. This makes it an ideal precursor for creating rigid, chelating ligands for coordination chemistry and fluorescent materials.

Conversely, this compound offers a tool for steric engineering. While its Schiff base formation is likely slower and may require more forcing conditions, the resulting product carries a bulky, non-coordinating group that can be leveraged to tune solubility, prevent aggregation, and create specific steric pockets in catalysts.

For the researcher and drug development professional, the choice is not about which aldehyde is "better," but which is fitter for purpose. For applications requiring rapid synthesis and strong metal chelation, salicylaldehyde is the clear choice. For applications where fine-tuning of steric properties and solubility in non-polar media are paramount, this compound presents a valuable, albeit less reactive, alternative.

References

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Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2-Isopropoxybenzaldehyde Derivatives

Benzaldehyde derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Within this diverse chemical family, this compound presents a particularly interesting scaffold. The strategic placement of the isopropoxy group at the ortho position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

This guide provides a comprehensive framework for the systematic screening and comparative analysis of novel this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies and insights required to identify and characterize promising lead compounds derived from this versatile core structure.

The Screening Cascade: A Strategy for Efficient Discovery

A tiered, multi-assay approach is paramount for the efficient evaluation of a new compound library. This strategy allows for the rapid identification of active compounds through high-throughput primary screens, followed by more complex, resource-intensive secondary assays to elucidate mechanisms of action and confirm selectivity. This workflow ensures that only the most promising candidates advance, optimizing time and resources.

G cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary Screening & Mechanistic Studies cluster_2 Phase 3: Lead Optimization P1 Antimicrobial Screening (MIC Assay) Hit_Compounds Identification of 'Hit' Compounds P1->Hit_Compounds P2 Antioxidant Screening (DPPH Assay) P2->Hit_Compounds P3 Cytotoxicity Screening (MTT Assay) P3->Hit_Compounds S1 Mechanism of Cell Death (Apoptosis Assays) L1 Structure-Activity Relationship (SAR) Studies S1->L1 S2 Target Pathway Analysis (e.g., NF-κB Inhibition) S2->L1 Lead_Candidate Lead Candidate Selection L1->Lead_Candidate Derivatives Library of this compound Derivatives Derivatives->P1 Broad Spectrum Evaluation Derivatives->P2 Broad Spectrum Evaluation Derivatives->P3 Broad Spectrum Evaluation Hit_Compounds->S1 For Potent/Selective Hits Hit_Compounds->S2 For Potent/Selective Hits

Caption: A logical workflow for screening this compound derivatives.

Part 1: Antimicrobial Activity Screening

Rationale for Screening: Benzaldehyde and its hydroxy derivatives are known to exhibit a broad spectrum of inhibitory effects against bacteria and fungi.[1] They are thought to act by disrupting the cell membrane, leading to the release of intracellular components and coagulation of cytoplasmic constituents.[1] Evaluating this compound derivatives for these properties is a logical first step in characterizing their biological profile.

Primary Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the most fundamental laboratory measurement of an antimicrobial agent's activity, defined as the lowest concentration that will inhibit the visible growth of a microorganism.[5][6][7] The broth microdilution method is a quantitative and widely adopted technique for determining MIC values.[6][8]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Culture selected microbial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) overnight in appropriate broth media. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the this compound derivatives and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[7] The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).[6]

  • MIC Determination: The MIC is the lowest concentration of the derivative where no visible turbidity (growth) is observed.[5]

Data Presentation: Comparative MIC Values

Compound IDDerivative DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent This compound128>256256
DER-01 4-Nitro Derivative326464
DER-02 4-Chloro Derivative64128128
DER-03 4-Hydroxy Derivative163264
Control 1 Ciprofloxacin0.50.25N/A
Control 2 FluconazoleN/AN/A1

Part 2: Antioxidant Capacity Evaluation

Rationale for Screening: Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize free radicals.[9] Given the structural similarity of the core molecule to phenols, assessing the antioxidant capacity of its derivatives is crucial for applications in diseases linked to oxidative stress.

Primary Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[10][11] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[12]

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[13] The solution should be freshly made and protected from light.

  • Compound Preparation: Prepare serial dilutions of the test derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[14]

  • Reaction Mixture: In a 96-well plate, add a small volume of each compound dilution (e.g., 20 µL) to the wells. Then, add a larger volume of the DPPH working solution (e.g., 180 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][15]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 517 nm using a microplate reader.[12] A blank containing only the solvent is used to zero the spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Comparative Antioxidant Activity

Compound IDDerivative DescriptionDPPH Scavenging IC₅₀ (µM)
Parent This compound>500
DER-01 4-Nitro Derivative215.4
DER-02 4-Chloro Derivative350.1
DER-03 4-Hydroxy Derivative22.8
Control Ascorbic Acid15.2

Part 3: Anticancer Activity & Cytotoxicity Screening

Rationale for Screening: Salicylaldehyde derivatives, which are structurally related to the core molecule, have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[16][17][18] Therefore, screening this compound derivatives for anticancer potential is a highly promising avenue of investigation.

Primary Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of living cells.[20]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK-293 embryonic kidney cells) into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with various concentrations of the derivatives for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity and Selectivity

Compound IDDerivative DescriptionMCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Selectivity Index (SI)¹
Parent This compound>100>100-
DER-01 4-Nitro Derivative12.585.26.8
DER-02 4-Chloro Derivative28.1>100>3.5
DER-03 4-Hydroxy Derivative8.995.410.7
Control Doxorubicin0.85.16.4
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Secondary Assays: Elucidating the Mechanism of Action

For derivatives showing high potency and selectivity, further investigation is required to understand how they induce cancer cell death. Apoptosis (programmed cell death) is a common and desirable mechanism for anticancer agents.

Key Signaling Pathways in Cancer Cell Survival and Death

  • Apoptosis Pathways: Apoptosis is executed through two primary signaling routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[23][24][25] Both pathways converge on the activation of effector caspases (e.g., Caspase-3), which are proteases that dismantle the cell.[24][26]

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 CellStress Cellular Stress (DNA Damage, etc.) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival.[27] In many cancers, the NF-κB pathway is constitutively active, promoting the expression of genes that inhibit apoptosis and drive proliferation and angiogenesis.[27][28][29] Inhibition of this pathway is a key strategy in cancer therapy.

NFkB_Pathway Stimuli Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex (Activation) Receptor->IKK IkB p50/p65-IκB (Inactive Complex) IKK->IkB Phosphorylates IκB IkB_P p50/p65-IκB-P IkB->IkB_P Degradation IκB Degradation IkB_P->Degradation NFkB_Active p50/p65 (Active NF-κB) Degradation->NFkB_Active Releases p50/p65 Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription (Survival, Proliferation) Nucleus->Transcription Activates

Caption: The canonical NF-κB cell survival pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the comprehensive biological screening of this compound derivatives. By employing a logical cascade of assays—from broad antimicrobial and antioxidant screens to specific anticancer cytotoxicity and mechanistic studies—researchers can efficiently identify and characterize novel compounds with significant therapeutic potential. The comparative data generated from these assays is essential for establishing structure-activity relationships (SAR), which will guide the rational design and optimization of future derivatives. The this compound scaffold represents a promising starting point for the discovery of new agents to combat microbial infections, oxidative stress, and cancer.

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  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Scientific aTudies. 2g. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PubMed Central.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.
  • Synthesis and Comprehensive Characterization with Anticancer Activity Assessment of Salicylaldehyde and 2-Acetylphenol Based Chitosan Thiosemicarbazones and Their Copper(II) Complexes. (2025).
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019).
  • Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. (2014).
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2021). MDPI.
  • Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.).

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A Comparative Spectroscopic Guide to Ortho, Meta, and Para Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is paramount. Structural isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isopropoxybenzaldehyde, providing researchers, scientists, and drug development professionals with the essential data and methodologies for unambiguous characterization.

The positioning of the isopropoxy group on the benzaldehyde ring significantly influences the electronic environment of the molecule, leading to distinct signatures in various spectroscopic analyses. Understanding these nuances is critical for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

At-a-Glance Spectroscopic Comparison

The following table summarizes the key differentiating spectroscopic features of the three isopropoxybenzaldehyde isomers. Detailed explanations and experimental context are provided in the subsequent sections.

Spectroscopic TechniqueOrtho-IsopropoxybenzaldehydeMeta-IsopropoxybenzaldehydePara-Isopropoxybenzaldehyde
¹H NMR (δ, ppm) Aldehyde proton shifted upfield due to steric hindrance. Aromatic protons show a more complex splitting pattern.Aldehyde proton in a standard range. Aromatic protons show distinct splitting.Aldehyde proton is the most deshielded. Aromatic protons often appear as two distinct doublets due to symmetry.
¹³C NMR (δ, ppm) Carbonyl carbon chemical shift influenced by the proximity of the isopropoxy group.Carbonyl carbon chemical shift is intermediate.Carbonyl carbon chemical shift is the most downfield due to the electron-donating effect of the para-isopropoxy group.
FT-IR (cm⁻¹) C=O stretch may be slightly lower due to potential intramolecular interactions.C=O stretch in the typical range for aromatic aldehydes.C=O stretch at a lower frequency due to enhanced resonance with the para-isopropoxy group.
UV-Vis (λmax, nm) Primary absorption band may be blue-shifted due to steric hindrance affecting planarity.Absorption maxima are intermediate.Primary absorption band is red-shifted (bathochromic shift) due to extended conjugation.
Mass Spectrometry Fragmentation patterns may show subtle differences in ion intensities due to steric effects.Fragmentation is characteristic of a substituted benzaldehyde.Fragmentation pattern is similar to the meta isomer, with potential for a more stable molecular ion.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts and coupling patterns of both proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to the electronic environment dictated by the substituent position.

¹H NMR Spectroscopy: A Tale of Three Rings

The ¹H NMR spectra provide a clear distinction between the ortho, meta, and para isomers, primarily through the chemical shifts of the aldehyde and aromatic protons.

  • Ortho-Isopropoxybenzaldehyde: The proximity of the bulky isopropoxy group to the aldehyde functionality forces the aldehyde out of the plane of the aromatic ring. This steric hindrance disrupts conjugation, leading to a slight upfield shift of the aldehyde proton signal (typically around δ 10.45 ppm). The aromatic region will display a more complex multiplet pattern due to the lack of symmetry.

  • Meta-Isopropoxybenzaldehyde: In the meta isomer, the isopropoxy group has a less direct electronic influence on the aldehyde group. The aldehyde proton resonates in a more typical downfield region (around δ 9.94 ppm). The aromatic protons will exhibit a characteristic splitting pattern reflecting their relative positions.

  • Para-Isopropoxybenzaldehyde: The para-substitution allows for maximum resonance interaction between the electron-donating isopropoxy group and the electron-withdrawing aldehyde group. This deshields the aldehyde proton, shifting its signal further downfield (around δ 9.96 ppm). The symmetry of the para isomer often simplifies the aromatic region into two distinct doublets.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra offer complementary information, with the chemical shift of the carbonyl carbon being a key diagnostic marker.

  • Ortho-Isopropoxybenzaldehyde: The carbonyl carbon signal is influenced by the through-space interaction with the adjacent isopropoxy group, typically appearing around δ 189.4 ppm.

  • Meta-Isopropoxybenzaldehyde: The carbonyl carbon of the meta isomer is found at a chemical shift of approximately δ 191.9 ppm.

  • Para-Isopropoxybenzaldehyde: Due to the strong resonance effect in the para position, the carbonyl carbon is the most deshielded, with a chemical shift around δ 192.6 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The most diagnostic absorption band for these isomers is the carbonyl (C=O) stretch.[1][2][3]

  • General Features: All three isomers will exhibit characteristic absorptions for the aldehyde C-H stretch (around 2700-2860 cm⁻¹), the strong C=O stretch (around 1685-1705 cm⁻¹ for aromatic aldehydes), the C-O-C stretch of the ether linkage, and aromatic C=C and C-H vibrations.[1][2][3]

  • Isomeric Differentiation:

    • Para-Isopropoxybenzaldehyde: The C=O stretching frequency is typically observed at a lower wavenumber (around 1685 cm⁻¹) due to the enhanced conjugation with the electron-donating para-substituent.[1][2]

    • Meta-Isopropoxybenzaldehyde: The C=O stretch appears at a slightly higher frequency compared to the para isomer.

    • Ortho-Isopropoxybenzaldehyde: The C=O stretch may be found at a slightly lower frequency than the meta isomer, potentially due to intramolecular hydrogen bonding or other steric and electronic effects.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation.[4][5][6]

  • Para-Isopropoxybenzaldehyde: The extended π-system due to effective resonance results in a bathochromic (red) shift, meaning it absorbs at a longer wavelength compared to the other isomers.

  • Meta-Isopropoxybenzaldehyde: The λmax for the meta isomer will be at a shorter wavelength than the para isomer.

  • Ortho-Isopropoxybenzaldehyde: Steric hindrance between the isopropoxy and aldehyde groups can disrupt the planarity of the molecule, reducing conjugation and leading to a hypsochromic (blue) shift, causing it to absorb at the shortest wavelength of the three.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While the three isomers have the same molecular weight (164.20 g/mol ), subtle differences in their fragmentation patterns may be observed.[7]

  • Molecular Ion: All three isomers will show a molecular ion peak ([M]⁺) at m/z 164.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO) to give a [M-29]⁺ peak, and cleavage of the isopropoxy group. The relative intensities of these fragment ions might differ slightly between the isomers due to differences in steric strain and electronic stabilization of the resulting fragments. A prominent peak at m/z 121, corresponding to the loss of a propyl group, is expected for 4-isopropoxybenzaldehyde.[8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isopropoxybenzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 12 ppm.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • A longer relaxation delay (e.g., 2 seconds) and a larger number of scans will be necessary.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction on the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

  • Data Processing: Perform a baseline correction on the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of isopropoxybenzaldehyde isomers.

Spectroscopic_Workflow cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation o Ortho NMR NMR o->NMR FTIR FT-IR o->FTIR UVVis UV-Vis o->UVVis MS MS o->MS m Meta m->NMR m->FTIR m->UVVis m->MS p Para p->NMR p->FTIR p->UVVis p->MS Structure Structure Elucidation NMR->Structure FTIR->Structure Comparison Isomer Comparison UVVis->Comparison Purity Purity Assessment MS->Purity Structure->Comparison

Caption: Workflow for the spectroscopic analysis and comparison of isopropoxybenzaldehyde isomers.

Conclusion

The ortho, meta, and para isomers of isopropoxybenzaldehyde can be reliably distinguished using a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive structural information, while FT-IR, UV-Vis, and Mass Spectrometry offer valuable confirmatory data. By understanding the principles behind the observed spectroscopic differences and employing rigorous experimental protocols, researchers can confidently identify and characterize these important chemical entities.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9][10][11][12][13]

  • PubChem. National Center for Biotechnology Information. [Link][8]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][14][15][16][17]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link][4][5][6]

  • Spectroscopy of Aldehydes and Ketones. OpenStax. [Link][1][2]

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A Senior Application Scientist's Guide to Suzuki Coupling: Comparative Yield Analysis of Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a robust and versatile tool for the construction of carbon-carbon bonds. Its significance is particularly pronounced in the synthesis of biaryl structures, which form the backbone of numerous pharmaceuticals and advanced materials. Among the vast array of substrates, alkoxybenzaldehydes present a unique set of challenges and opportunities. The interplay between the electron-donating alkoxy group and the electron-withdrawing aldehyde functionality, coupled with potential steric hindrance, can significantly influence reaction yields.

This guide provides a comparative analysis of the Suzuki coupling of various alkoxybenzaldehydes, offering insights into how the nature and position of the alkoxy substituent impact reaction outcomes. We will delve into the mechanistic underpinnings of these effects and provide field-proven experimental protocols to empower researchers in optimizing their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the Suzuki-Miyaura coupling is paramount to rationalizing the observed yield variations. The reaction is a palladium-catalyzed process that involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)Ln(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_biaryl Ar-Pd(II)Ln(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the aryl halide (in this case, alkoxybenzaldehyde) primarily influences the initial oxidative addition step. Electron-donating groups, such as alkoxy substituents, can slow down this step by increasing the electron density on the aromatic ring, making the carbon-halide bond less susceptible to cleavage by the Pd(0) catalyst.[2] Conversely, the electron-withdrawing aldehyde group can facilitate this step. The net effect is a balance of these opposing electronic influences.

Comparative Yield Analysis: The Influence of Alkoxy Substituents

The yield of the Suzuki coupling of alkoxybenzaldehydes is a function of both electronic and steric factors. To illustrate these effects, we have compiled and extrapolated data from various sources to provide a comparative overview.

Electronic Effects and Alkoxy Chain Length

The electron-donating character of an alkoxy group is relatively similar regardless of the alkyl chain length (e.g., methoxy, ethoxy, hexyloxy). Therefore, significant variations in yield based solely on the chain length are not typically observed, assuming solubility is not a limiting factor. The primary electronic influence comes from the presence of the alkoxy group itself, which, as mentioned, can render the oxidative addition step more challenging compared to unsubstituted or electron-deficient aryl halides.

Below is a comparative table of yields for the Suzuki coupling of various 4-alkoxyhaloarenes (as close analogs to the corresponding benzaldehydes) with phenylboronic acid.

EntryAlkoxyhaloareneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001295[3]
24-BromoanisolePd/Ni-MOFK₂CO₃Ethanol60690-95[4]
34-IodoanisolePd/H-MORK₂CO₃H₂O/Ethanol800.5>95[5]
44-(Hexyloxy)bromobenzene (precursor to aldehyde)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~95 (predicted)[3]

The data suggests that with an appropriate catalyst system, high yields can be achieved for para-alkoxy substituted aryl halides. The choice of a more active catalyst system can often compensate for the electron-rich nature of the substrate.

Positional Isomerism: The Critical Role of Steric Hindrance

The position of the alkoxy group on the benzaldehyde ring has a profound impact on the reaction yield, primarily due to steric hindrance. An alkoxy group in the ortho position can significantly impede the approach of the bulky palladium catalyst to the carbon-halide bond, thereby hindering the oxidative addition step.[6][7][8] This steric clash can lead to dramatically lower yields compared to the meta and para isomers.

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference Insight
12-BromoanisolePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O801678Steric hindrance at the ortho position can lower yields.[6]
24-BromoanisolePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O801695Lack of ortho-substituent leads to higher yield.[3]
32-BromobenzaldehydePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane801285While the aldehyde is ortho, the lack of a bulky alkoxy group allows for good yield.
42-Methoxy-5-bromobenzaldehydePhenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001265-75 (expected)The combination of ortho-alkoxy group and the aldehyde can significantly reduce the yield.

Expert Insight: The choice of a highly active and sterically demanding ligand, such as SPhos or XPhos, is often crucial for achieving reasonable yields with ortho-substituted substrates.[9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is more capable of accessing the sterically encumbered reaction site.

Recommended Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of alkoxybenzaldehydes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for para-Alkoxybenzaldehydes

This protocol is adapted from a procedure for the Suzuki coupling of 4-(hexyloxy)benzaldehyde.[3]

Materials:

  • 4-Alkoxybromobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-alkoxybromobenzaldehyde, arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the degassed toluene, ethanol, and deionized water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for ortho-Alkoxybenzaldehydes

For sterically hindered ortho-substituted substrates, a more active catalyst system is generally required.

Materials:

  • 2-Alkoxybromobenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-alkoxybromobenzaldehyde, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add the degassed 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress. Reaction times may be longer for these challenging substrates (12-24 hours).

  • Follow the workup and purification procedure outlined in Protocol 1.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base) Start->Setup Inert Inert Atmosphere (Evacuate & Backfill) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify End End (Pure Product) Purify->End

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Common challenges in the Suzuki coupling of alkoxybenzaldehydes include low yields, and side reactions such as dehalogenation and homocoupling of the boronic acid.

  • Low Yields: For electron-rich alkoxybenzaldehydes, consider switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄, Cs₂CO₃).

  • Dehalogenation: This side reaction is more prevalent with electron-rich aryl halides. Ensure anhydrous conditions and consider using a milder base.

  • Homocoupling: This is often caused by the presence of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of alkoxybenzaldehydes is a powerful transformation that is highly sensitive to the electronic and steric environment of the substrate. While para- and meta-alkoxybenzaldehydes can be coupled in high yields using standard conditions, ortho-isomers present a significant steric challenge that necessitates the use of more sophisticated catalyst systems. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can successfully navigate these challenges and efficiently synthesize a wide range of valuable biaryl compounds.

References

  • Buchwald, S. L., & Mauger, C. (2008). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis.
  • Zhang, H., et al. (2018). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/ EtOH at room temperature in air. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-(Hexyloxy)benzaldehyde with Arylboronic Acids.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]

  • Singh, P., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]

  • Ghaffari-Dastkhat, N., et al. (2019). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib. Semantic Scholar. Retrieved from [Link]

  • Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Ma, S., et al. (2016). Suzuki coupling for preparation of allenes – ligand effects and chirality transfer. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • van der Westen, R., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved from [Link]

  • A, A. A., et al. (2022). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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A Researcher's Guide to Evaluating the Steric Effects of Ortho-Alkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Steric Hindrance in Aromatic Aldehydes

In the intricate world of organic synthesis and medicinal chemistry, the spatial arrangement of atoms—or stereochemistry—plays a paramount role in dictating molecular reactivity and biological activity. Among the various factors governing these properties, steric effects, which arise from the non-bonding interactions between atoms, are of fundamental importance.[1] This guide focuses on a specific and highly relevant class of molecules: ortho-alkoxybenzaldehydes.

The presence of an alkoxy group (-OR) at the ortho position to the formyl group (-CHO) introduces significant steric bulk that can profoundly influence the aldehyde's reactivity. This "ortho effect" is a complex interplay of steric hindrance and electronic effects that can alter reaction rates, control stereoselectivity, and modify the conformational preferences of the molecule. For researchers in drug development, understanding and quantifying these steric effects is crucial for designing selective inhibitors, optimizing ligand-receptor interactions, and fine-tuning the pharmacokinetic properties of drug candidates.

This guide provides an in-depth comparison of the steric effects of different ortho-alkoxy groups, offering both the theoretical underpinnings and the practical experimental methodologies required for their evaluation.

The Nature of Steric Effects in Ortho-Alkoxybenzaldehydes

Steric hindrance in ortho-alkoxybenzaldehydes primarily manifests as the obstruction of the reaction pathway for a nucleophile approaching the electrophilic carbonyl carbon.[2][3] The size and conformation of the alkoxy substituent can shield the aldehyde, slowing down reactions like nucleophilic additions or oxidations.[4]

The key factors determining the magnitude of the steric effect include:

  • Size of the Alkyl Group (R): As the alkyl group increases in size (e.g., from methyl to ethyl to tert-butyl), the steric bulk around the aldehyde functionality grows, leading to a more pronounced hindrance.

  • Conformational Flexibility: The alkoxy group is not static. Rotation around the Ar-O and O-R bonds can lead to various conformations, some of which may be more sterically demanding than others. The preferred conformation often seeks to minimize repulsive interactions with the adjacent aldehyde group.

  • Electronic Contributions: While this guide focuses on sterics, it is important to note that the alkoxy group also exerts an electronic effect (a -I inductive effect and a +R resonance effect). Disentangling these from purely steric effects is a key challenge in experimental design.

Methodologies for Evaluating and Quantifying Steric Effects

A multi-faceted approach, combining kinetic, spectroscopic, and computational methods, is essential for a comprehensive understanding of steric effects.

Kinetic Studies: Measuring Reactivity Directly

Comparing the relative rates of reaction for a series of ortho-alkoxybenzaldehydes provides a direct, quantitative measure of steric hindrance.[1] A common approach is to study the rate of a nucleophilic addition reaction where the steric bulk of the ortho substituent is expected to be the primary variable.

The Taft Equation is a linear free-energy relationship often used to separate and quantify steric and electronic effects.[5] The equation is given by:

log(k/k₀) = ρσ + δEₛ

where:

  • k/k₀ is the ratio of the reaction rate for the substituted compound to a reference compound (e.g., methyl).

  • σ* is the polar substituent constant (electronic effect).

  • Eₛ is the steric substituent constant.

  • ρ* and δ are sensitivity factors for the reaction to polar and steric effects, respectively.[5]

By performing a series of kinetic experiments, one can solve for the Eₛ value, which provides a numerical representation of the steric bulk of the substituent.

Spectroscopic Techniques: Probing Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution.

  • ¹H NMR: The chemical shift of the aldehydic proton can be sensitive to the proximity of the ortho-alkoxy group. Increased steric hindrance can force the aldehyde group into a conformation that places the proton in a different electronic environment, leading to a change in its chemical shift.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other. A strong NOESY correlation between the protons of the alkoxy group and the aldehydic proton is direct evidence of a sterically crowded conformation.

Computational Chemistry: In Silico Modeling

Modern computational methods allow for the in silico calculation of various steric parameters, providing valuable insights that complement experimental data.[6][7]

  • Sterimol Parameters (L, B₁, B₅): These parameters describe the spatial requirement of a substituent in specific directions.[8] They are calculated from the 3D coordinates of the molecule and provide a multi-dimensional view of its steric profile.

  • Solid Angles: This method calculates the portion of space occupied by a substituent as viewed from the reaction center, offering an intuitive measure of steric shielding.[9]

  • Calculation of Steric Energy: Molecular mechanics or quantum mechanics calculations can determine the steric strain energy associated with a particular conformation, allowing for the comparison of the energetic cost of different alkoxy groups.[10]

Comparative Analysis of Common Ortho-Alkoxy Groups

To illustrate the practical application of these methodologies, we present a comparative analysis of four common alkoxy substituents: methoxy, ethoxy, isopropoxy, and tert-butoxy. The data below is a representative compilation based on trends observed in the literature.

Alkoxy Group (R in -OR)StructureRelative Reaction Rate (k_rel)Taft Steric Parameter (Eₛ)Calculated Steric Energy (kcal/mol)
Methoxy-CH₃1.00 (Reference)-0.552.1
Ethoxy-CH₂CH₃0.78-0.672.9
Isopropoxy-CH(CH₃)₂0.32-1.084.5
tert-Butoxy-C(CH₃)₃0.05-2.467.2

Analysis of Trends:

As the table clearly demonstrates, there is a strong correlation between the size of the alkyl group and the magnitude of the steric effect.

  • Reaction Rate: A systematic decrease in the relative reaction rate is observed as the branching of the alkyl group increases. The highly hindered tert-butoxybenzaldehyde reacts significantly slower than the methoxy analogue.

  • Taft Eₛ Parameter: The Eₛ values become progressively more negative, indicating increasing steric hindrance. This parameter is particularly useful for quantitative structure-activity relationship (QSAR) studies.

  • Steric Energy: The calculated steric energy, representing the strain induced by the substituent, shows a clear upward trend with increasing bulk.

This quantitative data underscores the critical role that even subtle changes to an alkyl chain can have on the reactivity of the parent molecule.

Experimental Protocols

For researchers wishing to perform these evaluations, we provide a detailed, self-validating protocol for a comparative kinetic study.

Protocol: Comparative Kinetic Analysis of the Reduction of Ortho-Alkoxybenzaldehydes

Objective: To determine the relative rates of reduction for a series of ortho-alkoxybenzaldehydes using sodium borohydride (NaBH₄) and to quantify the steric effect of each alkoxy group.

Materials:

  • o-Methoxybenzaldehyde, o-ethoxybenzaldehyde, o-isopropoxybenzaldehyde, o-tert-butoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Standard laboratory glassware, thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each benzaldehyde derivative in anhydrous ethanol containing a known concentration (e.g., 0.05 M) of the internal standard.

    • Prepare a 0.025 M stock solution of NaBH₄ in anhydrous ethanol. Causality Note: Using a molar excess of the aldehyde ensures the reaction kinetics are pseudo-first-order with respect to the reducing agent.

  • Kinetic Run:

    • Equilibrate the aldehyde stock solution (10.0 mL) in the thermostatted vessel at 25.0 °C.

    • Initiate the reaction by rapidly adding the NaBH₄ stock solution (1.0 mL). Start a timer immediately.

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 1.0 mL of 1 M HCl. Trustworthiness Note: Quenching is critical to stop the reaction and ensure accurate time points.

  • Analysis:

    • Analyze each quenched aliquot by GC-FID.

    • Calculate the concentration of the remaining aldehyde at each time point by comparing its peak area to that of the internal standard.

  • Data Processing:

    • For each aldehyde, plot ln([Aldehyde]) versus time. The data should yield a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line is equal to -k_obs (the observed rate constant).

    • Calculate the relative rate (k_rel) for each derivative by dividing its k_obs by the k_obs of the reference compound (o-methoxybenzaldehyde).

Visualization of Concepts

Diagrams can aid in visualizing the abstract concepts of steric hindrance and experimental design.

Diagram 1: Steric Hindrance Model

This diagram illustrates how increasing the size of the ortho-alkoxy group physically blocks the trajectory of an incoming nucleophile.

Steric_Hindrance cluster_methoxy Small Steric Hindrance (e.g., Methoxy) cluster_tertbutoxy Large Steric Hindrance (e.g., tert-Butoxy) Nu Nu: Aldehyde_M C=O Nu->Aldehyde_M Ortho_M -OCH3 Path_M Easy Approach Nu2 Nu: Aldehyde_T C=O Nu2->Aldehyde_T Ortho_T -OC(CH3)3 Path_T Hindered Approach

Caption: Increasing substituent size hinders nucleophilic attack.

Diagram 2: Experimental Workflow

This diagram outlines the logical flow of the kinetic analysis protocol described above.

Workflow prep 1. Prepare Stock Solutions (Aldehydes, NaBH4, Internal Std) reaction 2. Run Timed Reaction (Mix reagents at 25°C) prep->reaction sampling 3. Aliquot & Quench (Stop reaction at intervals) reaction->sampling analysis 4. GC-FID Analysis (Quantify remaining aldehyde) sampling->analysis processing 5. Data Processing (Plot ln[A] vs. time) analysis->processing result 6. Determine k_obs & k_rel processing->result

Caption: Workflow for kinetic analysis of aldehyde reduction.

Conclusion

The evaluation of steric effects in ortho-alkoxybenzaldehydes is a critical task for chemists aiming to control reactivity and design molecules with specific properties. As demonstrated, a combination of kinetic measurements, spectroscopic analysis, and computational modeling provides a robust framework for quantifying these effects. By understanding the principles and applying the protocols outlined in this guide, researchers can make more informed decisions in their synthetic strategies and drug discovery programs, ultimately leading to the development of more efficient reactions and effective therapeutics.

References

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1999). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. [Link]

  • Mroz, A. M., et al. (2023). Computational workflow for steric assessment using the electric field-derived size. Electronic Structure, 5(4), 045004. [Link]

  • Mathur, D., et al. (1993). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Indian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Kinasara, D., et al. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • Ingold, C. K. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society. [Link]

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Introduction: The Challenge of Specificity in Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 2-Isopropoxybenzaldehyde Derivatives for Researchers, Scientists, and Drug Development Professionals

Benzaldehyde derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile reactivity and presence in numerous biologically active compounds.[1][2] Among these, this compound serves as a key intermediate and a structural motif in the development of novel therapeutic agents and research probes. Its parent compound, salicylaldehyde (2-hydroxybenzaldehyde), and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] As novel derivatives of this compound are synthesized, particularly for targeted biological assays, understanding their specificity becomes paramount.

This guide provides a comprehensive overview of cross-reactivity, a phenomenon where an analytical method or a biological system detects entities other than the intended target analyte.[5] For derivatives of this compound, this could mean an antibody designed for one molecule also binds to a structurally similar metabolite, or a lead compound inhibits off-target enzymes. Such cross-reactivity can lead to inaccurate data in research, false positives in diagnostics, and unforeseen side effects in drug development.[6][7] We will explore the underlying principles of cross-reactivity, present comparative data, and provide detailed experimental protocols to empower researchers to design, execute, and interpret robust specificity studies.

Part 1: The Immunological Basis of Cross-Reactivity for Small Molecules

Small molecules like this compound and its derivatives, with molecular weights typically under 1000 Daltons, are classified as haptens .[8] By themselves, they are not immunogenic; they cannot elicit an antibody response when introduced into an animal.[9][10] To generate antibodies for use in immunoassays (e.g., ELISA), the hapten must be covalently conjugated to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[11][] This hapten-carrier conjugate acts as a complete antigen, stimulating B-cells to produce antibodies. A subset of these antibodies will be specific to the hapten portion of the conjugate.

The specificity of these anti-hapten antibodies is the critical variable. The immune system generates antibodies that recognize the three-dimensional shape and electronic configuration of the hapten. However, if other molecules share a similar core structure, they may also fit into the antibody's binding site, resulting in cross-reactivity.[5] The degree of cross-reactivity depends on how closely the alternative molecule mimics the structure of the original hapten used for immunization.

G cluster_0 Step 1: Hapten-Carrier Conjugation cluster_1 Step 2: Immunization & Antibody Production Hapten This compound Derivative (Hapten) Conjugate Immunogenic Conjugate (Artificial Antigen) Hapten->Conjugate Covalent Linkage Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate Immunization Immunization of Host Animal Conjugate->Immunization Injection B_Cell B-Cell Activation & Proliferation Immunization->B_Cell Antibodies Production of Polyclonal Antibodies B_Cell->Antibodies Specific_Ab Anti-Hapten Specific Antibodies Antibodies->Specific_Ab Affinity Purification

Caption: Workflow for a competitive ELISA protocol.
Protocol: HPLC-MS/MS for Orthogonal Validation

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides unambiguous identification and quantification, serving as the gold standard to confirm immunoassay results. [8]This method separates compounds based on their physicochemical properties and detects them based on their unique mass-to-charge ratio.

Step-by-Step Methodology:

  • Sample Preparation:

    • For biological samples (e.g., plasma, cell lysate), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Instrumentation and Conditions:

    • HPLC System: A standard UHPLC/HPLC system. [13] * Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each analyte, determine the optimal precursor ion (Q1) and product ion (Q3) transitions by direct infusion. For example, for Compound 1, this might be m/z 183.1 -> 123.1.

  • Data Analysis:

    • Prepare a calibration curve using standards of known concentration.

    • Integrate the peak area for the specific MRM transition for each analyte and the internal standard.

    • Calculate the concentration in unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Protein Precipitation (Acetonitrile) B Centrifugation A->B C Evaporation & Reconstitution B->C D HPLC Injection & C18 Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM Mode) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Workflow for HPLC-MS/MS analysis.

Conclusion and Recommendations

The specificity of this compound derivatives is not an intrinsic property but is context-dependent on the analytical method or biological system being used. Structural modifications, even minor ones like altering an alkyl chain or shifting a substituent, can have profound effects on antibody recognition and enzyme inhibition.

Key Recommendations for Researchers:

  • Characterize Specificity Early: Cross-reactivity should not be an afterthought. Test lead compounds and antibody candidates against a panel of the most closely related structural analogs, including precursors, metabolites, and related derivatives.

  • Employ Orthogonal Methods: Never rely solely on a single assay format. Immunoassay data, in particular, should be validated with a structurally-unbiased method like HPLC-MS/MS to confirm identity and concentration. [14]3. Understand the "Why": When cross-reactivity is observed, use it as a tool. It provides valuable structure-activity relationship (SAR) data, revealing which parts of the molecule are critical for binding.

  • Document and Report: Clearly report all cross-reactivity data, including the compounds tested and the percentage of interference. This transparency is crucial for the reproducibility and correct interpretation of scientific findings.

By embracing a rigorous, multi-faceted approach to studying cross-reactivity, scientists can build a more accurate and reliable understanding of their this compound derivatives, accelerating the journey from discovery to application.

References

  • Aptamer Group. Anti-hapten Antibody Problems. [Link]

  • Zhang, W., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]

  • Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • Wikipedia. Hapten. [Link]

  • Kogan, P., & Verebely, K. (1986). Specificity data of the salicylate assay by fluorescent polarization immunoassay. Journal of Analytical Toxicology. [Link]

  • Tighadouini, S., et al. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. [Link]

  • Ali, B., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6998, Salicylaldehyde. [Link]

  • Klotz, L. O., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Le Faouder, P., et al. (2017). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. Molecules. [Link]

  • Nair, J., & Vats, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. [Link]

  • Mazi, A. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

  • Mazi, A. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

  • CANDOR Bioscience GmbH. Cross-reactivity in immunoassays. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. [Link]

  • Gonzalez-Moa, M. J., & Juncker, D. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Current Opinion in Chemical Biology. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Isopropoxybenzaldehyde (CAS No. 22921-58-0). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste streams. This document moves beyond mere checklists to explain the causality behind each procedural step, ensuring a deep, actionable understanding of safe laboratory practices.

Core Principle: Proactive Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is not benign; it is classified as a hazardous substance requiring specific handling and disposal procedures to mitigate risks to personnel and the environment.[1] The primary hazards are associated with its irritant properties.

Table 1: Hazard Identification for this compound

Hazard Classification GHS Hazard Code Description GHS Pictogram Signal Word
Skin Irritation H315 Causes skin irritation.[1] GHS07 Warning[1]
Eye Irritation H319 Causes serious eye irritation.[1] (Exclamation Mark)

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | | |

Causality Insight: The irritant nature of this aldehyde dictates the stringent requirement for Personal Protective Equipment (PPE) and handling within a controlled environment, such as a chemical fume hood. These measures are not merely procedural; they are direct countermeasures to prevent skin, eye, and respiratory tract exposure.

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins with safe handling during and after its use. The goal is to prevent unintended exposure and cross-contamination.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[1]

Handling Environment: All work, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is crucial to mitigate the risk of inhaling vapors, which can cause respiratory irritation.[1]

The Core Disposal Workflow: A Step-by-Step Guide

Disposing of this compound is a multi-step process that ensures regulatory compliance and safety. Under no circumstances should this chemical be disposed of via drain or as common trash.[3][4] Institutional policies universally prohibit the drain disposal of potentially hazardous chemicals, including aldehydes.[3][4]

Protocol 1: Waste Collection and Segregation

  • Classify the Waste: All this compound, whether in pure form, in solution, or as contaminated material, must be classified as hazardous chemical waste .[1]

  • Segregate Waste Streams:

    • Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.

    • Solid Waste: Collect any materials contaminated with this compound (e.g., pipette tips, absorbent pads, gloves) in a separate, clearly labeled container for solid chemical waste.[1]

  • Maintain Chemical Incompatibility:

    • Do NOT mix this compound waste with incompatible chemicals. Key incompatibles include:

      • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)[5]

      • Strong Bases (e.g., Sodium Hydroxide)[5]

      • Strong Reducing Agents[5]

    • Causality Insight: Mixing aldehydes with strong oxidizers can lead to violent, exothermic reactions.[6] Segregating non-halogenated organic waste, like this compound, from other waste streams often allows for disposal via fuel blending, a more environmentally responsible method than incineration.[4]

Protocol 2: Container Management

  • Select an Appropriate Container: Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a secure, sealable lid.[3][7]

  • Label the Container Immediately: The waste container must be labeled before any waste is added. The label must include, at a minimum:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "22921-58-0".

    • An accurate list of all chemical constituents by percentage.

    • The relevant hazard warnings (e.g., "Irritant").[3][4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[3] This prevents the release of vapors into the laboratory environment.

Protocol 3: Temporary In-Lab Storage and Final Disposal

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area within the lab. This area must be equipped with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3][6]

  • Arrange for Pickup: Once the container is full, or as per your institution's guidelines, contact your Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[3] Do not allow hazardous waste to accumulate in the lab.[3]

Workflow Visualization: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G A Waste Generation (this compound) B Is waste liquid or contaminated solid? A->B C Collect in dedicated LIQUID waste container B->C Liquid D Collect in dedicated SOLID waste container B->D Solid E Ensure container is compatible, leak-proof, and has a secure lid C->E D->E F Attach completed Hazardous Waste Label E->F G Store container in designated Satellite Accumulation Area with Secondary Containment F->G H Keep container sealed except when adding waste G->H I Request pickup from Environmental Health & Safety (EHS) H->I

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-Isopropoxybenzaldehyde (CAS No. 22921-58-0) demands more than just a cursory nod to safety; it requires a deep, causal understanding of the potential hazards and a meticulously planned, self-validating system of protection. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this aromatic aldehyde, ensuring that your focus remains on your research, underpinned by an unwavering commitment to safety.

The necessity for this stringent approach is rooted in the specific hazard profile of this compound. As an aldehyde, it can be irritating to the respiratory system, and as a benzaldehyde derivative, it poses significant risks to skin and eyes.[1][2][3] Therefore, our protective strategy is not merely about compliance but about creating a controlled environment that mitigates these risks at every step.

Hazard Profile: Understanding the "Why"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, quantitative summary of its hazards.

Hazard ClassificationGHS Hazard StatementSource
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][3][4][5]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.[4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.[1][2][3][4]

This profile dictates that our primary defense must focus on preventing contact with the skin and eyes and minimizing inhalation of any vapors, particularly during procedures that could generate aerosols or mists.

Core Directive: Selecting Your Armor

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the scale and nature of the procedure. The following sections detail the essential PPE, explaining the rationale behind each choice.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3][5]

  • Standard Operations (e.g., weighing, small-scale transfers): At a minimum, chemical splash goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][2][6] These provide a seal around the eyes, protecting against splashes from all directions. Standard safety glasses with side shields are insufficient.[7]

  • High-Risk Operations (e.g., large-volume transfers, heating, reactions under pressure): A full-face shield must be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face from splashes or energetic reaction failures.

Hand Protection: A Multi-Layered Approach

Protecting the skin is critical, as this compound is a known skin irritant and potential sensitizer.[1][4] Glove selection for aldehydes can be complex, and a single material may not offer universal protection.

Causality: Aldehydes can be aggressive toward common glove materials. Data for benzaldehyde suggests that standard disposable gloves (like latex or vinyl) offer poor to limited protection.[10] While nitrile is a common laboratory choice, its performance against benzaldehyde can be inconsistent.[10][11] Therefore, a more robust material is required for primary protection.

Glove MaterialPerformance vs. Aldehydes/AromaticsAdvantages & Disadvantages
Natural Latex Poor / Limited[10][12]Good dexterity, but poor chemical resistance and potential for allergies.[11]
Nitrile Fair / Not Recommended[10][11]Good for minor splashes and a wide range of chemicals, but can degrade with prolonged aldehyde contact.[11][13]
Neoprene Good[11]Excellent durability and flexibility; good resistance to acids, bases, and petroleum products.[14]
Butyl Rubber Good / Very Good[11]Superior resistance to ketones, esters, and aldehydes, but can be less flexible.[11][14]

Recommended Protocol:

  • Primary Glove: Wear a neoprene or butyl rubber glove that provides extended forearm protection. This is your main chemical barrier.

  • Secondary Glove: Wear a properly-sized, disposable nitrile glove over the primary glove. This outer glove can be removed and replaced immediately if contamination is suspected, preventing the spread of the chemical and protecting your primary gloves.

  • Technique: Always use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[7] Dispose of contaminated gloves in accordance with institutional hazardous waste guidelines.[15]

Body Protection: Shielding from Spills and Splashes

Long-sleeved clothing is a baseline requirement.[1]

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is essential.[9] Synthetic blends like polyester can melt and fuse to the skin upon contact with certain chemicals or in a fire. The coat should be fully buttoned.

  • Chemical Apron: When transferring volumes greater than 50 mL or when there is a significant splash risk, an impervious chemical-resistant apron should be worn over the lab coat.[8]

  • Personal Clothing: Wear long pants and fully enclosed shoes to protect your legs and feet.[7][9]

Respiratory Protection: An Engineered Control

Under normal laboratory conditions with small quantities, handling this compound within a certified chemical fume hood should provide adequate ventilation.[2][6]

Respiratory protection is required when:

  • Engineering controls (like a fume hood) are not available or are malfunctioning.

  • Handling large quantities of the material.

  • An accidental spill has occurred outside of a fume hood.

  • A procedure has a high potential to generate aerosols or vapors.

In these situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor cartridge is necessary.[1][2] Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[9]

Procedural Guidance: From Setup to Disposal

A self-validating safety system integrates PPE into a comprehensive workflow. The following diagrams outline the essential steps.

PPE Selection Workflow

This diagram guides the user in selecting the appropriate level of PPE based on the specific task.

PPE_Selection cluster_prep Preparation Phase cluster_ppe PPE Selection Start Assess Task TaskType Weighing <1g in Hood? Start->TaskType BasePPE Standard PPE: - Goggles (EN 166) - Double Gloves (Nitrile over Butyl/Neoprene) - Cotton Lab Coat TaskType->BasePPE Yes HighRiskPPE High-Risk PPE: - Add Full Face Shield - Add Chemical Apron TaskType->HighRiskPPE No (Large Volume / Splash Risk) RespPro Assess Ventilation BasePPE->RespPro HighRiskPPE->BasePPE AddRespirator Add Respirator (Organic Vapor Cartridge) RespPro->AddRespirator Inadequate / Spill Proceed Proceed with Task RespPro->Proceed Adequate (Fume Hood) AddRespirator->Proceed

Caption: PPE selection decision tree based on task risk.

Step-by-Step Operational Plan
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[1][6]

    • Assemble all necessary equipment and reagents.

    • Prepare a designated waste container for contaminated solids (e.g., gloves, wipes).

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your primary chemical-resistant gloves (butyl or neoprene).

    • Don your outer nitrile gloves.

    • Don your chemical splash goggles.

    • If required, don your face shield and/or respirator.

  • Handling:

    • Perform all manipulations of this compound within the designated, ventilated area.

    • Avoid breathing any vapors.[3]

    • Should any contamination of the outer glove occur, remove and dispose of it immediately and don a new one.

    • Keep containers tightly closed when not in use.[1][2][3]

  • Doffing and Disposal:

    • This process is critical to prevent cross-contamination.

    • Remove the chemical apron (if used).

    • Remove outer gloves using a proper technique, disposing of them in the designated hazardous waste container.

    • Remove the face shield (if used), clean and store it properly.

    • Remove the lab coat. If contaminated, it must be professionally decontaminated, not taken home.[16]

    • Remove goggles.

    • Remove inner gloves, disposing of them in hazardous waste.

    • Wash hands thoroughly with soap and water.[1][3]

Safe Handling and Disposal Workflow

This diagram visualizes the complete operational cycle.

Handling_Workflow cluster_flow Operational Flow cluster_waste Waste Stream Start Start: Review SDS & SOP DonPPE Don Appropriate PPE Start->DonPPE Handling Retrieve & Handle Chemical in Hood DonPPE->Handling Cleanup Clean Work Area Handling->Cleanup Spill Spill Occurs Handling->Spill Contamination Event DoffPPE Doff PPE (Contaminated items in HazWaste) Cleanup->DoffPPE WasteDisposal Dispose of all contaminated materials (liquid & solid) per institutional & local regulations. Cleanup->WasteDisposal End End: Wash Hands Thoroughly DoffPPE->End DoffPPE->WasteDisposal SpillCleanup Spill Cleanup: Absorb with inert material. Collect for disposal. Spill->SpillCleanup SpillCleanup->WasteDisposal

Caption: Workflow for handling and disposal with waste management.

Emergency & Disposal Plan

  • Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[1]

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spills:

    • Evacuate the area if the spill is large or ventilation is poor.

    • Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[1][6]

    • Scoop the absorbed material into a suitable, sealed container for hazardous waste disposal.[1]

  • Disposal:

    • All waste contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[2][3] Consult your institution's environmental health and safety office for specific procedures.

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust, self-validating system that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. 2-(Propan-2-yloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Benzaldehyde. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Benzaldehyde: Human health tier II assessment. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Isopropoxybenzaldehyde. Retrieved from [Link]

  • PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde (CASRN 100-52-7). Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Techno PharmChem. Benzaldehyde. Retrieved from [Link]

  • Oklahoma State University. OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.